Product packaging for Verofylline(Cat. No.:CAS No. 65029-11-0)

Verofylline

Cat. No.: B1632753
CAS No.: 65029-11-0
M. Wt: 250.30 g/mol
InChI Key: MTBUJUHRXVGLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verofylline, also known as this compound, is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N4O2 B1632753 Verofylline CAS No. 65029-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65029-11-0

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

MTBUJUHRXVGLEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C

Other CAS No.

66172-75-6

Synonyms

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione
3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione
CK 0383
CK-0383
verofylline

Origin of Product

United States

Foundational & Exploratory

Verofylline's Predicted Mechanism of Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, a methylxanthine derivative, is predicted to exert its therapeutic effects, primarily as a bronchodilator, through a dual mechanism of action common to the xanthine class of compounds. This technical guide synthesizes the available preclinical and clinical evidence to delineate the predicted molecular pathways influenced by this compound. The primary predicted mechanisms are the non-selective inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. While direct quantitative data on this compound's specific affinity for PDE isoforms and adenosine receptor subtypes are limited in publicly accessible literature, this document provides a comprehensive overview of the theoretical framework for its action, detailed experimental protocols for its characterization, and a comparative analysis with related compounds.

Introduction

This compound (CK-0383) is a synthetic xanthine derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma.[1] Structurally related to theophylline, a well-established therapeutic agent, this compound is anticipated to share a similar, albeit potentially nuanced, pharmacological profile.[1] The therapeutic efficacy of xanthine derivatives is largely attributed to their ability to modulate intracellular signaling cascades, leading to smooth muscle relaxation and anti-inflammatory effects.[2][3] This document aims to provide an in-depth exploration of the predicted mechanism of action of this compound, offering a valuable resource for researchers engaged in the study of respiratory diseases and the development of novel therapeutics.

Predicted Core Mechanisms of Action

The pharmacological effects of this compound are likely mediated by two primary molecular mechanisms:

Phosphodiesterase (PDE) Inhibition

This compound is predicted to act as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in numerous cellular processes. By inhibiting PDE activity, this compound is expected to increase intracellular concentrations of cAMP and cGMP in airway smooth muscle cells and inflammatory cells.

Adenosine Receptor Antagonism

The second predicted mechanism of action for this compound is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[4] Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic individuals by acting on A1 receptors on airway smooth muscle and promoting the release of inflammatory mediators from mast cells via A2B and A3 receptors.

By blocking these receptors, this compound is expected to counteract adenosine-induced bronchoconstriction and inflammation. The antagonism of A2A receptors, which are also involved in regulating inflammation and neurotransmission, may further contribute to the overall therapeutic profile of this compound. The specific binding affinities (Ki values) of this compound for the different adenosine receptor subtypes have yet to be extensively reported.

Data Presentation

Quantitative data on the specific molecular interactions of this compound are scarce. The following table summarizes the available clinical data on its bronchodilator effect and provides a comparative overview of the known potencies of theophylline for context.

Table 1: Clinical and Comparative Data for this compound and Theophylline

CompoundParameterValueSpecies/Assay ConditionReference
This compound Mean Forced Expiratory Volume in 1s (FEV1) change> placebo at 0.05 mg/kgHuman (asthmatic patients)
This compound Mean % change in Forced Vital Capacity (FVC)Increased for up to 6h at 0.15 mg/kgHuman (asthmatic patients)
Theophylline PDE Inhibition (non-selective) IC50~0.1 - 1 mMVarious
Theophylline Adenosine A1 Receptor Ki~10 - 20 µMVarious
Theophylline Adenosine A2A Receptor Ki~25 - 50 µMVarious

Note: The data for theophylline is provided for comparative purposes to infer the potential potency of this compound. The absence of specific IC50 and Ki values for this compound represents a significant data gap.

Signaling Pathway Visualizations

The following diagrams illustrate the predicted signaling pathways affected by this compound.

PDE_Inhibition_Pathway GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation This compound This compound This compound->PDE Inhibits

Caption: Predicted signaling pathway of this compound via phosphodiesterase inhibition.

Adenosine_Antagonism_Pathway A1R Adenosine A1 Receptor AC_inhibited Adenylyl Cyclase A1R->AC_inhibited cAMP_dec ↓ cAMP AC_inhibited->cAMP_dec Adenosine Adenosine Adenosine->A1R Agonist This compound This compound This compound->A1R Antagonizes Bronchoconstriction Bronchoconstriction cAMP_dec->Bronchoconstriction

Caption: Predicted mechanism of this compound as an adenosine receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE isoforms (PDE1-11) are obtained from commercial sources. The fluorescently labeled cAMP and cGMP substrates are prepared in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

  • Compound Dilution: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 384-well microplate, add the diluted this compound or vehicle control (DMSO).

    • Add the PDE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop reagent containing a competitive binding agent.

  • Data Acquisition and Analysis: The fluorescence polarization or intensity is measured using a microplate reader. The percentage of inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

PDE_Assay_Workflow start Start prep Prepare Reagents: - PDE Isoforms - Fluorescent Substrate - this compound Dilutions start->prep plate Plate Setup: Add this compound/Vehicle to 384-well plate prep->plate enzyme Add PDE Enzyme (Incubate 15 min) plate->enzyme substrate Add Substrate (Initiate Reaction) enzyme->substrate incubate Incubate at 37°C (60 min) substrate->incubate stop Add Stop Reagent incubate->stop read Read Fluorescence (Plate Reader) stop->read analyze Data Analysis: - % Inhibition - IC50 Calculation read->analyze end End analyze->end

Caption: Experimental workflow for a PDE inhibition assay.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

  • Membrane Preparation: Cell membranes expressing high levels of the desired human adenosine receptor subtype are prepared from cultured cells (e.g., CHO or HEK293 cells) or from animal tissues.

  • Radioligand and Compound Preparation: A high-affinity radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) is used. This compound is serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or a known competing ligand (for non-specific binding determination).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Separate the bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

  • Data Acquisition and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes - Radioligand - this compound Dilutions start->prep plate Incubation: Combine Membranes, Radioligand, and this compound in filter plate prep->plate incubate Incubate to Equilibrium (e.g., 90 min at RT) plate->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Specific Binding - IC50 and Ki Calculation count->analyze end End analyze->end

Caption: Workflow for an adenosine receptor binding assay.

Conclusion and Future Directions

This compound, as a methylxanthine derivative, is predicted to function as a bronchodilator and anti-inflammatory agent through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism. While its clinical potential has been explored, a significant gap remains in the understanding of its specific molecular interactions. To fully elucidate the mechanism of action of this compound and to optimize its therapeutic potential, further in-vitro studies are imperative.

Future research should focus on:

  • Quantitative Profiling: Determining the IC50 values of this compound against a comprehensive panel of PDE isoforms to understand its selectivity profile.

  • Receptor Affinity Studies: Measuring the Ki values of this compound for all four adenosine receptor subtypes to ascertain its receptor antagonism profile.

  • Cell-based Assays: Investigating the downstream effects of this compound on intracellular cAMP levels, PKA activation, and inflammatory mediator release in relevant cell types (e.g., human airway smooth muscle cells, mast cells, and eosinophils).

A more detailed understanding of this compound's molecular pharmacology will be instrumental in guiding its future clinical development and potential application in the treatment of respiratory diseases.

References

Verofylline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline is a synthetic xanthine derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and analysis, where available in public literature, are presented. Furthermore, this document elucidates its mechanism of action as a phosphodiesterase (PDE) inhibitor, with a focus on its potential role in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is chemically identified as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[1] Its structure is characterized by a purine-2,6-dione core, which is a common feature of xanthine derivatives like theophylline and caffeine. The molecule is further substituted with methyl groups at positions 1 and 8, and a 2-methylbutyl group at position 3.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione[1]
CAS Number 66172-75-6[2]
Molecular Formula C₁₂H₁₈N₄O₂[1]
Molecular Weight 250.30 g/mol [1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueTypeReference
Melting Point 121-124 °CExperimental (for an intermediate in the synthesis)
Boiling Point Not available--
Water Solubility Not available--
pKa Not available--
logP (XlogP3) 2.6Computed

Pharmacology

This compound is classified as a methylxanthine bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4 subtype.

Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. Inhibition of PDE, particularly PDE4, in airway smooth muscle cells leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.

dot digraph "Verofylline_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="Phosphodiesterase 4 (PDE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth Muscle\nRelaxation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; AC -> cAMP [label="Converts", color="#34A853", fontcolor="#202124"]; ATP -> AC [style=invis]; PDE4 -> cAMP [label="Degrades", style=dashed, color="#EA4335", fontcolor="#202124"]; cAMP -> PKA [label="Activates", color="#FBBC05", fontcolor="#202124"]; PKA -> Relaxation [label="Leads to", color="#4285F4", fontcolor="#202124"]; } केंदot Caption: Simplified signaling pathway of this compound's bronchodilatory effect.

Pharmacological Effects

Clinical studies have shown that this compound exhibits bronchodilator activity in patients with asthma. However, the efficacy at the doses studied was not found to be highly potent. Further research into its PDE4 subtype selectivity could provide insights into its therapeutic potential and side-effect profile, as different PDE4 subtypes are associated with distinct physiological and pathological processes.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for 1,8-dimethyl-3-(2-methyl-1-butyl)xanthine, a synonym for this compound, has been described. The following is a summary of the key steps:

Step 1: Synthesis of 1-Methyl-3-(2-methyl-1-butyl)urea

  • 2-Methyl-1-butylamine is reacted with methyl isocyanate in chloroform at 0-5 °C.

  • The reaction mixture is stirred for 18 hours at room temperature.

  • The solvent is removed under vacuum to yield the product as an oil.

Step 2: Synthesis of 1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea

  • The product from Step 1 is reacted with cyanoacetic acid in the presence of methyl isocyanate.

  • The mixture is heated for 2 hours at 60-70 °C.

  • Acetic anhydride is removed under vacuum. The crude product is used in the next step without purification.

Step 3: Synthesis of 4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil

  • The crude product from Step 2 is treated with a 10% sodium hydroxide solution.

  • The resulting oil crystallizes upon stirring at room temperature.

  • The product is filtered, washed with water, and dried. The reported melting point for this intermediate is 121-124 °C.

Subsequent Steps: The synthesis continues through several additional steps which involve nitrosation, reduction, formylation, and cyclization to yield the final this compound product. For a detailed description of these subsequent steps, please refer to the original literature.

dot digraph "Verofylline_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes A [label="2-Methyl-1-butylamine +\nMethyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-Methyl-3-(2-methyl-1-butyl)urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyanoacetic Acid +\nMethyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea\n(Crude)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="10% NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Further Steps\n(Nitrosation, Reduction, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4", fontcolor="#202124"]; B -> D [color="#FBBC05", fontcolor="#202124"]; C -> D [color="#FBBC05", fontcolor="#202124"]; D -> F [color="#34A853", fontcolor="#202124"]; E -> F [style=invis]; F -> G [color="#EA4335", fontcolor="#202124"]; G -> H [color="#4285F4", fontcolor="#202124"]; } केंदot Caption: Overview of the initial steps in the synthesis of this compound.

Analytical Methods

Specific validated analytical methods for the quantitative determination of this compound in bulk drug or pharmaceutical formulations are not extensively reported in the public literature. However, based on the analysis of structurally related xanthine derivatives like theophylline and doxofylline, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

Proposed RP-HPLC Method Development: A potential starting point for method development would involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the organic modifier would need to be optimized for optimal separation and peak shape.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, which is expected to be around 270-280 nm, similar to other xanthine derivatives.

  • Validation: The method would require validation according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound is a methylxanthine derivative with demonstrated bronchodilator properties, acting through the inhibition of phosphodiesterase enzymes. While its basic chemical structure and a synthetic route have been described, a comprehensive understanding of its physicochemical properties and a detailed pharmacological profile, particularly its PDE4 subtype selectivity, require further investigation. The development and validation of robust analytical methods are also crucial for its future research and potential clinical development. This technical guide consolidates the currently available information on this compound and highlights the areas where further research is needed to fully characterize this compound for its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Verofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, chemically known as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione, is a methylxanthine derivative with potential applications as a bronchodilator.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of this compound. Detailed experimental protocols for a plausible synthetic route, along with predicted analytical data and a proposed HPLC method for purity assessment, are presented. Furthermore, the established signaling pathways for methylxanthines, including phosphodiesterase inhibition and adenosine receptor antagonism, are visually represented to elucidate the pharmacological context of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for the N-alkylation of xanthine derivatives.[2][3][4][5] The proposed synthesis involves the N-alkylation of 1,8-dimethylxanthine with 1-bromo-2-methylbutane.

Proposed Synthetic Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 1,8-Dimethylxanthine D This compound A:e->D:w N3-Alkylation B 1-Bromo-2-methylbutane B:e->D:w C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of this compound via N-alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous reactions and should be optimized for yield and purity.

Materials:

  • 1,8-Dimethylxanthine

  • 1-Bromo-2-methylbutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 1,8-dimethylxanthine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80-90 °C.

  • Add 1-bromo-2-methylbutane (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₂H₁₈N₄O₂
Molecular Weight 250.30 g/mol
IUPAC Name 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione
Appearance Predicted to be a white to off-white solid
Melting Point Not available in literature
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.
XLogP3 2.6
Spectroscopic Data (Predicted)
Technique Predicted Data
¹H NMR * δ (ppm): ~0.9 (t, 3H, CH₃ of ethyl), ~1.0 (d, 3H, CH₃ of methylbutyl), ~1.2-1.6 (m, 2H, CH₂ of ethyl), ~1.8-2.2 (m, 1H, CH of methylbutyl), ~3.4 (s, 3H, N1-CH₃), ~3.6 (s, 3H, N8-CH₃), ~4.0 (t, 2H, N3-CH₂), ~7.5-8.0 (s, 1H, C6-H, if not substituted at N7).
¹³C NMR * δ (ppm): ~11 (CH₃), ~26 (CH₂), ~30 (CH₃), ~34 (CH), ~45 (N-CH₂), ~107 (C5), ~148 (C4), ~151 (C2), ~155 (C6), ~158 (C8).
FT-IR * ν (cm⁻¹): ~3100 (N-H stretch, if unsubstituted at N7), ~2960 (C-H stretch, aliphatic), ~1700 (C=O stretch, C6), ~1650 (C=O stretch, C2), ~1550 (C=N stretch).
Mass Spec (EI) * m/z: 250 (M⁺), characteristic fragmentation pattern showing loss of the 2-methylbutyl group.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound, based on established methods for other xanthine derivatives.

Proposed HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~272 nm
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Workflow for HPLC Method Development:

HPLC_Workflow A Prepare Standard and Sample Solutions B Select Column and Initial Mobile Phase A->B C Optimize Mobile Phase Composition and Gradient B->C D Optimize Flow Rate and Temperature C->D E Method Validation (Linearity, Precision, Accuracy) D->E F Routine Analysis E->F

Caption: Workflow for HPLC method development and validation.

Mechanism of Action

This compound, as a methylxanthine, is expected to exert its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase Inhibition

Methylxanthines are non-selective inhibitors of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound would increase intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation, particularly in the bronchial airways.

PDE_Inhibition cluster_cell Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PKA PKA cAMP->PKA activates AMP AMP cAMP->AMP degradation Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation leads to ATP ATP ATP->cAMP Adenylate Cyclase

Caption: this compound's phosphodiesterase inhibition pathway.

Adenosine Receptor Antagonism

Adenosine is a nucleoside that can cause bronchoconstriction by acting on its receptors in the airways. Methylxanthines, including this compound, act as non-selective antagonists at adenosine receptors (A₁, A₂A, A₂B, and A₃). By blocking these receptors, this compound prevents adenosine-mediated bronchoconstriction, contributing to its bronchodilatory effects.

Adenosine_Antagonism cluster_cell Airway Smooth Muscle Cell This compound This compound Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor blocks Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction causes Adenosine Adenosine Adenosine->Adenosine_Receptor binds to

Caption: this compound's adenosine receptor antagonism pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on well-established N-alkylation chemistry, offers a practical approach for its preparation. The predicted characterization data and the outlined HPLC method provide a solid foundation for analytical development and quality control. Furthermore, the visualization of the established signaling pathways for methylxanthines clarifies the expected pharmacological mechanisms of this compound. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

In Silico Modeling of Verofylline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, a methylxanthine derivative, holds therapeutic potential primarily through its action as a bronchodilator. Its mechanism of action is believed to involve the dual inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. A comprehensive understanding of these interactions at a molecular level is crucial for optimizing its therapeutic efficacy and guiding the development of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its primary molecular targets. It details the methodologies for key computational experiments, presents available quantitative data for related compounds to establish a comparative framework, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the study of xanthine derivatives and their therapeutic applications.

Introduction

This compound is a synthetic xanthine derivative, structurally related to well-known compounds such as theophylline and caffeine. The pharmacological effects of xanthines are primarily attributed to their ability to modulate two key signaling pathways: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[3][4] Adenosine receptor antagonism, on the other hand, can counteract the bronchoconstrictor and pro-inflammatory effects of endogenous adenosine.[1]

In silico modeling, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis, offers a powerful approach to investigate these interactions at an atomic level. These computational methods can predict the binding affinity and mode of interaction of ligands with their target proteins, providing valuable insights for rational drug design and lead optimization. This guide outlines the application of these in silico techniques to elucidate the molecular interactions of this compound.

Molecular Targets of this compound

Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound can increase the intracellular concentrations of these second messengers, leading to a cascade of downstream effects. The PDE superfamily is divided into 11 families (PDE1-PDE11), and the inhibitory profile of a xanthine derivative across these families determines its specific therapeutic and side-effect profile. For instance, PDE4 inhibitors are known for their anti-inflammatory properties, while PDE5 inhibitors are used in the treatment of erectile dysfunction.

Adenosine Receptors

Adenosine receptors are G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Xanthines like this compound act as antagonists at these receptors. A1 and A3 receptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, decreasing cAMP levels. A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing cAMP levels. The antagonism of these receptors by this compound can have complex physiological effects depending on the tissue and the predominant receptor subtype.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is a valuable tool for understanding the binding mode and estimating the binding affinity of a ligand-receptor complex.

Experimental Protocol: Molecular Docking of this compound

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., a specific PDE isoform or adenosine receptor subtype) from the Protein Data Bank (PDB).

    • Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogen atoms, assigning bond orders, removing water molecules and co-factors not relevant to the binding site, and optimizing the hydrogen bond network.

    • Define the binding site or "grid box" around the active site of the protein. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder like Maestro or Avogadro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS, MMFF94).

    • Generate different possible conformations and tautomers of the ligand at a physiological pH (e.g., using LigPrep in the Schrödinger suite).

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Configure the docking parameters, including the grid box dimensions and the search algorithm's exhaustiveness.

    • Run the docking simulation to generate a series of possible binding poses for this compound within the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (e.g., GlideScore, AutoDock Vina binding affinity in kcal/mol). The docking score provides an estimation of the binding affinity.

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Compare the binding mode of this compound with that of known inhibitors or the native ligand to gain insights into its mechanism of action.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the calculation of binding free energies.

Experimental Protocol: MD Simulation of this compound-Target Complex

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.

    • Embed the complex in a simulated biological membrane (for GPCRs like adenosine receptors) or solvate it in a water box with appropriate ions to neutralize the system and mimic physiological salt concentrations.

    • Select a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure the system reaches a stable state.

  • Analysis of Trajectories:

    • Analyze the MD trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Examine the fluctuations of individual residues by calculating the root-mean-square fluctuation (RMSF).

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to obtain a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: QSAR Analysis of this compound Analogs

  • Data Set Preparation:

    • Collect a dataset of structurally related xanthine derivatives with experimentally determined biological activity data (e.g., IC50 or Ki values) for a specific target.

    • Divide the dataset into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 2D fingerprints).

  • Model Building:

    • Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

    • Perform internal and external validation to ensure the robustness and generalizability of the model.

Quantitative Data

While specific quantitative data for this compound is scarce in the public domain, the following tables summarize representative data for other xanthine derivatives against phosphodiesterases and adenosine receptors. This information provides a valuable context for interpreting the potential interactions of this compound.

Table 1: Docking Scores and Binding Energies of Xanthine Derivatives against Phosphodiesterases

CompoundPDE IsoformDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kcal/mol)Reference
IstradefyllinePDE5--
LinagliptinPDE5-10.0-45.6 ± 4.3
TheobrominePDE5-6.3-
ZINC62579975PDE9A-12.59-

Table 2: IC50 and Ki Values of Xanthine Derivatives for Phosphodiesterase Isoforms

CompoundPDE IsoformIC50 (µM)Ki (nM)Reference
Theophylline-665-
ZINC62579975PDE9A46.96 ± 1.78-
ZINC62579975PDE5A61.023 ± 1.71-
ZINC62579975PDE4D70.04 ± 1.98-
ApremilastPDE40.074-
RoflumilastPDE4--
CilomilastPDE4--

Table 3: Binding Affinities (Ki) of Xanthine Derivatives for Adenosine Receptor Subtypes

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Reference
Istradefylline----
Caffeine----
Theophylline----
DPCPX----
CGS 21680-19--

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows for the in silico modeling techniques described.

Signaling Pathways

cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway Verofylline_A This compound AdenosineReceptor Adenosine Receptor (A1/A2A/A2B/A3) Verofylline_A->AdenosineReceptor Antagonism G_Protein G Protein (Gi/Gs) AdenosineReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP_A cAMP AC->cAMP_A PKA_A Protein Kinase A cAMP_A->PKA_A CellularResponse_A Cellular Response (e.g., altered ion channel activity) PKA_A->CellularResponse_A Verofylline_P This compound PDE Phosphodiesterase (PDE) Verofylline_P->PDE Inhibition AMP AMP PDE->AMP cAMP_P cAMP cAMP_P->PDE PKA_P Protein Kinase A cAMP_P->PKA_P CellularResponse_P Cellular Response (e.g., smooth muscle relaxation) PKA_P->CellularResponse_P

Caption: Signaling pathways modulated by this compound.

In Silico Modeling Workflow

cluster_workflow General In Silico Modeling Workflow Target_Selection Target Identification (PDEs, Adenosine Receptors) Structure_Prep Protein & Ligand Structure Preparation Target_Selection->Structure_Prep Docking Molecular Docking Structure_Prep->Docking QSAR QSAR Analysis Structure_Prep->QSAR Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics Simulation Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Model_Validation Model Validation QSAR->Model_Validation Binding_Analysis->MD_Sim Lead_Opt Lead Optimization Binding_Analysis->Lead_Opt Free_Energy->Lead_Opt Model_Validation->Lead_Opt

Caption: A typical workflow for in silico drug design.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the molecular interactions of this compound with its primary targets, the phosphodiesterases and adenosine receptors. While experimental data specific to this compound remains limited, the methodologies outlined in this guide, in conjunction with the available data for structurally related xanthine derivatives, offer a robust framework for computational investigation. By leveraging molecular docking, molecular dynamics simulations, and QSAR analysis, researchers can gain valuable insights into the binding mechanisms, predict binding affinities, and guide the rational design of novel this compound analogs with enhanced therapeutic properties. The continued integration of these in silico techniques into the drug discovery and development pipeline will undoubtedly accelerate the optimization of xanthine-based therapeutics for a variety of diseases.

References

Verofylline Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, a methylxanthine derivative, is recognized for its potential as a bronchodilator in the research of respiratory conditions such as asthma. Its mechanism of action is believed to be similar to other methylxanthines like theophylline, primarily involving the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. This technical guide provides a comprehensive overview of the methodologies and strategies for the precise identification and validation of this compound's molecular targets. Given the limited publicly available data specific to this compound, this document outlines a robust framework using its presumed target classes—PDEs and adenosine receptors—as illustrative examples. The protocols and data presented are representative of the state-of-the-art approaches in drug discovery and target validation.

Presumed Primary Targets of this compound

This compound's therapeutic effects are likely mediated through two primary mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: Specifically, this compound is thought to be an inhibitor of PDE4. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and airway smooth muscle cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in bronchodilation and anti-inflammatory effects.

  • Adenosine Receptor Antagonism: Methylxanthines are known to be non-selective antagonists of A1 and A2 adenosine receptors. By blocking these receptors, this compound can counteract adenosine-induced bronchoconstriction.

Quantitative Data on Representative Target Interactions

While specific binding affinities and inhibitory concentrations for this compound are not widely published, the following tables provide representative quantitative data for well-characterized inhibitors of its presumed target classes. This data serves as a benchmark for the types of quantitative assessments required in a comprehensive target validation study for this compound.

Table 1: Inhibitory Potency (IC50) of Selective PDE4 Inhibitors

CompoundPDE4B (IC50, nM)PDE4D (IC50, nM)Reference
Roflumilast8.46.8[1]
Rolipram--[2]
Cilomilast2511[1]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency.

Table 2: Binding Affinity (Ki) of Adenosine Receptor Antagonists

CompoundAdenosine A1 Receptor (Ki, µM)Adenosine A2A Receptor (Ki, µM)Reference
Caffeine2345[3]
Theophylline1225[3]

Ki values represent the inhibition constant, indicating the binding affinity of the antagonist to the receptor. Lower values indicate a higher affinity.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the definitive identification and validation of a small molecule's targets. The following are detailed methodologies for key experiments applicable to a compound like this compound.

Affinity Chromatography-Mass Spectrometry

This technique is a cornerstone for identifying the direct binding partners of a small molecule from a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog ("bait") that incorporates a linker arm and a reactive group for immobilization (e.g., biotin or a group for click chemistry). It is crucial that the modification does not significantly alter the pharmacological activity of this compound.

  • Immobilization: Covalently attach the this compound probe to a solid support matrix (e.g., agarose or magnetic beads).

  • Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue that expresses the putative targets.

  • Affinity Purification: Incubate the protein lysate with the this compound-immobilized beads. The target proteins will bind to the immobilized this compound.

  • Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by using a high concentration of free this compound, changing the pH, or using a denaturing agent.

  • Protein Identification: The eluted proteins are then separated by SDS-PAGE, and the protein bands of interest are excised and identified using mass spectrometry (e.g., LC-MS/MS).

Chemical Proteomics

Chemical proteomics offers a powerful suite of tools for target deconvolution in a more native cellular context.

Methodology:

  • Probe Design: Similar to affinity chromatography, a chemical probe of this compound is synthesized. This probe often includes a photo-activatable crosslinker and a reporter tag (e.g., biotin).

  • Cellular Treatment: Treat living cells with the this compound probe.

  • Photo-crosslinking: Irradiate the cells with UV light to induce covalent crosslinking between the probe and its interacting proteins.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the this compound-binding proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Incubate intact cells or cell lysates with either this compound or a vehicle control.

  • Heat Challenge: Aliquot the treated samples and heat them to a range of different temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Separation of Soluble and Aggregated Proteins: After heating, lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows for the experimental protocols described above.

PDE4_Signaling_Pathway GPCR GPCR (e.g., β2-Adrenergic Receptor) G_alpha_s Gαs GPCR->G_alpha_s Agonist AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation ↓ Inflammation PKA->Inflammation

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1R A1 Receptor G_alpha_i Gαi A1R->G_alpha_i Adenosine AC_inhibited Adenylyl Cyclase G_alpha_i->AC_inhibited Inhibits cAMP_down ↓ cAMP AC_inhibited->cAMP_down Constriction Bronchoconstriction cAMP_down->Constriction A2AR A2A Receptor G_alpha_s Gαs A2AR->G_alpha_s Adenosine AC_activated Adenylyl Cyclase G_alpha_s->AC_activated Activates cAMP_up ↑ cAMP AC_activated->cAMP_up Relaxation Bronchodilation (minor) cAMP_up->Relaxation This compound This compound This compound->A1R Antagonizes This compound->A2AR Antagonizes

Caption: Adenosine Receptor Antagonism by this compound.

Target_ID_Workflow cluster_AC Affinity Chromatography cluster_CP Chemical Proteomics cluster_CETSA Cellular Thermal Shift Assay (CETSA) AC1 Synthesize this compound Probe AC2 Immobilize on Beads AC1->AC2 AC3 Incubate with Lysate AC2->AC3 AC4 Wash Non-specific Binders AC3->AC4 AC5 Elute Specific Binders AC4->AC5 AC6 Identify by Mass Spec AC5->AC6 Hypothesis Hypothesized Targets (PDE4, Adenosine Receptors) AC6->Hypothesis CP1 Synthesize Photo-affinity Probe CP2 Treat Live Cells CP1->CP2 CP3 UV Crosslink CP2->CP3 CP4 Lyse and Enrich CP3->CP4 CP5 Identify by Mass Spec CP4->CP5 CP5->Hypothesis CETSA1 Treat Cells with this compound CETSA2 Heat to Various Temperatures CETSA1->CETSA2 CETSA3 Separate Soluble/Aggregated CETSA2->CETSA3 CETSA4 Quantify Target Protein CETSA3->CETSA4 CETSA5 Analyze Thermal Shift CETSA4->CETSA5 Validation Target Validation CETSA5->Validation Start Start Target Identification Start->AC1 Start->CP1 Hypothesis->CETSA1

Caption: Integrated Workflow for Target Identification and Validation.

Conclusion

The identification and validation of a drug's molecular targets are paramount for understanding its mechanism of action, predicting its therapeutic efficacy, and ensuring its safety. For a compound like this compound, which belongs to the well-established class of methylxanthines, a systematic investigation leveraging modern chemical biology and proteomic techniques is essential to confirm its presumed targets—PDE4 and adenosine receptors—and to uncover any potential off-target interactions. The experimental framework and methodologies detailed in this guide provide a robust pathway for the comprehensive characterization of this compound's target profile, which is a critical step in its journey through the drug development pipeline. The application of these techniques will not only solidify our understanding of this compound's pharmacology but also pave the way for the development of more selective and efficacious therapeutics for respiratory and inflammatory diseases.

References

Verofylline Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, a polysubstituted methylxanthine derivative, has been investigated for its potential as a bronchodilator.[1] As a member of the xanthine family, its pharmacological effects are primarily attributed to the modulation of two key biological targets: phosphodiesterases (PDEs) and adenosine receptors. The structure-activity relationship (SAR) of xanthines has been a subject of extensive research to optimize their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR studies relevant to this compound, focusing on the impact of structural modifications on its biological activities. While direct and comprehensive SAR studies on this compound are limited in publicly available literature, this guide synthesizes findings from studies on closely related 1,3,8-trisubstituted xanthine analogs to infer the SAR of this compound.

This compound is chemically designated as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[2] Its structure features a xanthine core with methyl groups at the N1 and C8 positions and a 2-methylbutyl group at the N3 position. Understanding how modifications at these positions influence its interaction with biological targets is crucial for the design of novel and improved bronchodilator agents.

Core Structure and Key Positions for Modification

The xanthine scaffold presents several key positions where chemical modifications can significantly alter the pharmacological profile of the molecule. For this compound and its analogs, the most critical positions for SAR studies are:

  • N1-position: Substitution at this position influences potency and selectivity for both adenosine receptors and phosphodiesterases.

  • N3-position: The nature of the alkyl group at this position is a key determinant of bronchodilator and PDE inhibitory activity.

  • N7-position: Substitution at this position generally reduces activity.

  • C8-position: Modifications at this position are crucial for adenosine receptor affinity and selectivity.

Structure-Activity Relationship of this compound and Analogs

The following sections detail the impact of substitutions at various positions on the xanthine core, drawing parallels to the potential SAR of this compound.

N1-Position Substitution

Studies on various 1,3-dialkylxanthines have shown that the substituent at the N1 position plays a significant role in determining the potency and selectivity of the compound. For adenosine A1 receptor antagonism, the presence of a methyl group, as seen in this compound, is common. However, increasing the alkyl chain length at the N1 position can sometimes lead to enhanced activity, depending on the nature of the substituent at the C8 position.[3] In the context of PDE inhibition, the 1-methyl group in conjunction with a 3-alkyl substituent, as in this compound, contributes to the overall inhibitory potency.[4]

N3-Position Substitution: The 2-Methylbutyl Group

The 2-methylbutyl group at the N3 position of this compound is a key feature that distinguishes it from more common xanthines like theophylline (1,3-dimethylxanthine). Research on a series of N3-alkyl-xanthine derivatives has demonstrated a clear correlation between the nature of the N3-substituent and bronchodilator activity.

Increasing the alkyl chain length at the N3 position generally enhances the relaxant effect on tracheal smooth muscle and the inhibitory activity against cAMP phosphodiesterase (PDE).[5] Specifically, studies have shown that butylxanthine is a potent PDE inhibitor, and there is a good correlation between the alkyl chain length and the inhibitory constant (Ki) for PDE. The branched 2-methylbutyl group in this compound likely contributes to its specific interaction with the active site of PDEs, influencing both its potency and pharmacokinetic profile.

Table 1: Effect of N3-Alkyl Substitution on Tracheal Relaxation and PDE Inhibition in Guinea Pig Tracheal Smooth Muscle

N3-SubstituentTracheal Relaxation (-log EC50)PDE Inhibition (Ki, µM)
Methyl3.85 ± 0.08120 ± 15
Ethyl4.21 ± 0.0985 ± 11
n-Propyl4.55 ± 0.1142 ± 6
n-Butyl4.82 ± 0.1318 ± 3
iso-Butyl4.78 ± 0.1225 ± 4

Data extrapolated from studies on N3-alkylxanthines to infer the role of the N3-substituent in this compound.

C8-Position Substitution

The C8 position of the xanthine ring is a critical determinant of affinity and selectivity for adenosine receptors. In this compound, this position is substituted with a methyl group. While this contributes to its overall pharmacological profile, more significant enhancements in adenosine receptor antagonism are often observed with larger, more complex substituents at the C8 position. For instance, the introduction of aryl or cycloalkyl groups at C8 can dramatically increase affinity for A1 and A2A adenosine receptors. Therefore, while the 8-methyl group of this compound contributes to its activity, it is likely that modifications at this position could lead to analogs with significantly altered adenosine receptor interaction profiles.

Signaling Pathways

The pharmacological effects of this compound and its analogs are primarily mediated through two main signaling pathways:

  • Inhibition of Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play a crucial role in smooth muscle relaxation. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle, xanthines like this compound increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of bronchial smooth muscle and bronchodilation.

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC Activates AC->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound-mediated PDE inhibition pathway.

  • Antagonism of Adenosine Receptors: Adenosine, a naturally occurring nucleoside, can induce bronchoconstriction in asthmatic individuals by acting on A1 and A2B adenosine receptors on mast cells and bronchial smooth muscle. Xanthines are competitive antagonists of these receptors. By blocking the action of adenosine, this compound can prevent bronchoconstriction and reduce the release of inflammatory mediators from mast cells.

Adenosine_Receptor_Antagonism_Pathway This compound This compound Adenosine_Receptor Adenosine Receptor (A1, A2B) This compound->Adenosine_Receptor Antagonizes Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Leads to

Caption: this compound's antagonism of adenosine receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the structure-activity relationships of this compound and its analogs. The following are representative protocols for key in vitro assays.

Bronchodilator Activity in Isolated Guinea Pig Trachea

This ex vivo model is widely used to assess the relaxant effect of compounds on airway smooth muscle.

Experimental Workflow:

Bronchodilator_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Dissect Dissect Trachea Euthanize->Dissect Cut_Rings Cut Tracheal Rings Dissect->Cut_Rings Mount Mount Rings in Organ Bath Cut_Rings->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (e.g., with Histamine or Acetylcholine) Equilibrate->Contract Add_Compound Add this compound Analog (Cumulative Concentrations) Contract->Add_Compound Record Record Isometric Tension Add_Compound->Record Calculate_Relaxation Calculate % Relaxation Record->Calculate_Relaxation Plot_Curve Plot Concentration-Response Curve Calculate_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for bronchodilator activity assay.

Detailed Protocol:

  • Tissue Preparation: Male Hartley guinea pigs (300-500 g) are euthanized by cervical dislocation. The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The trachea is cleaned of adhering connective tissue and cut into rings, 3-4 mm in width.

  • Organ Bath Setup: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer. An optimal resting tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15 minutes.

  • Experimental Procedure: After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (1 µM) or acetylcholine (1 µM). Once a stable contractile plateau is reached, the this compound analog is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxant response is recorded until the maximal effect is achieved.

  • Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction induced by the contractile agent. Concentration-response curves are plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of different PDE isozymes.

Experimental Workflow:

PDE_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_quantification Quantification & Analysis Prepare_Enzyme Prepare PDE Enzyme Solution Incubate Incubate Enzyme, Substrate, and Compound Prepare_Enzyme->Incubate Prepare_Substrate Prepare [3H]-cAMP or [3H]-cGMP Prepare_Substrate->Incubate Prepare_Compound Prepare this compound Analog Dilutions Prepare_Compound->Incubate Stop_Reaction Stop Reaction (e.g., by boiling) Incubate->Stop_Reaction Add_Nucleotidase Add 5'-Nucleotidase Stop_Reaction->Add_Nucleotidase Separate Separate [3H]-adenosine/[3H]-guanosine (e.g., by ion-exchange chromatography) Add_Nucleotidase->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for PDE inhibition assay.

Detailed Protocol (Two-Step Radioenzymatic Assay):

  • Enzyme Source: Recombinant human PDE isozymes (e.g., PDE3A, PDE4B) are used.

  • Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), the PDE enzyme, the test compound (this compound analog) at various concentrations, and the substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 30°C for a specific period (e.g., 15-30 minutes) during which the reaction is linear. The reaction is then terminated, often by boiling for 1 minute.

  • Hydrolysis of 5'-AMP/GMP: The product of the PDE reaction, [3H]-5'-AMP or [3H]-5'-GMP, is then hydrolyzed to the corresponding nucleoside ([3H]-adenosine or [3H]-guanosine) by the addition of a 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and further incubation.

  • Separation and Quantification: The radiolabeled nucleoside product is separated from the unreacted radiolabeled substrate using anion-exchange resin (e.g., Dowex AG1-X8). The radioactivity of the eluate containing the nucleoside is then quantified by liquid scintillation counting.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-inhibition curve. A spectrophotometric malachite green inhibition assay can also be used as an alternative method.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on related xanthine derivatives, highlights the critical role of substitutions at the N1, N3, and C8 positions in modulating its pharmacological profile. The 2-methylbutyl group at the N3 position is a key determinant of its bronchodilator and PDE inhibitory activity, with the chain length and branching influencing potency. The 1-methyl and 8-methyl groups also contribute to its activity, although modifications at the C8 position, in particular, offer a promising avenue for developing analogs with enhanced adenosine receptor selectivity. The dual mechanism of action, involving both PDE inhibition and adenosine receptor antagonism, provides a solid foundation for the therapeutic potential of this compound and its derivatives in respiratory diseases. Further synthesis and biological evaluation of novel this compound analogs, guided by the SAR principles outlined in this guide, will be instrumental in the development of next-generation bronchodilators with improved efficacy and safety profiles.

References

Verofylline: A Technical Whitepaper on a Potential Xanthine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline (1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione) is a synthetic xanthine derivative with potential applications as a bronchodilator. As a member of the methylxanthine class of compounds, its mechanism of action is presumed to involve the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors, leading to smooth muscle relaxation in the airways. This technical guide provides a comprehensive overview of this compound, including its chemical properties and available clinical data. Due to the limited availability of specific preclinical data for this compound, this document incorporates representative data from the well-characterized xanthine derivative, Theophylline, to provide a thorough understanding of the pharmacological profile and experimental evaluation typical for this class of compounds.

Introduction

Xanthine derivatives, such as caffeine and theophylline, are a well-established class of pharmacologically active compounds with a long history of use in medicine, particularly for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanisms of action include the non-selective inhibition of phosphodiesterase enzymes and the blockade of adenosine receptors.[1][2] this compound, a polysubstituted methylxanthine, has been investigated for its potential as a long-acting bronchodilator.[3] This document aims to consolidate the available technical information on this compound and to provide a framework for its further investigation by presenting relevant data and experimental protocols from the closely related compound, Theophylline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione
Molecular FormulaC₁₂H₁₈N₄O₂
Molecular Weight250.30 g/mol
CAS Number66172-75-6
SynonymsCK-0383, Verofilina, Verofyllinum

Pharmacological Profile

The pharmacological effects of xanthine derivatives are primarily mediated through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Mechanism of Action: Signaling Pathways

The bronchodilatory and anti-inflammatory effects of xanthine derivatives are believed to be mediated through the signaling pathways depicted below.

Xanthine Derivative Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Degradation Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Adenosine Adenosine Adenosine->AR Agonist This compound This compound This compound->AR Antagonist This compound->PDE Inhibitor PDE Inhibition Assay Workflow A 1. Prepare Reaction Mixture (Buffer, PDE Enzyme, Test Compound) B 2. Add Radiolabeled Substrate ([³H]-cAMP or [³H]-cGMP) A->B C 3. Incubate at 30°C B->C D 4. Terminate Reaction (Heat) C->D E 5. Add Snake Venom (5'-nucleotidase) D->E F 6. Add Anion Exchange Resin E->F G 7. Centrifuge and Collect Supernatant F->G H 8. Scintillation Counting G->H I 9. Calculate IC₅₀ H->I Xanthine Synthesis cluster_reactants Reactants cluster_products Products Reactant1 5,6-Diamino-1-alkyluracil Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation (e.g., EtOH, reflux) Reactant2 Aldehyde (R'-CHO) FinalProduct 1,8-Disubstituted Xanthine Intermediate->FinalProduct Oxidative Cyclization (e.g., FeCl₃ or SOCl₂)

References

A Comprehensive Guide to the Preliminary Toxicity Screening of Verofylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed preclinical toxicity data for Verofylline is limited. Therefore, this technical guide outlines a standard and comprehensive preliminary toxicity screening program that would be applicable to a methylxanthine derivative such as this compound. The experimental protocols and data presented are based on established regulatory guidelines (e.g., OECD, ICH) and serve as an illustrative framework for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the essential studies required to assess the initial safety profile of a new chemical entity like this compound. The methodologies for key in vitro and in vivo assays are detailed, along with representative data in structured tables and visualizations of experimental workflows and relevant signaling pathways.

In Vitro Toxicity Assessment

The initial phase of toxicity screening typically involves in vitro assays to evaluate the cytotoxic potential of the test compound on various cell lines. These assays are crucial for determining concentration ranges for further testing and for identifying potential target organs for toxicity.

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human hepatoma cells (HepG2) and a normal monkey kidney cell line (Vero) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 or 48 hours. A vehicle control (medium with solvent) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1][2][3][4][5]

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineExposure Time (hours)IC50 (µM)
HepG2 (Human Liver Carcinoma)24> 1000
48850
Vero (Normal Monkey Kidney)24> 1000
48> 1000

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes, which can indicate mutagenic or carcinogenic potential. A standard battery of tests is recommended by regulatory agencies.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and Escherichia coli.

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.

Table 2: Hypothetical Results of the Ames Test for this compound

Tester StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Mutagenicity Ratio (at highest dose)Result
TA98-50001.2Negative
+50001.5Negative
TA100-50001.1Negative
+50001.3Negative
TA1535-50000.9Negative
+50001.0Negative
TA1537-50001.3Negative
+50001.4Negative
WP2 uvrA-50001.0Negative
+50001.2Negative

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes or TK6 cells) is used.

  • Compound Treatment: Cells are exposed to at least three concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.

  • Recovery Period: After treatment, the cells are allowed to grow for a period that allows for one and a half to two normal cell cycle lengths to allow for the expression of micronuclei.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Table 3: Hypothetical Results of the In Vitro Micronucleus Test for this compound

Treatment ConditionConcentration (µM)% Micronucleated Cells (Mean ± SD)Result
Without S9 Activation (24h)
Vehicle Control01.2 ± 0.3
This compound1001.3 ± 0.4Negative
3001.5 ± 0.5
10001.6 ± 0.4
Positive Control15.7 ± 2.1Positive
With S9 Activation (4h)
Vehicle Control01.1 ± 0.2
This compound1001.2 ± 0.3Negative
3001.4 ± 0.4
10001.5 ± 0.5
Positive Control18.2 ± 2.5Positive

In Vivo Acute Systemic Toxicity

In vivo studies in animal models are essential to understand the systemic effects of a compound. Acute toxicity studies provide information on the potential hazards of a substance after a single dose.

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It uses a stepwise procedure with a small number of animals.

Experimental Protocol: Acute Oral Toxicity (OECD 420)

  • Animal Model: Typically, female rats are used. The animals are fasted prior to dosing.

  • Dosing: A stepwise procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on a sighting study.

  • Procedure: A group of animals is dosed at a specific level. The outcome (mortality or signs of toxicity) determines the dose for the next group. If mortality is observed, the dose is lowered for the next group; if no severe toxicity is seen, the dose is increased.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category. An approximate LD50 (lethal dose for 50% of the animals) can be estimated.

Table 4: Hypothetical Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Number of AnimalsMortalityClinical SignsGHS CategoryEstimated LD50 (mg/kg)
30050/5No significant signs5 or Unclassified> 2000
200051/5Lethargy in 2 animals, resolved by 48h

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery Studies (ICH S7A)

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents is used to assess effects on behavior, coordination, sensory and motor reflexes.

  • Cardiovascular System: In vivo studies, often in conscious telemetered animals (e.g., dogs or non-human primates), are performed to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System: Studies in conscious animals (e.g., using whole-body plethysmography) are conducted to assess effects on respiratory rate, tidal volume, and minute volume.

Visualizations

Preliminary_Toxicity_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_decision Risk Assessment cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, Vero) genotoxicity Genotoxicity Battery cytotoxicity->genotoxicity Determine Dose Range ames Ames Test (S. typhimurium, E. coli) genotoxicity->ames micronucleus_vitro In Vitro Micronucleus (Mammalian Cells) genotoxicity->micronucleus_vitro acute_tox Acute Systemic Toxicity (e.g., OECD 420, Rat) decision Proceed to Sub-chronic Studies? ames->decision micronucleus_vitro->decision safety_pharm Safety Pharmacology (Core Battery) acute_tox->safety_pharm acute_tox->decision safety_pharm->decision start Test Compound: This compound start->cytotoxicity

Caption: Workflow for preliminary toxicity screening.

Methylxanthine_Signaling_Pathway cluster_pde Phosphodiesterase (PDE) Inhibition cluster_adenosine Adenosine Receptor Antagonism This compound This compound (Methylxanthine) pde PDEs (e.g., PDE3, PDE4) This compound->pde Inhibits adenosine_receptor Adenosine Receptors (A1, A2) This compound->adenosine_receptor Blocks camp ↑ cAMP pka ↑ PKA Activity camp->pka bronchodilation Smooth Muscle Relaxation (Bronchodilation) pka->bronchodilation inflammation ↓ Inflammatory Mediators pka->inflammation cns_stimulation CNS Stimulation adenosine_receptor->cns_stimulation cardiac_effects Cardiac Stimulation (↑ Heart Rate) adenosine_receptor->cardiac_effects adenosine Adenosine adenosine->adenosine_receptor

Caption: Potential toxicological pathways of this compound.

References

A Comprehensive Technical Guide to Verofylline Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of Verofylline, a methylxanthine derivative. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and regulatory expectations for such studies, drawing parallels with related xanthine compounds like theophylline and doxofylline. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to design and execute robust solubility and stability testing programs for this compound and similar molecules. The content covers solubility profiling in various solvents, forced degradation studies under diverse stress conditions, and the development of stability-indicating analytical methods.

Introduction to this compound

This compound is a polysubstituted methylxanthine derivative that has been investigated for its bronchodilator properties in the treatment of asthma.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide details the necessary experimental procedures to establish a comprehensive solubility and stability profile for this compound.

This compound Solubility Testing

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Establishing the solubility profile of this compound in a range of solvents is a fundamental step in pre-formulation studies.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of this compound should be determined in a variety of solvents, including water, buffers at different pH values, and common organic solvents used in pharmaceutical manufacturing. The shake-flask method is a widely accepted technique for this purpose.

Methodology:

  • Preparation: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is typically expressed in mg/mL or as a molar concentration.

Recommended Solvents for this compound Solubility Profiling

The selection of solvents should cover a range of polarities and pH values to provide a comprehensive understanding of this compound's solubility characteristics.

Solvent Class Specific Solvents Rationale
Aqueous Purified WaterBaseline aqueous solubility.
pH 1.2 (Simulated Gastric Fluid)Solubility in acidic conditions.
pH 4.5 Acetate BufferRepresents the upper small intestine.
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)Solubility in neutral conditions.
pH 7.4 Phosphate Buffer (Simulated Blood pH)Physiological pH.
Organic (Polar) MethanolCommon solvent in synthesis and analysis.[2]
EthanolPharmaceutically acceptable solvent.[2]
IsopropanolPharmaceutically acceptable solvent.
AcetonitrileCommon mobile phase component in HPLC.
Dimethyl Sulfoxide (DMSO)High solubilizing power for initial screening.[3]
Dimethylformamide (DMF)High solubilizing power for initial screening.[3]
Organic (Non-polar) DichloromethaneUsed in extraction processes.
Ethyl AcetateCommon solvent in synthesis and formulation.
n-HexaneTo assess solubility in lipophilic environments.

Note: The solubility of related xanthines like theophylline is known to be sparingly soluble in water but can be enhanced in binary mixtures of organic solvents and water. Similar investigations would be valuable for this compound.

This compound Stability Testing and Forced Degradation

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. Forced degradation studies, or stress testing, are performed to accelerate the degradation of the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are a key component of developing and validating stability-indicating analytical methods.

General Principles of Forced Degradation Studies

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent molecule.

Experimental Protocols for Forced Degradation Studies

The following stress conditions should be applied to this compound to investigate its degradation pathways.

Stress Condition Typical Experimental Protocol Rationale
Acid Hydrolysis This compound solution in 0.1 M HCl, heated at 60-80 °C for a specified time.To assess stability in acidic environments and identify acid-catalyzed degradation products.
Base Hydrolysis This compound solution in 0.1 M NaOH, at room temperature or slightly elevated temperature for a specified time.To evaluate stability in alkaline conditions and identify base-catalyzed degradation products.
Neutral Hydrolysis This compound solution in water, heated at 60-80 °C for a specified time.To determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidation This compound solution with 3-30% hydrogen peroxide (H₂O₂), at room temperature for a specified time.To identify potential oxidation products.
Thermal Degradation Solid this compound powder heated in an oven (e.g., 60-100 °C) for a set duration.To assess the impact of heat on the solid-state stability of the drug.
Photodegradation Solid this compound powder or solution exposed to a light source with a specified output (e.g., ICH option 1 or 2) for a defined period.To evaluate the light sensitivity of the drug.

Note: For all forced degradation studies, a control sample should be stored under normal conditions to differentiate between degradation and other potential changes.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an RP-HPLC method. This method must be able to separate the parent this compound peak from all process-related impurities and degradation products.

Key Steps in Method Development:

  • Column and Mobile Phase Screening: Various C18 and other stationary phases should be tested with different mobile phase compositions (e.g., acetonitrile/methanol and buffer) to achieve optimal separation.

  • Gradient Optimization: A gradient elution is often necessary to resolve all peaks with good resolution and peak shape.

  • Detection Wavelength Selection: A photodiode array (PDA) detector is used to select the optimal wavelength for detecting this compound and its degradation products.

  • Method Validation: The final method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge/Filter to separate undissolved solid C->D E Analyze supernatant by validated HPLC method D->E F Determine solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Workflow for Forced Degradation Studies

G cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound (Solid or Solution) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify & Quantify Degradation Products Analysis->Outcome G This compound This compound Hydrolysis Hydrolytic Degradation Product (e.g., ring opening) This compound->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidative Degradation Product (e.g., N-oxide) This compound->Oxidation Oxidation (H2O2) Other Other Minor Degradants This compound->Other Thermal/Photolytic Stress

References

In Vitro Evaluation of Verofylline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a methylxanthine derivative, structurally related to theophylline, developed for its potential as a bronchodilator and anti-inflammatory agent. A thorough in vitro evaluation of its bioactivity is a critical step in its preclinical development. This technical guide provides a comprehensive overview of the core in vitro assays and methodologies required to characterize the pharmacological profile of this compound. Given the limited publicly available data specific to this compound, this guide leverages established protocols and representative data from the well-studied methylxanthine, theophylline, to provide a robust framework for its evaluation.

The primary mechanisms of action for methylxanthines like this compound are understood to be:

  • Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and anti-inflammatory effects.

  • Antagonism of adenosine receptors: By blocking adenosine receptors, this compound can prevent bronchoconstriction and reduce the release of inflammatory mediators.

This guide will detail the experimental protocols to investigate these mechanisms, assess anti-inflammatory activity, and determine cytotoxicity.

Phosphodiesterase (PDE) Inhibition Assay

The inhibition of PDE enzymes is a key mechanism for the bronchodilatory and anti-inflammatory effects of methylxanthines. An in vitro PDE inhibition assay is essential to quantify the potency of this compound against relevant PDE isoforms (e.g., PDE3 and PDE4).

Data Presentation: PDE Inhibition

Due to the lack of specific data for this compound, the following table presents representative inhibitory concentrations (IC50) for theophylline against different PDE isoforms. These values serve as a benchmark for interpreting the results of this compound testing.

CompoundPDE IsoformIC50 (µM)Cell/Tissue Source
TheophyllineNon-selective665Human pregnant myometrium[1]
Experimental Protocol: PDE Inhibition Assay

This protocol is adapted from established methods for measuring PDE inhibition by methylxanthines.

Objective: To determine the IC50 value of this compound for specific phosphodiesterase isoforms.

Materials:

  • Recombinant human PDE isoforms (e.g., PDE3, PDE4)

  • This compound

  • cAMP (substrate)

  • Snake venom nucleotidase

  • Assay buffer (e.g., Tris-HCl buffer)

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the specific PDE isoform, and the this compound dilutions.

  • Initiate the reaction by adding cAMP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the PDE reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This will convert the AMP produced into adenosine and inorganic phosphate.

  • Incubate the plate at 37°C for a further defined period (e.g., 15 minutes).

  • Add the inorganic phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of PDE inhibition for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: PDE Inhibition Assay

PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Vero Prepare this compound Dilutions Incubate_PDE Incubate this compound with PDE Prep_Vero->Incubate_PDE Prep_PDE Prepare PDE Enzyme Solution Prep_PDE->Incubate_PDE Prep_Substrate Prepare cAMP Substrate Add_cAMP Add cAMP to Initiate Reaction Incubate_PDE->Add_cAMP Incubate_37C Incubate at 37°C Add_cAMP->Incubate_37C Add_Nucleotidase Add Snake Venom Nucleotidase Incubate_37C->Add_Nucleotidase Incubate_37C_2 Incubate at 37°C Add_Nucleotidase->Incubate_37C_2 Add_Reagent Add Phosphate Detection Reagent Incubate_37C_2->Add_Reagent Read_Absorbance Read Absorbance Add_Reagent->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the in vitro PDE inhibition assay.

Adenosine Receptor Binding Assay

Antagonism of adenosine receptors is another key mechanism of methylxanthines. Radioligand binding assays are commonly used to determine the affinity of a compound for specific receptor subtypes (e.g., A1, A2A, A2B, and A3).

Data Presentation: Adenosine Receptor Affinity

The following table provides the binding affinities (Ki) of theophylline for different human adenosine receptor subtypes as a reference.

CompoundReceptor SubtypeKi (nM)Radioligand
TheophyllineA112,000[³H]CCPA
TheophyllineA2A4,500[³H]CGS 21680
TheophyllineA2B13,000[³H]PSB-603
TheophyllineA3>100,000[³H]PSB-11
Data sourced from Benchchem[2].
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.[2][3]

Objective: To determine the Ki of this compound for human adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).

  • This compound.

  • Assay buffer (e.g., Tris-HCl).

  • Non-specific binding control (e.g., a high concentration of a known non-selective antagonist like theophylline).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well filter plate, add the cell membranes, the specific radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percentage of specific binding for each this compound concentration.

  • Determine the IC50 value from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Adenosine Receptor Antagonism

Adenosine_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine A1_A3_Receptor A1/A3 Receptor (Gi-coupled) Adenosine->A1_A3_Receptor Activates A2A_A2B_Receptor A2A/A2B Receptor (Gs-coupled) Adenosine->A2A_A2B_Receptor Activates This compound This compound This compound->A1_A3_Receptor Blocks This compound->A2A_A2B_Receptor Blocks AC Adenylyl Cyclase A1_A3_Receptor->AC Inhibits A2A_A2B_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammatory Mediator Release) PKA->Response Leads to

This compound's antagonism of adenosine receptors.

Intracellular cAMP Measurement

To confirm the functional consequence of PDE inhibition, a direct measurement of intracellular cAMP levels in response to this compound is necessary.

Data Presentation: cAMP Accumulation

Quantitative data on cAMP accumulation is typically presented as the fold-increase over baseline or as the EC50 value for cAMP production. As no specific data for this compound is available, it is expected that this compound will induce a dose-dependent increase in intracellular cAMP levels.[4]

Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay

This protocol utilizes forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production, which is then measured in the presence of this compound.

Objective: To measure the effect of this compound on intracellular cAMP levels.

Materials:

  • A suitable cell line (e.g., HEK293, CHO, or a relevant lung epithelial cell line).

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for another defined period (e.g., 15 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the concentration of cAMP in each well based on the standard curve.

  • Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

In Vitro Anti-inflammatory Assay

The anti-inflammatory properties of this compound can be assessed by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity is typically expressed as the IC50 value for the inhibition of a specific cytokine release. Representative IC50 values for various anti-inflammatory compounds in LPS-stimulated RAW 264.7 macrophages are provided below for context.

CompoundCytokine InhibitedIC50 (µg/mL)
NT AAE ExtractNitric Oxide33.3 ± 1.3
NT Water ExtractNitric Oxide52.4 ± 2.1
WA AAE ExtractNitric Oxide157.0 ± 1.5
WA Water ExtractNitric Oxide163.3 ± 1.3
Data from a study on plant extracts in RAW 264.7 macrophages.
Experimental Protocol: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages

This protocol describes how to measure the inhibition of TNF-α release from LPS-stimulated RAW 264.7 macrophages.

Objective: To determine the IC50 of this compound for the inhibition of TNF-α release.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • This compound.

  • Lipopolysaccharide (LPS).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • TNF-α ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway: Inhibition of Inflammatory Signaling

Inflammatory_Signaling cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Cytokines Induces Expression NFkB->Cytokines Induces Expression This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Modulation of inflammatory pathways by this compound.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that its observed bioactivities are not due to a general toxic effect on the cells. The MTT assay is a common method for this purpose.

Data Presentation: Cytotoxicity

Cytotoxicity is typically reported as the CC50 (50% cytotoxic concentration) or as the concentration range over which the compound does not significantly affect cell viability. For a compound to be considered for further development, its bioactive concentrations should be significantly lower than its cytotoxic concentrations.

Experimental Protocol: MTT Assay

This protocol outlines the MTT assay to assess the cytotoxicity of this compound.

Objective: To determine the CC50 of this compound.

Materials:

  • The cell line(s) used in the bioactivity assays (e.g., RAW 264.7).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the same duration as the longest bioactivity assay (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

  • Determine the CC50 value from the dose-response curve.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Treatment cluster_reaction Formazan Formation cluster_detection Detection & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Vero Treat with this compound Seed_Cells->Treat_Vero Add_MTT Add MTT Reagent Treat_Vero->Add_MTT Incubate_37C Incubate at 37°C Add_MTT->Incubate_37C Add_Solubilizer Add Solubilization Solution Incubate_37C->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Workflow for the MTT cytotoxicity assay.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By employing the detailed protocols for phosphodiesterase inhibition, adenosine receptor binding, intracellular cAMP measurement, anti-inflammatory activity, and cytotoxicity, researchers can thoroughly characterize the pharmacological profile of this compound. While specific quantitative data for this compound is currently limited, the provided representative data for theophylline and other related compounds offer valuable benchmarks for interpreting experimental outcomes. The elucidation of this compound's specific in vitro bioactivity through these assays is a critical step towards understanding its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a polysubstituted methylxanthine derivative that has been investigated for its potential as a bronchodilator in the treatment of asthma.[1] As an analog of theophylline, it belongs to a class of compounds known for their effects on smooth muscle relaxation and respiratory stimulation. This technical guide provides a comprehensive overview of the available patent and scientific literature on this compound, including its synthesis, mechanism of action, pharmacological properties, and clinical findings. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows.

Synthesis

A related patent for the synthesis of Doxofylline, another xanthine derivative, describes the reaction of theophylline with 2-monochloromethyl-1,3-dioxolane in a polar solvent with an alkali as an acid absorber to achieve a single-step reaction. This suggests that a similar nucleophilic substitution reaction is a plausible route for the synthesis of this compound and its derivatives.

Mechanism of Action

The precise mechanism of action of this compound has not been extensively elucidated in dedicated studies. However, as a methylxanthine, its pharmacological effects are presumed to be similar to those of theophylline and other compounds in this class. The primary mechanisms of action for methylxanthines include:

  • Inhibition of Phosphodiesterase (PDE) enzymes: Methylxanthines non-selectively inhibit PDE enzymes, particularly PDE3 and PDE4, which are abundant in airway smooth muscle and inflammatory cells. Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of various target proteins, leading to the relaxation of airway smooth muscle and the inhibition of inflammatory cell activity.

  • Antagonism of Adenosine Receptors: Methylxanthines are also antagonists of adenosine receptors (A1, A2A, A2B, and A3). Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, this compound may prevent adenosine-induced bronchoconstriction.

The presumed signaling pathway for the bronchodilatory effect of this compound is illustrated below.

Verofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism AMP AMP PDE->AMP Degradation Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Conversion cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation SmoothMuscleRelaxation Airway Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation InflammatoryCell Inflammatory Cell PKA->InflammatoryCell Inhibition MediatorRelease Inhibition of Mediator Release InflammatoryCell->MediatorRelease Adenosine Adenosine Adenosine->AdenosineReceptor

Presumed signaling pathway of this compound.

Pharmacological and Clinical Data

The available data for this compound is limited. A key clinical trial investigated its efficacy as a bronchodilator in adult asthmatic patients.

Clinical Efficacy in Asthma

A double-blind, crossover tolerance study was conducted on eight adult patients with asthma.[1] The study evaluated the effects of oral this compound on various respiratory parameters.

Table 1: Summary of Clinical Efficacy Data for this compound in Asthma Patients [1]

ParameterDose of this compoundMean Change from BaselineTime of Measurement
Forced Expiratory Volume in 1 second (FEV1)0.05 mg/kgGreater than placebo and higher doses4 hours post-dosing
Peak Expiratory Flow Rate (PEFR)0.05 mg/kgGreater than placebo and higher doses4 hours post-dosing
Forced Expiratory Flow (FEF)0.05 mg/kgGreater than placebo and higher doses4 hours post-dosing
Forced Vital Capacity (FVC)0.15 mg/kgIncreasedUp to 6 hours post-dosing

The study concluded that this compound was not a very effective bronchodilator at the doses used.[1] Peak drug activity was observed between 4 and 6 hours after oral administration, and the drug was well-tolerated at the tested doses.[1]

Pharmacokinetics

A study in dietary-induced obese rats investigated the pharmacokinetics of this compound, a lipophilic compound.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterLean RatsObese Rats
Volume of Distribution (Vss)0.82 ± 0.12 L/kg1.15 ± 0.11 L/kg
Unbound fraction in serum (fu)0.35 ± 0.020.44 ± 0.02
Total Body ClearanceNot significantly differentNot significantly different

The study found that the increased volume of distribution in obese rats was due to both increased fat mass and altered serum protein binding. A semi-physiological model was able to predict the observed Vss based on in vitro tissue uptake and body space measurements.

Experimental Protocols

Clinical Trial in Asthma Patients
  • Study Design: A double-blind, crossover tolerance study.

  • Participants: Eight adult patients with asthma.

  • Intervention: Oral administration of this compound or placebo.

  • Measurements: Peak expiratory flow, forced vital capacity, and its subdivisions were measured weekly at 2, 4, and 6 hours after dosing.

  • Workflow:

Clinical_Trial_Workflow Start Patient Recruitment (8 adult asthmatics) Screening Inclusion/Exclusion Criteria Start->Screening Randomization Randomization to This compound or Placebo Screening->Randomization TreatmentWeek Weekly Dosing Randomization->TreatmentWeek Measurements Respiratory Measurements (2, 4, 6 hours post-dose) TreatmentWeek->Measurements Crossover Crossover to Alternate Treatment Measurements->Crossover Crossover->TreatmentWeek DataAnalysis Data Analysis Crossover->DataAnalysis After all periods

Workflow of the clinical trial on this compound in asthma.
Pharmacokinetic Study in Rats

  • Animal Model: Sprague-Dawley rats with dietary-induced obesity.

  • Drug Administration: Intravenous administration of this compound.

  • Sample Collection: Serial blood samples were collected.

  • Analysis:

    • This compound concentrations in serum were determined.

    • Protein binding was measured by equilibrium dialysis.

    • In vitro tissue uptake (muscle and fat) was assessed.

    • Body composition (fat-free mass and fat mass) was determined using the tritium dilution method.

  • Modeling: A semi-physiological pharmacokinetic model was used to predict the volume of distribution.

Conclusion

This compound, a methylxanthine derivative, has been evaluated for its bronchodilator effects. The available clinical data in humans suggest limited efficacy in asthma at the doses studied. Pharmacokinetic studies in rats have provided insights into its distribution in obesity. The mechanism of action is presumed to be similar to other methylxanthines, involving phosphodiesterase inhibition and adenosine receptor antagonism. Further research would be necessary to fully characterize the pharmacological profile of this compound and to explore its potential therapeutic applications, possibly at different dosing regimens or in combination with other agents. The lack of extensive patent literature and recent scientific publications suggests that the development of this compound may not be actively pursued. This guide serves as a summary of the currently available technical and scientific information for researchers and professionals in drug development.

References

Unveiling the Verofylline Scaffold: A Technical Deep Dive into its Novelty and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – November 29, 2025 – A comprehensive technical analysis of Verofylline, a methylxanthine derivative, delves into the novelty of its chemical scaffold and its potential as a therapeutic agent. This in-depth guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of its structure, mechanism of action, and comparative analysis with existing compounds, supported by experimental data and pathway visualizations.

Introduction to this compound

This compound, chemically identified as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione, belongs to the methylxanthine class of compounds, which are known for their bronchodilator and anti-inflammatory properties.[1][2] Structurally, it is an analog of theophylline, a widely used therapeutic for respiratory diseases.[3] The core of this compound is a xanthine scaffold, characterized by a purine-2,6-dione structure. The key distinguishing features of the this compound scaffold are the methyl substitutions at the N1 and N8 positions and a 2-methylbutyl group at the N3 position. This unique substitution pattern is central to its pharmacological profile and the investigation of its novelty.

The this compound Scaffold: A Unique Chemical Moiety?

The novelty of a chemical scaffold is a critical factor in drug discovery, often indicating the potential for new mechanisms of action, improved selectivity, and novel intellectual property. The this compound scaffold consists of a 1,8-dimethylxanthine core with a specific alkyl substitution at the N3 position.

While the xanthine core is a common feature in many approved drugs and clinical candidates, the specific 1,8-dimethyl-3-alkyl substitution pattern of this compound is less prevalent. A clinical trial has suggested that this compound was not highly effective as a bronchodilator at the dosages administered.[1]

Mechanism of Action: A Tale of Two Targets

The pharmacological effects of xanthine derivatives are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition GPCR GPCR Activation (e.g., by β2-agonists) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation ↓ Inflammation PKA->Inflammation AMP 5'-AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits Adenosine_Antagonism Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Activates Gq Gq A1_Receptor->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction This compound This compound This compound->A1_Receptor Antagonizes Synthesis_Workflow Start Starting Material: 1,8-Dimethylxanthine Step1 N3-Alkylation Start->Step1 Step2 Reaction with 2-methylbutyl halide Step1->Step2 Step3 Purification Step2->Step3 Product This compound Step3->Product

References

Verofylline: A Technical Overview of its Potential as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, a methylxanthine derivative, is structurally related to theophylline and is primarily recognized for its bronchodilatory effects. This technical guide explores the potential of this compound as a phosphodiesterase (PDE) inhibitor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages data from its close structural analog, theophylline, to infer its likely mechanism of action and inhibitory profile. Methylxanthines are generally characterized as non-selective PDE inhibitors, which leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This guide provides an overview of the generalized signaling pathways affected by non-selective PDE inhibition, a representative data summary of theophylline's inhibitory activity, and detailed experimental protocols for assessing PDE inhibition.

Introduction to this compound and the Methylxanthine Class

This compound is a synthetic derivative of xanthine, placing it in the same chemical class as naturally occurring compounds like caffeine and theophylline.[3] Historically, methylxanthines have been a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to relax bronchial smooth muscle.[4] The primary mechanism behind this therapeutic effect is believed to be the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1]

PDEs are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting these enzymes, methylxanthines like this compound are presumed to elevate intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation and modulation of inflammatory responses. While selective PDE inhibitors have been developed to target specific therapeutic areas with fewer side effects, non-selective inhibitors remain a subject of interest for their broad-spectrum activity.

Mechanism of Action: Non-Selective Phosphodiesterase Inhibition

The fundamental mechanism of action for non-selective PDE inhibitors, such as theophylline and presumably this compound, involves the competitive inhibition of multiple PDE isozymes. This inhibition slows the degradation of cAMP and cGMP.

  • cAMP-Mediated Pathway: Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in effects such as the relaxation of airway smooth muscle, inhibition of inflammatory cell activation, and increased cardiac muscle contractility.

  • cGMP-Mediated Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which also contributes to smooth muscle relaxation and has roles in vasodilation and neurotransmission.

The non-selective nature of these inhibitors means they can impact a wide array of physiological processes, which accounts for both their therapeutic efficacy and their potential side-effect profile.

Quantitative Data: Theophylline as a Proxy for this compound

PDE SubtypeTheophylline IC50 (µM)Primary SubstrateKey Functions
PDE1 >100cAMP/cGMPSmooth muscle contraction, inflammation
PDE2 >100cAMP/cGMPRegulation of cardiac function, neurotransmission
PDE3 10 - 100cAMPCardiac contractility, platelet aggregation, smooth muscle relaxation
PDE4 10 - 100cAMPInflammation, airway smooth muscle function
PDE5 >100cGMPVasodilation (particularly in pulmonary and penile circulation)

Note: The IC50 values for theophylline can vary depending on the specific assay conditions and the source of the enzyme. The values presented are a general representation from the literature.

Experimental Protocols: Phosphodiesterase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against a specific PDE isozyme. This protocol is based on commonly used fluorescence polarization or luminescence-based assays.

4.1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific phosphodiesterase enzyme.

4.2. Materials:

  • Recombinant human PDE enzyme (specific isozyme of interest)

  • Cyclic nucleotide substrate (cAMP or cGMP, often fluorescently labeled)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., IBMX for non-selective inhibition, or a selective inhibitor for the specific isozyme)

  • Detection reagents (e.g., binding agent for fluorescently labeled substrate, or reagents for a coupled enzyme reaction leading to a luminescent signal)

  • Microplates (e.g., 96-well or 384-well, low-volume, black or white depending on the detection method)

  • Plate reader capable of detecting fluorescence polarization or luminescence

4.3. Method:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should span several orders of magnitude to capture the full dose-response curve. Also, prepare solutions for the positive control and a vehicle control (buffer with solvent).

  • Reaction Setup: In the wells of the microplate, add the assay buffer, the serially diluted test compound (or controls), and the PDE enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cyclic nucleotide substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and proceed with detection according to the specific assay kit manufacturer's instructions.

    • For Fluorescence Polarization Assays: Add a binding agent that specifically binds to the unhydrolyzed, fluorescently labeled substrate. The binding of the large agent to the small substrate results in a high polarization signal. Hydrolysis of the substrate by PDE prevents this binding, leading to a low polarization signal.

    • For Luminescence Assays (e.g., PDE-Glo™): Add a termination buffer to stop the PDE reaction, followed by a detection solution containing ATP and a kinase. The remaining cyclic nucleotide is used by the kinase to consume ATP. A final reagent is added to generate a luminescent signal that is inversely proportional to the amount of remaining ATP (and thus directly proportional to PDE activity).

  • Data Analysis:

    • Measure the signal (fluorescence polarization or luminescence) in each well using a plate reader.

    • Normalize the data using the positive and vehicle controls.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of Non-Selective PDE Inhibition

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormone Hormone/ Neurotransmitter Receptor G-Protein Coupled Receptor Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterases (PDEs) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->CellularResponse Phosphorylates Targets PKG->CellularResponse Phosphorylates Targets This compound This compound (Non-selective Inhibitor) This compound->PDE Inhibits

Caption: General signaling pathway of non-selective PDE inhibition by this compound.

Experimental Workflow for PDE Inhibition Assay

PDE_Assay_Workflow Start Start PrepCompound Prepare Serial Dilution of this compound Start->PrepCompound SetupReaction Add Buffer, this compound, and PDE Enzyme to Plate PrepCompound->SetupReaction PreIncubate Pre-incubate at Room Temperature SetupReaction->PreIncubate AddSubstrate Add cAMP or cGMP Substrate PreIncubate->AddSubstrate Incubate Incubate at 30-37°C AddSubstrate->Incubate StopDetect Stop Reaction and Add Detection Reagents Incubate->StopDetect ReadPlate Read Plate (Fluorescence/Luminescence) StopDetect->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Generalized workflow for a phosphodiesterase (PDE) inhibition assay.

Conclusion

Based on its classification as a methylxanthine, this compound holds potential as a non-selective phosphodiesterase inhibitor. This mechanism of action is well-established for its structural analog, theophylline, and is associated with bronchodilatory and anti-inflammatory effects. However, the lack of specific quantitative data on this compound's inhibitory profile against different PDE subtypes in the public domain makes a precise assessment of its therapeutic potential and selectivity challenging.

Further research, including in vitro enzymatic assays to determine its IC50 values against a panel of PDE isozymes, is essential to fully characterize this compound's pharmacological profile. Such studies would elucidate its potency and selectivity, providing a stronger foundation for its potential applications in drug development for respiratory and other inflammatory diseases. The experimental framework provided in this guide offers a starting point for such investigations.

References

Methodological & Application

Verofylline: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a methylxanthine derivative, structurally related to theophylline, and is classified as a bronchodilator. While specific in vitro studies on this compound are limited, its mechanism of action is presumed to be similar to other methylxanthines, primarily through the non-selective inhibition of phosphodiesterases (PDEs). This document provides a detailed experimental protocol for the investigation of this compound in cell culture, based on established methodologies for theophylline and other PDE inhibitors. The provided protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound's cellular effects.

Mechanism of Action

This compound is hypothesized to exert its effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound likely increases intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation and modulation of inflammatory responses.[1][2][3] Theophylline, a closely related compound, has also been shown to influence signaling pathways such as p38 MAPK and ERK.[1][4]

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following table summarizes relevant data for the parent compound, theophylline, to guide experimental design.

Compound Assay Cell Line/System IC50 / Effective Concentration Reference
TheophyllinePDE4A InhibitionExpressed in yeast1642 µM
TheophyllineCytotoxicityAML12 (mouse hepatocytes)~62.5 µM
TheophyllineCell ProliferationHeLa, MCF-727.8 µM - 5 mM
TheophyllineAnti-inflammatoryPrimary human bronchial epithelial cells10 µM
TheophyllineCalcium SignalingAML12 (mouse hepatocytes)25 - 100 µM

Experimental Protocols

Cell Culture and Maintenance

A variety of cell lines can be utilized to study the effects of this compound, depending on the research question. For respiratory-related research, human bronchial epithelial cells (e.g., BEAS-2B or primary HBECs) are suitable. For general cytotoxicity and signaling studies, cell lines such as HeLa, A549, or MCF-7 can be used.

Materials:

  • Selected cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into appropriate culture vessels for experiments.

This compound Preparation and Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Complete growth medium

Protocol:

  • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

  • Further dilute the stock solution in complete growth medium to achieve the desired final concentrations for treatment. Based on theophylline data, a starting range of 1 µM to 1 mM is recommended.

  • Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Phosphodiesterase (PDE) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on PDE activity. Commercially available kits are recommended for this purpose.

General Principle: These assays typically involve incubating a source of PDE enzyme (e.g., cell lysate or purified enzyme) with cAMP or cGMP as a substrate in the presence and absence of this compound. The amount of remaining substrate or the product of its hydrolysis is then quantified.

Protocol Outline:

  • Prepare cell lysates from the desired cell line.

  • In a microplate, combine the cell lysate, a fluorescently labeled cAMP or cGMP substrate, and various concentrations of this compound.

  • Incubate the reaction for the time specified by the kit manufacturer.

  • Measure the fluorescence or luminescence using a plate reader.

  • Calculate the percentage of PDE inhibition relative to the untreated control and determine the IC50 value.

Intracellular cAMP Measurement

This assay quantifies the downstream effect of PDE inhibition.

Materials:

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • This compound working solutions

  • Phosphodiesterase inhibitor (e.g., IBMX) as a positive control

Protocol:

  • Seed cells in a suitable culture plate and grow to 80-90% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Lyse the cells according to the assay kit protocol.

  • Perform the cAMP measurement as per the manufacturer's instructions.

  • Quantify the amount of cAMP and normalize to the total protein concentration of the lysate.

Western Blotting for MAPK Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of ERK and p38 MAPK.

Materials:

  • 6-well plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Verofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition MAPK_Pathway MAPK Pathway (p38, ERK) This compound->MAPK_Pathway Modulation (inferred) cAMP ↑ cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Smooth Muscle Relaxation, Anti-inflammatory Response) PKA->Downstream MAPK_Pathway->Downstream

Caption: Inferred signaling pathway of this compound.

Verofylline_Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Maintenance Verofylline_Prep 2. This compound Preparation Cell_Culture->Verofylline_Prep Viability 3. Cell Viability (MTT Assay) Verofylline_Prep->Viability PDE_Assay 4. PDE Inhibition Assay Verofylline_Prep->PDE_Assay cAMP_Assay 5. Intracellular cAMP Measurement Verofylline_Prep->cAMP_Assay Western_Blot 6. Western Blot (MAPK Pathway) Verofylline_Prep->Western_Blot Data_Analysis 7. Data Analysis & Interpretation Viability->Data_Analysis PDE_Assay->Data_Analysis cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for this compound cell culture studies.

References

Application Notes and Protocols for Verofylline and its Analogue Doxofylline in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Verofylline is a methylxanthine derivative with bronchodilator properties. Due to the limited availability of preclinical data on this compound, these application notes will focus on the closely related and well-characterized methylxanthine, Doxofylline. Doxofylline offers a superior safety profile compared to older methylxanthines like theophylline, primarily due to its lower affinity for adenosine receptors, which is associated with a reduction in adverse effects.[1][2][3][4] These protocols provide a framework for utilizing Doxofylline in animal models of respiratory diseases, which can serve as a valuable reference for investigating this compound or other novel methylxanthine derivatives.

I. Pharmacokinetic and Toxicological Data

Understanding the pharmacokinetic and toxicological profile of a compound is crucial for designing in vivo studies. The following tables summarize key data for Doxofylline.

Table 1: Pharmacokinetic Parameters of Doxofylline in a Rat Model

ParameterValueSpecies/ConditionsReference
Route of Administration OralRat[1]
Absorption Rapidly absorbedRat
Metabolism HepaticRat
Primary Metabolite Hydroxyethyltheophylline (β-HET)Rat
Excretion Primarily urinaryRat

Table 2: Acute Toxicity Data for Doxofylline

SpeciesRoute of AdministrationLD50Reference
RatOral965 mg/kg
MouseOral841 mg/kg
RatIntraperitoneal426 mg/kg
MouseIntraperitoneal396 mg/kg

II. Experimental Protocols

A. Animal Model of Corticosteroid-Resistant Asthma

This protocol is adapted from a study investigating the efficacy of Doxofylline in a BALB/c mouse model of corticosteroid-resistant asthma.

1. Animals:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

2. Materials:

  • Ovalbumin (OVA)

  • Lipopolysaccharide (LPS)

  • Dexamethasone (DEXA)

  • Doxofylline (DOXO)

  • Saline solution

3. Experimental Groups:

  • Control

  • OVA + LPS (Asthma model)

  • OVA + LPS + DEXA

  • OVA + LPS + DOXO

  • OVA + LPS + DEXA + DOXO

4. Protocol:

  • Sensitization: Sensitize mice with intraperitoneal injections of OVA.

  • Challenge: Challenge the sensitized mice with aerosolized OVA and intranasal LPS to induce airway inflammation.

  • Treatment: Administer Doxofylline (and/or Dexamethasone) intraperitoneally one day before the first challenge and continue for five consecutive days, one hour after each OVA challenge.

  • Outcome Measures:

    • Biochemical Analysis: Measure levels of Interleukins (IL-2, IL-4, IL-8, IL-10, IL-17), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Immunoglobulin E (IgE) in lung homogenates or bronchoalveolar lavage fluid (BALF) using ELISA.

    • Histone Deacetylase (HDAC) Activity: Measure HDAC activity in lung tissue.

    • Glucocorticoid Receptor (GR) Expression: Quantify GR expression in lung tissue.

    • Histopathology: Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and airway remodeling.

Table 3: Doxofylline Dosage in a Mouse Asthma Model

ParameterDetails
Animal Model OVA + LPS-induced corticosteroid-resistant asthma in BALB/c mice
Doxofylline Dose Specific dosage to be determined by dose-ranging studies, administered intraperitoneally
Frequency Daily for the duration of the challenge period
Reference
B. Animal Model of Chronic Obstructive Pulmonary Disease (COPD)

This protocol is based on a study evaluating the effect of Doxofylline in a rat model of COPD.

1. Animals:

  • Species: Sprague-Dawley rats

2. Materials:

  • Cigarette exposure system

  • Budesonide (glucocorticoid)

  • Doxofylline

3. Experimental Groups:

  • Control

  • Cigarette Exposure (CE) (COPD model)

  • CE + Budesonide

  • CE + Doxofylline

  • CE + Budesonide + Doxofylline

4. Protocol:

  • Induction of COPD: Expose rats to cigarette smoke for a specified duration to induce COPD-like pathology.

  • Treatment: Administer Doxofylline (17.3 mg/kg) via gavage twice a day for 14 days. Budesonide (2 mg/4 ml) can be administered via nebulization once a day for 14 days.

  • Outcome Measures:

    • Pulmonary Function Testing: Assess lung function parameters.

    • Histopathology: Examine lung tissue for signs of inflammation and emphysema.

    • Western Blot Analysis: Measure the protein expression of P-PI3K, P-Akt, and HDAC2 in lung tissue to investigate the signaling pathway.

Table 4: Doxofylline Dosage in a Rat COPD Model

ParameterDetails
Animal Model Cigarette smoke-induced COPD in Sprague-Dawley rats
Doxofylline Dose 17.3 mg/kg
Route of Administration Gavage
Frequency Twice a day for 14 days
Reference

III. Signaling Pathways and Mechanisms of Action

Doxofylline exhibits its therapeutic effects through a multi-faceted mechanism of action that distinguishes it from traditional methylxanthines.

  • Phosphodiesterase (PDE) Inhibition: While theophylline is a non-selective PDE inhibitor, Doxofylline shows some inhibitory action against PDE2A1 at high concentrations. This can lead to increased intracellular cAMP, promoting bronchodilation.

  • Adenosine Receptor Antagonism: A key feature of Doxofylline is its significantly lower affinity for adenosine A1 and A2A receptors compared to theophylline. This is believed to contribute to its improved cardiovascular safety profile.

  • Interaction with β2-Adrenoceptors: Studies suggest that Doxofylline interacts with β2-adrenoceptors, which may contribute to its bronchodilatory effects.

  • Anti-inflammatory Effects: Doxofylline has demonstrated anti-inflammatory properties, including the inhibition of leukocyte migration. In COPD models, it has been shown to improve glucocorticoid resistance by modulating the PI3K/Akt/HDAC2 pathway.

Diagrams of Signaling Pathways and Experimental Workflow

G Figure 1. Proposed Mechanism of Doxofylline in Improving Glucocorticoid Resistance in COPD Cigarette Smoke Cigarette Smoke PI3K PI3K Cigarette Smoke->PI3K activates Akt Akt PI3K->Akt activates HDAC2 HDAC2 Akt->HDAC2 inhibits Inflammatory Gene Expression Inflammatory Gene Expression HDAC2->Inflammatory Gene Expression represses Glucocorticoid Resistance Glucocorticoid Resistance HDAC2->Glucocorticoid Resistance reverses Doxofylline Doxofylline Doxofylline->PI3K inhibits

Caption: Proposed mechanism of Doxofylline in COPD.

G Figure 2. Experimental Workflow for Asthma Animal Model Sensitization (OVA) Sensitization (OVA) Challenge (OVA + LPS) Challenge (OVA + LPS) Sensitization (OVA)->Challenge (OVA + LPS) Treatment (Doxofylline) Treatment (Doxofylline) Challenge (OVA + LPS)->Treatment (Doxofylline) Outcome Measures Outcome Measures Treatment (Doxofylline)->Outcome Measures Biochemical Analysis (ELISA) Biochemical Analysis (ELISA) Outcome Measures->Biochemical Analysis (ELISA) Histopathology (H&E) Histopathology (H&E) Outcome Measures->Histopathology (H&E) HDAC Activity HDAC Activity Outcome Measures->HDAC Activity GR Expression GR Expression Outcome Measures->GR Expression

Caption: Workflow for the mouse model of asthma.

G Figure 3. Comparative Pharmacology of Doxofylline and Theophylline cluster_0 Doxofylline cluster_1 Theophylline Low Adenosine Receptor Affinity Low Adenosine Receptor Affinity Adverse Effects (e.g., Cardiac) Adverse Effects (e.g., Cardiac) Low Adenosine Receptor Affinity->Adverse Effects (e.g., Cardiac) Reduced β2-Adrenoceptor Interaction β2-Adrenoceptor Interaction Bronchodilation Bronchodilation β2-Adrenoceptor Interaction->Bronchodilation PDE2A1 Inhibition (High Conc.) PDE2A1 Inhibition (High Conc.) PDE2A1 Inhibition (High Conc.)->Bronchodilation High Adenosine Receptor Affinity High Adenosine Receptor Affinity High Adenosine Receptor Affinity->Adverse Effects (e.g., Cardiac) Increased Non-selective PDE Inhibition Non-selective PDE Inhibition Non-selective PDE Inhibition->Bronchodilation Anti-inflammatory Effects Anti-inflammatory Effects Doxofylline Doxofylline Doxofylline->Anti-inflammatory Effects Theophylline Theophylline Theophylline->Anti-inflammatory Effects

Caption: Doxofylline vs. Theophylline pharmacology.

References

Verofylline: Dosage and Administration Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Verofylline is a methylxanthine derivative that has been studied for its bronchodilator properties. However, publicly available information regarding its detailed dosage and administration guidelines is limited. The following notes compile the available data on this compound and related methylxanthine compounds to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound is a long-acting, polysubstituted methylxanthine bronchodilator.[1] Like other xanthine derivatives, it has been investigated for its potential in treating respiratory conditions such as asthma. This document summarizes the available clinical data on this compound and provides context by comparing it with other methylxanthines like theophylline and doxofylline.

This compound Dosage and Administration

Clinical Data

A double-blind, crossover tolerance study in adult patients with asthma provides the most direct, albeit limited, data on oral this compound dosage.[1]

Table 1: this compound Oral Dosage in Adult Asthma Patients [1]

DosageObservationOutcome
0.05 mg/kgGreater increase in FEV1, PEFR, and FEF at 4 hours compared to placebo and higher doses.Peak drug activity was observed between 4 and 6 hours post-dosing.
0.15 mg/kgIncreased mean percent change in forced vital capacity for as long as 6 hours.Subject tolerance was reported as good at the doses used.

FEV1: Forced Expiratory Volume in one second, PEFR: Peak Expiratory Flow Rate, FEF: Forced Expiratory Flow

Note: The study concluded that this compound was not very effective as a bronchodilator at the doses tested.[1]

Comparative Data from Other Methylxanthines

To provide a broader context for researchers, the following tables summarize dosage and pharmacokinetic data for theophylline and doxofylline, which are more widely studied methylxanthine bronchodilators.

Theophylline Dosage

Theophylline is a widely used methylxanthine for the treatment of asthma and COPD.[2] Its dosage varies significantly based on age, formulation, and clinical status.

Table 2: Theophylline Oral Dosage Guidelines

PopulationFormulationInitial DosageMaximum Dosage
Adults & Teenagers (>45 kg)Extended-release tablets (12-hour)300 mg/day in divided doses every 12 hours600 mg/day
Adults & Teenagers (>45 kg)Elixir or tablets300 mg/day in divided doses every 6-8 hours600 mg/day
Older AdultsExtended-release tablets (12-hour)Dose determined by physician400 mg/day

Table 3: Theophylline Intravenous Dosage for Acute Bronchospasm (Patients not currently taking theophylline)

ParameterDosage
Loading Dose5-7 mg/kg
Maintenance Dose0.4-0.6 mg/kg/hour
Doxofylline Dosage

Doxofylline is another xanthine derivative with a reported better safety profile than theophylline.

Table 4: Doxofylline Oral Dosage in Adults with Chronic Reversible Asthma

DosageFrequency
400 mgThree times a day
200 mgThree times a day

Pharmacokinetic Profiles

Understanding the pharmacokinetics of related compounds can inform the design of future studies for this compound.

Table 5: Comparative Pharmacokinetic Parameters of Methylxanthines

ParameterEtofyllineEnprofylline (Children)
Bioavailability (Oral)~80%Not specified
Half-life (t½)4.1 hours (beta-phase)1.06 ± 0.20 hours
Volume of Distribution (Vd)0.60 L/kg0.55 ± 0.05 L/kg
Total Body Clearance0.106 L/kg/h0.44 ± 0.06 L/hr/kg

Mechanism of Action: Signaling Pathways

The primary mechanism of action for methylxanthines like this compound involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.

Methylxanthine_Mechanism cluster_cell Smooth Muscle Cell cluster_external Extracellular Space ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts to PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (Active) cAMP->PKA Activates AMP AMP PDE->AMP Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Methylxanthines This compound & Other Methylxanthines Methylxanthines->PDE Inhibits AdenosineReceptor Adenosine Receptor Methylxanthines->AdenosineReceptor Antagonizes Adenosine Adenosine Adenosine->AdenosineReceptor Binds to AdenosineReceptor->AC Inhibits

Caption: General mechanism of action for methylxanthines.

Experimental Protocols

Protocol: Double-Blind, Crossover Tolerance Study of Oral this compound in Adult Asthmatics

This protocol is based on the methodology described in the 1984 clinical trial.

Verofylline_Clinical_Trial_Workflow cluster_setup Study Setup cluster_procedure Weekly Procedure cluster_analysis Data Analysis A Recruit 8 adult patients with asthma B Double-blind, crossover design A->B C Administer oral dose of This compound or Placebo B->C D Measure pulmonary function: PEF, FVC, and subdivisions C->D E Measurements taken at 2, 4, and 6 hours post-dosing D->E F Assess subject tolerance E->F G Analyze dose-response curves for FEV1, PEFR, and FEF E->G H Evaluate changes in FVC E->H

Caption: Workflow for a clinical trial of this compound.

Methodology:

  • Patient Population: Adult patients diagnosed with asthma.

  • Study Design: A double-blind, crossover tolerance study.

  • Treatment Arms:

    • This compound (e.g., 0.05 mg/kg, 0.15 mg/kg)

    • Placebo

  • Administration: Oral dosing.

  • Assessments:

    • Pulmonary function tests (Peak Expiratory Flow, Forced Vital Capacity, and its subdivisions) were measured at baseline and at 2, 4, and 6 hours post-dosing on a weekly basis.

    • Subject tolerance was monitored throughout the study.

  • Primary Endpoints:

    • Change in Forced Expiratory Volume in one second (FEV1).

    • Change in Peak Expiratory Flow Rate (PEFR).

    • Change in Forced Expiratory Flow (FEF).

    • Change in Forced Vital Capacity (FVC).

Conclusion

The available data on this compound is sparse, with a single clinical trial from 1984 suggesting limited efficacy at the tested oral doses of 0.05 mg/kg and 0.15 mg/kg. For researchers and drug development professionals, further studies are necessary to establish a comprehensive dosage, administration, and safety profile for this compound. The information provided on related methylxanthines can serve as a valuable reference for designing future preclinical and clinical investigations.

References

Application Notes and Protocols for the Quantitative Analysis of Verofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Verofylline (also known as Doxofylline) in various matrices. The protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are outlined, offering a range of techniques to suit different laboratory capabilities and analytical requirements.

Overview of Analytical Methods

This compound, a xanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document details validated analytical methods for its determination.

The primary mechanism of action of this compound involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP results in the relaxation of bronchial smooth muscles. Additionally, this compound exhibits antagonist activity at adenosine A1 and A2 receptors, which may contribute to its bronchodilatory and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods described.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3
Mobile Phase Buffer:Acetonitrile (80:20, v/v), pH 3.0 with orthophosphoric acid[1]Methanol:Phosphate Buffer (75:25, v/v), pH 3.0[2]Acetonitrile:Methanol (70:30, v/v)[3]
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[1]C18[2]Intersil C18 (4.6 x 250 mm)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 210 nm241 nm208 nm
Linearity Range 0.165–30 µg/mL50–250 µg/mL25–125 µg/mL
Retention Time ~7 min2.78 min3.06 min

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2
Mobile Phase 20 mM Ammonium Acetate (pH 3.5):Acetonitrile (75:25, v/v)Formic acid (pH 2.5):Acetonitrile (10:90, v/v)
Column C18 (250 mm × 4.6 mm, 5 µm)Amazon C18
Flow Rate Not SpecifiedNot Specified
Ionization Mode Selective Ion MonitoringElectrospray Ionization (ESI)
MRM Transition m/z 267 → 195m/z 267.5 → 181.1
Linearity Range 1–5000 ng/mL1.00–5000 ng/mL
LOD 0.24 ng/mL (DBS), 0.28 ng/mL (urine)Not Specified
LOQ 0.84 ng/mL (DBS), 1.00 ng/mL (urine)1.00 ng/mL
Recovery 93.46% (DBS), 89.86% (urine)Not Specified

Table 3: UV-Vis Spectrophotometry Method

ParameterMethod 1
Solvent 0.1 N Hydrochloric Acid
λmax 274 nm
Linearity Range 0.20–30 µg/mL
Correlation Coefficient (r²) 0.99798

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method described for the determination of Doxofylline in pharmaceutical formulations.

3.1.1. Materials and Reagents

  • This compound (Doxofylline) reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Hypersil ODS C18 column (250 x 4.6 mm, 5 µm)

  • 0.45 µm membrane filters

3.1.2. Chromatographic Conditions

  • Mobile Phase: Prepare a mixture of buffer (pH 3.0, adjusted with dilute orthophosphoric acid) and acetonitrile in the ratio of 80:20 (v/v). Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3.1.3. Standard Solution Preparation

  • Prepare a stock solution of this compound (400 µg/mL) by dissolving 40 mg of the reference standard in 100 mL of the mobile phase.

  • Prepare a working standard solution (20 µg/mL) by diluting the stock solution appropriately with the mobile phase.

3.1.4. Sample Preparation (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 125 mg of this compound and transfer it to a 250 mL volumetric flask.

  • Add 100 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.

  • Make up the volume to 250 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration of approximately 20 µg/mL.

3.1.5. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method for the determination of Doxofylline in biological matrices.

3.2.1. Materials and Reagents

  • This compound (Doxofylline) reference standard

  • Internal Standard (IS), e.g., Caffeine or Imipramine

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate

  • Trifluoroacetic Acid or Formic Acid

  • Water (LC-MS grade)

  • C18 analytical column

  • Biological matrix (e.g., plasma, urine, dried blood spots)

3.2.2. LC-MS/MS Conditions

  • Mobile Phase: 20 mM ammonium acetate (pH adjusted to 3.5 with trifluoroacetic acid) and acetonitrile (75:25 v/v).

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: As per instrument optimization.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 267.5 → 181.1

    • IS Transition: (Depends on the IS used, e.g., for Caffeine: m/z 195)

3.2.3. Standard and Sample Preparation

  • Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).

  • Spike blank biological matrix with working standard solutions to prepare calibration standards and quality control (QC) samples.

  • For sample analysis, add a known amount of IS to an aliquot of the biological sample.

  • Perform protein precipitation by adding a precipitating agent like acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms.

3.3.1. Materials and Reagents

  • This compound (Doxofylline) reference standard

  • Hydrochloric Acid (HCl), 0.1 N

  • UV-Vis Spectrophotometer

3.3.2. Method

  • Preparation of Standard Stock Solution: Accurately weigh 40 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N HCl to get a concentration of 400 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 0.20–30 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 125 mg of this compound into a 250 mL volumetric flask.

    • Add 100 mL of 0.1 N HCl and sonicate for 30 minutes.

    • Make up the volume with 0.1 N HCl.

    • Filter the solution and dilute to a final concentration within the calibration range (e.g., 20 µg/mL).

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at 274 nm against a 0.1 N HCl blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

This compound Mechanism of Action

This compound primarily acts as a phosphodiesterase (PDE) inhibitor, which leads to bronchodilation. The following diagram illustrates this signaling pathway.

Verofylline_Mechanism cluster_invisible This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (active) PKA->MLCK_active Inactivates MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_active->MLCK_inactive Phosphorylation Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_active->Bronchodilation Inhibits

Caption: this compound's phosphodiesterase inhibition pathway.

Experimental Workflow for HPLC Analysis

The logical flow of the HPLC-based quantification of this compound is depicted below.

HPLC_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_samples Prepare Tablet Sample Solutions start->prep_samples inject_standards Inject Standard Solutions prep_standards->inject_standards inject_samples Inject Sample Solutions prep_samples->inject_samples hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) hplc_system->inject_standards hplc_system->inject_samples acquire_data Data Acquisition (Chromatograms) inject_standards->acquire_data inject_samples->acquire_data analyze_data Data Analysis (Peak Area Integration) acquire_data->analyze_data quantification Quantification (Comparison with Standards) analyze_data->quantification end End quantification->end

Caption: Workflow for this compound quantification by HPLC.

These detailed application notes and protocols provide a comprehensive guide for the accurate and reliable quantification of this compound, supporting research, development, and quality control activities in the pharmaceutical industry.

References

Application of Verofylline in Respiratory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a methylxanthine derivative that has been investigated for its potential therapeutic effects in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a member of the xanthine class of compounds, which includes theophylline and doxofylline, this compound is presumed to exert its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This document provides detailed application notes and experimental protocols for the use of this compound in relevant preclinical respiratory disease models.

Mechanism of Action

The primary mechanism of action of methylxanthines involves the non-selective inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound is expected to increase intracellular cAMP levels, leading to a cascade of downstream effects.

A secondary proposed mechanism is the antagonism of adenosine receptors (A1, A2A, A2B, and A3). Adenosine can induce bronchoconstriction and promote inflammation, so blocking its receptors may contribute to the therapeutic effects of methylxanthines.

Signaling Pathway of Methylxanthines in Airway Smooth Muscle

General Signaling Pathway of Methylxanthines This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Blocks AMP 5'-AMP PDE->AMP Degrades cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) PKA->Bronchodilation AntiInflammation Anti-inflammatory Effects PKA->AntiInflammation Adenosine Adenosine Adenosine->AdenosineReceptor

Caption: General signaling pathway of methylxanthines like this compound.

Quantitative Data

Quantitative preclinical data for this compound is limited in publicly available literature. The following tables provide a comparative overview of related methylxanthines, theophylline and doxofylline, to serve as a reference for expected activities.

Table 1: Comparative In Vitro Potency of Methylxanthines
CompoundTargetAssayIC50 / KiSpeciesReference
Theophylline Non-selective PDEPDE Inhibition~665 µM (IC50)Human[1]
Adenosine A1 ReceptorRadioligand Binding~10-30 µM (Ki)Human[2]
Adenosine A2A ReceptorRadioligand Binding~2-10 µM (Ki)Human[2]
Adenosine A2B ReceptorRadioligand Binding~10-30 µM (Ki)Human[2]
Doxofylline PDE2AEnzyme ActivitySelective Inhibition-[3]
Adenosine A1 ReceptorRadioligand BindingReduced Affinity vs. TheophyllineGuinea Pig
Adenosine A2A ReceptorRadioligand BindingReduced Affinity vs. TheophyllineGuinea Pig
Table 2: Comparative In Vivo Efficacy in Respiratory Models
CompoundModelSpeciesDoseEffectReference
This compound Asthma (Clinical)Human0.05 mg/kg (oral)Greater FEV1, PEFR vs. placebo
0.15 mg/kg (oral)Increased FVC for up to 6 hr
Theophylline Mediator-induced bronchoconstrictionGuinea Pig-Effective bronchodilation
Doxofylline LPS-induced lung inflammationMouse0.3 - 1 mg/kg (i.p.)Significant reduction in neutrophil recruitment, IL-6, and TNF-α

FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate; FVC: Forced Vital Capacity; LPS: Lipopolysaccharide; i.p.: intraperitoneal.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the application of this compound in respiratory disease models.

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This model is used to evaluate the anti-asthmatic properties of compounds, including their effects on airway hyperresponsiveness and inflammation.

Workflow:

Ovalbumin-Induced Asthma Model Workflow Sensitization Sensitization (Days 0, 7, 14) Ovalbumin + Al(OH)3 s.c. Challenge Aerosol Challenge (Days 21-28) Ovalbumin or Saline Sensitization->Challenge Treatment This compound Treatment (Pre- or Post-Challenge) Challenge->Treatment Measurement Outcome Measurement (e.g., 24h post-final challenge) Treatment->Measurement AHR Airway Hyperresponsiveness (e.g., to histamine) Measurement->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Measurement->BALF Histology Lung Histology (Inflammation, Remodeling) Measurement->Histology

Caption: Workflow for the ovalbumin-induced asthma model.

Materials:

  • Male Hartley guinea pigs (200-250 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • This compound

  • Nebulizer system

  • Whole-body plethysmograph for airway hyperresponsiveness measurement

  • Reagents for ELISA (for cytokine analysis) and cell staining

Procedure:

  • Sensitization: Sensitize guinea pigs with intraperitoneal or subcutaneous injections of 100 mg ovalbumin dissolved in saline on day 1 and a booster of 10 mg on day 8. Alternatively, sensitize with subcutaneous injections of 0.5 mg/mL OVA with 10 mg/mL alum as an adjuvant on days 0, 7, and 14.

  • Challenge: From day 16 or 21, expose the sensitized animals to an aerosol of 1% OVA for 2-15 minutes daily for 7-8 consecutive days.

  • Treatment: Administer this compound at the desired doses and route (e.g., intraperitoneally, orally) at a specified time before or after each OVA challenge.

  • Outcome Assessment:

    • Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure airway resistance in response to increasing concentrations of a bronchoconstrictor like histamine or methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Euthanize the animals and perform bronchoalveolar lavage. Analyze the BALF for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Protocol 2: Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Mice

This model is used to investigate the anti-inflammatory effects of compounds in the context of acute lung injury, a feature of COPD exacerbations.

Workflow:

LPS-Induced Lung Inflammation Workflow LPS_Admin LPS Administration (Intranasal or Intratracheal) Treatment This compound Treatment (Pre- or Post-LPS) LPS_Admin->Treatment Measurement Outcome Measurement (e.g., 4-24h post-LPS) Treatment->Measurement BALF BALF Analysis (Neutrophil Count, Cytokines) Measurement->BALF MPO Myeloperoxidase (MPO) Assay (in lung tissue) Measurement->MPO Histology Lung Histology (Inflammation) Measurement->Histology

Caption: Workflow for the LPS-induced lung inflammation model.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli or P. aeruginosa

  • This compound

  • Reagents for ELISA (e.g., for TNF-α, IL-6, IL-1β)

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • LPS Administration: Administer LPS to mice via intranasal (e.g., 10 µ g/mouse ) or intratracheal instillation.

  • Treatment: Administer this compound at the desired doses and route (e.g., intraperitoneally, orally) at a specified time before or after LPS administration (e.g., 24 hours and 1 hour before, and 6 hours after LPS).

  • Outcome Assessment (typically 4-24 hours post-LPS):

    • BALF Analysis: Perform bronchoalveolar lavage and analyze the BALF for total and differential cell counts, with a focus on neutrophils. Measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the BALF supernatant by ELISA.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue and measure MPO activity as an indicator of neutrophil infiltration.

    • Lung Histology: Fix and section the lungs for H&E staining to visualize and score the degree of inflammatory cell infiltration and lung injury.

Protocol 3: In Vitro Assessment of Anti-inflammatory Effects on Macrophages

This protocol details the evaluation of this compound's ability to suppress the production of pro-inflammatory cytokines in cultured macrophages.

Workflow:

In Vitro Macrophage Anti-inflammatory Assay Cell_Culture Culture Macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) Pretreatment Pre-treat with this compound Cell_Culture->Pretreatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) Pretreatment->Stimulation Incubation Incubate (e.g., 18-24 hours) Stimulation->Incubation Analysis Analyze Supernatant (ELISA for TNF-α, IL-6) Incubation->Analysis

Caption: Workflow for in vitro anti-inflammatory assay on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary murine peritoneal macrophages

  • Cell culture medium and supplements

  • LPS

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium until they reach the desired confluence.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a suitable duration (e.g., 18-24 hours) to allow for cytokine production and release.

  • Analysis: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA to determine the inhibitory effect of this compound.

Protocol 4: Assessment of Bronchodilator Activity in Isolated Guinea Pig Trachea

This ex vivo model is used to directly assess the smooth muscle relaxant properties of a compound.

Workflow:

Isolated Guinea Pig Trachea Assay Isolation Isolate Guinea Pig Trachea Mounting Mount Tracheal Rings/Strips in Organ Bath Isolation->Mounting Contraction Induce Contraction (e.g., with Histamine or Methacholine) Mounting->Contraction Treatment Add this compound (Cumulative Concentrations) Contraction->Treatment Measurement Measure Relaxation (Isometric Tension) Treatment->Measurement

Caption: Workflow for isolated guinea pig trachea assay.

Materials:

  • Guinea pigs

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • Bronchoconstrictor agent (e.g., histamine, methacholine)

  • This compound

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal rings or strips.

  • Mounting: Mount the tracheal preparations in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Contraction: Induce a stable contraction with a bronchoconstrictor agent (e.g., histamine or methacholine).

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for relaxation.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 value for this compound.

Conclusion

This compound, as a methylxanthine derivative, holds potential for the treatment of respiratory diseases through its proposed bronchodilatory and anti-inflammatory effects. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in established preclinical models of asthma and COPD. Further research is warranted to generate specific quantitative data for this compound to better understand its pharmacological profile in comparison to other methylxanthines and its potential as a therapeutic agent for respiratory diseases.

References

Developing a Verofylline-based Research Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, a synthetic derivative of xanthine, is a compound of interest for its potential therapeutic applications, acting primarily as a bronchodilator. Like other methylxanthines such as theophylline, this compound is understood to exert its effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This dual activity modulates intracellular cyclic adenosine monophosphate (cAMP) levels and blocks adenosine-mediated signaling, respectively, leading to a cascade of downstream cellular responses.

These application notes provide a framework for developing a comprehensive research assay to characterize the activity of this compound. The included protocols detail methods for determining its inhibitory potency against various phosphodiesterase subtypes and its binding affinity for adenosine receptor subtypes. Furthermore, a cell-based assay is described to measure the compound's functional effect on intracellular cAMP levels.

Data Presentation

The following tables summarize illustrative quantitative data for this compound in comparison to known reference compounds. This data is intended to provide a realistic, albeit hypothetical, framework for experimental outcomes.

Table 1: Inhibitory Potency (IC50) of this compound and Reference Compounds against Phosphodiesterase (PDE) Subtypes

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
This compound (Illustrative) 85120251590
Theophylline>100>100~100~50>100
Rolipram>100>100>1000.003 - 0.240[1][2]>100

Table 2: Binding Affinity (Ki) of this compound and Reference Compounds for Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound (Illustrative) 1502508001200
Theophylline~14,000~14,000--
DPCPX (A1 selective)0.46 - 3.9[3]130 - 340504000
CGS-21680 (A2A selective)290276788,800
IB-MECA (A3 selective)5456-1.1

Signaling Pathways

This compound's mechanism of action involves two key signaling pathways: the cAMP signaling pathway, modulated by phosphodiesterase inhibition, and the adenosine receptor signaling pathway, where it acts as an antagonist.

cAMP Signaling Pathway GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets This compound This compound This compound->PDE Inhibits

cAMP Signaling Pathway Modulation by this compound.

Adenosine Receptor Signaling Pathway Adenosine Adenosine A1R Adenosine A1 Receptor (Gi-coupled) Adenosine->A1R Binds A2AR Adenosine A2A Receptor (Gs-coupled) Adenosine->A2AR Binds AC_inhibit Adenylyl Cyclase (Inhibited) A1R->AC_inhibit Inhibits AC_activate Adenylyl Cyclase (Activated) A2AR->AC_activate Activates cAMP_down ↓ cAMP AC_inhibit->cAMP_down cAMP_up ↑ cAMP AC_activate->cAMP_up This compound This compound This compound->A1R Antagonizes This compound->A2AR Antagonizes PDE Assay Workflow Start Start PrepareReagents Prepare Reagents: PDE Enzyme, cAMP/cGMP Substrate, This compound Dilutions Start->PrepareReagents ReactionSetup Set up PDE Reaction: Combine PDE enzyme, substrate, and this compound in a 96-well plate PrepareReagents->ReactionSetup IncubatePDE Incubate at Room Temperature (e.g., 30-60 minutes) ReactionSetup->IncubatePDE StopReaction Stop PDE Reaction: Add PDE-Glo™ Termination Buffer IncubatePDE->StopReaction DetectNucleotide Detect Remaining Nucleotide: Add PDE-Glo™ Detection Reagent StopReaction->DetectNucleotide IncubateDetect Incubate at Room Temperature (20 minutes) DetectNucleotide->IncubateDetect MeasureLuminescence Measure Luminescence: Add Kinase-Glo® Reagent and read plate IncubateDetect->MeasureLuminescence DataAnalysis Data Analysis: Calculate % inhibition and determine IC50 MeasureLuminescence->DataAnalysis End End DataAnalysis->End Radioligand Binding Assay Workflow Start Start PrepareMembranes Prepare Cell Membranes: Expressing the target adenosine receptor subtype Start->PrepareMembranes PrepareReagents Prepare Reagents: Radioligand, this compound Dilutions, Non-specific Binding Control PrepareMembranes->PrepareReagents ReactionSetup Set up Binding Reaction: Combine membranes, radioligand, and This compound/control in tubes PrepareReagents->ReactionSetup IncubateBinding Incubate to Equilibrium (e.g., 60-120 min at 25°C) ReactionSetup->IncubateBinding Separate Separate Bound and Free Ligand: Rapid vacuum filtration IncubateBinding->Separate Wash Wash Filters: Remove unbound radioligand Separate->Wash MeasureRadioactivity Measure Radioactivity: Scintillation counting Wash->MeasureRadioactivity DataAnalysis Data Analysis: Calculate specific binding and determine Ki MeasureRadioactivity->DataAnalysis End End DataAnalysis->End cAMP Assay Workflow Start Start SeedCells Seed Cells in a 96-well Plate (e.g., HEK293 cells) Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat Cells with this compound +/- an Adenosine Receptor Agonist IncubateOvernight->TreatCells IncubateTreatment Incubate for a Defined Period (e.g., 15-30 minutes) TreatCells->IncubateTreatment LyseCells Lyse Cells: Add cAMP-Glo™ Lysis Buffer IncubateTreatment->LyseCells DetectcAMP Detect cAMP: Add cAMP Detection Solution LyseCells->DetectcAMP IncubateDetect Incubate at Room Temperature (20 minutes) DetectcAMP->IncubateDetect MeasureLuminescence Measure Luminescence: Add Kinase-Glo® Reagent and read plate IncubateDetect->MeasureLuminescence DataAnalysis Data Analysis: Generate dose-response curves and determine EC50 or IC50 MeasureLuminescence->DataAnalysis End End DataAnalysis->End

References

Verofylline: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline is a methylxanthine derivative that acts as a phosphodiesterase 4 (PDE4) inhibitor. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates various cellular processes, making it a compound of interest for research in inflammatory diseases and other conditions. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common preclinical experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₄O₂[1]
Molecular Weight 250.3 g/mol [1]
Appearance Solid (assumed)General knowledge
Storage -20°CGeneral knowledge
Stability ≥ 2 years at -20°CGeneral knowledge

Solubility

Table 2: Solubility of Theophylline (as a reference for this compound)

SolventSolubility (mg/mL)Source
DMSO 11.11[2]
Ethanol 15.19[3]
Water 5.5[3]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of cellular responses. One of the key downstream pathways influenced by the cAMP/PKA axis is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Verofylline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Agonist (e.g., Hormone, Neurotransmitter) GPCR GPCR Signal->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC AMP AMP PKA PKA (Protein Kinase A) cAMP->PKA activates PDE4 PDE4 PDE4->cAMP degrades to PDE4->AMP This compound This compound This compound->PDE4 inhibits Downstream Downstream Effectors (e.g., MAPK pathway) PKA->Downstream phosphorylates Response Cellular Response (e.g., Anti-inflammatory effects) Downstream->Response

Caption: this compound inhibits PDE4, increasing cAMP levels and activating PKA.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 250.3 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 0.2503 mg of this compound. For ease of weighing, it is recommended to prepare a larger volume (e.g., 10 mL, requiring 2.503 mg).

  • Dissolution:

    • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Stock_Solution_Workflow A Weigh this compound Powder B Add DMSO A->B C Vortex to Dissolve B->C D Aliquot into Tubes C->D E Store at -20°C D->E cAMP_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Prepare this compound Dilutions B->C D Treat Cells with this compound C->D E Incubate D->E F Lyse Cells E->F G Perform cAMP Assay F->G H Read Plate G->H I Analyze Data H->I

References

Application Note: High-Throughput Analysis of Verofylline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Verofylline in human plasma. This compound, a polysubstituted methylxanthine and a long-acting bronchodilator, is an analog of Theophylline.[1] This method leverages a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The procedure is designed for high-throughput analysis, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound is a methylxanthine derivative investigated for its bronchodilator properties in the treatment of asthma.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[2] This application note details a complete protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis. The methodology is adapted from established protocols for the structurally similar compound, Theophylline.

Experimental

Materials and Reagents
  • This compound reference standard

  • Theophylline-d6 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and the internal standard (IS), Theophylline-d6, are prepared in methanol. Working solutions are then prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the working solutions into blank human plasma to achieve the desired concentration range.

Protocols

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

Since this compound is a polysubstituted methylxanthine, its exact mass and fragmentation pattern will differ from Theophylline. The following hypothetical MRM transitions for this compound are based on a potential molecular structure and require empirical determination. The transitions for Theophylline-d6 (IS) are well-established.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Theophylline-d6 (IS) 187.1128.120

Data Presentation

The following table summarizes the expected performance characteristics of the method, based on typical results for similar bioanalytical assays.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) ms_detection MS/MS Detection (MRM) peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification lcms_principle cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometer (Q1) cluster_q2 Collision Cell (Q2) cluster_ms2 Mass Spectrometer (Q3) lc_column LC Column q1 Precursor Ion Selection (this compound m/z) lc_column->q1 Elution q2 Fragmentation (CID) q1->q2 q3 Product Ion Selection q2->q3 detector Detector q3->detector

References

Verofylline: An Application Guide for Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a methylxanthine derivative, structurally related to theophylline, that functions as a bronchodilator.[1] Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, a critical second messenger that activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway.[4][5] This positions this compound as a valuable tool compound for researchers studying the cAMP signaling pathway and its role in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to investigate the cAMP-PKA-CREB signaling axis.

Mechanism of Action: The cAMP Signaling Pathway

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) then translocates to the nucleus to regulate gene expression.

Verofylline_Mechanism_of_Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA_inactive Inactive PKA cAMP->PKA_inactive Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

This compound's role in the cAMP signaling pathway.

Quantitative Data

CompoundTargetIC50 Value (µM)Notes
TheophyllineNon-selective PDE~100-1000A structurally related methylxanthine.
IBMXNon-selective PDE2-50A commonly used non-selective PDE inhibitor.
This compound Non-selective PDE To be determined Potency is expected to be in the micromolar range.

Experimental Protocols

The following protocols provide a framework for using this compound to study the cAMP signaling pathway. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.

Protocol 1: Measurement of Intracellular cAMP Accumulation

This protocol describes how to measure the increase in intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay.

Materials:

  • Cell line of interest (e.g., HEK293, A549, or primary cells)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX, for positive control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cAMP assay kit (ELISA or FRET-based)

  • Microplate reader

Workflow:

cAMP_Accumulation_Workflow cluster_0 Cell Culture and Treatment cluster_1 cAMP Measurement cluster_2 Data Analysis A Seed cells in a multi-well plate B Incubate for 24-48 hours A->B C Treat with this compound (or controls) B->C D Lyse cells to release intracellular cAMP C->D E Perform cAMP assay (ELISA or FRET) D->E F Read signal on a microplate reader E->F H Quantify cAMP concentration in samples F->H G Generate a cAMP standard curve G->H I Plot dose-response curve H->I

Workflow for measuring cAMP accumulation.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the this compound dilutions to the cells. Include a vehicle control (medium with solvent) and a positive control (e.g., 100 µM IBMX).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: After incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the cAMP concentration in your samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: PKA Activity Assay

This protocol measures the activity of PKA in cell lysates following treatment with this compound. The assay is based on the phosphorylation of a specific PKA substrate.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • PKA activity assay kit (e.g., colorimetric or fluorescent)

  • Protein concentration assay (e.g., BCA or Bradford)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each cell lysate.

  • PKA Activity Assay:

    • Normalize the protein concentration of all samples.

    • Perform the PKA activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a PKA-specific substrate and ATP.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the PKA activity, often expressed as pmol of phosphate transferred per minute per µg of protein.

Protocol 3: Western Blot Analysis of CREB Phosphorylation

This protocol uses Western blotting to detect the phosphorylation of CREB at Serine 133, a key downstream target of PKA.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunodetection cluster_2 Data Analysis A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE and protein transfer B->C D Membrane blocking C->D E Primary antibody incubation (pCREB, total CREB) D->E F Secondary antibody incubation E->F G Chemiluminescent detection F->G H Image acquisition G->H I Densitometry analysis (pCREB/total CREB ratio) H->I

Workflow for Western blot analysis of pCREB.

Procedure:

  • Sample Preparation:

    • Treat cells with various concentrations of this compound for a predetermined time.

    • Lyse the cells and quantify the protein concentration as described in Protocol 2.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and then apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with an antibody against total CREB to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-CREB and total CREB using densitometry software.

    • Calculate the ratio of phospho-CREB to total CREB for each sample to determine the relative level of CREB phosphorylation.

Conclusion

This compound serves as a useful tool compound for investigating the cAMP signaling pathway. By inhibiting phosphodiesterases, it provides a means to elevate intracellular cAMP levels and study the subsequent activation of PKA and phosphorylation of downstream targets like CREB. The protocols outlined in these application notes offer a starting point for researchers to explore the multifaceted roles of the cAMP pathway in their specific areas of interest. Due to the limited availability of this compound-specific data, empirical optimization of experimental conditions is crucial for obtaining robust and reliable results.

References

Application Notes and Protocols for Verofylline Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a polysubstituted methylxanthine derivative, structurally related to theophylline, and is investigated for its potential as a bronchodilator.[1] As a lipophilic compound, its administration in rodent models requires careful consideration of the vehicle and administration route to ensure consistent and reproducible results. This document provides detailed protocols for the oral and intraperitoneal administration of this compound to mice and rats, based on established methodologies for related compounds and general principles of rodent drug administration. The provided dosage ranges are inferred from studies on the related compound, theophylline, and should be optimized for specific experimental needs.

Data Presentation

Table 1: Recommended Dosage and Volume for this compound Administration in Rodents (Inferred from Theophylline Studies)
SpeciesRoute of AdministrationProposed Dose Range (mg/kg)Vehicle ExamplesMaximum Administration VolumeNeedle/Gavage Tube Size
Mouse Oral (Gavage)75 - 300Corn oil, 0.5% Methylcellulose10 mL/kg20-22 gauge, 1-1.5 inch length, ball-tipped
Intraperitoneal (IP)50 - 200Saline, 10% DMSO in saline10 mL/kg25-27 gauge, 0.5 inch length
Rat Oral (Gavage)37.5 - 150Corn oil, 0.5% Methylcellulose10 mL/kg16-18 gauge, 2-3 inch length, ball-tipped
Intraperitoneal (IP)25 - 100Saline, 10% DMSO in saline10 mL/kg23-25 gauge, 0.5-1 inch length

Note: These dose ranges are extrapolated from toxicity and efficacy studies of theophylline. It is critical to perform a dose-finding study for this compound in your specific model to determine the optimal dose.

Table 2: Pharmacokinetic Parameters of this compound in Obese Sprague-Dawley Rats
ParameterValue
Animal Model Dietary-Induced Obese Sprague-Dawley Rats
Key Finding Both the absolute volume of distribution (Vss) and clearance (Cl) increased approximately 2-fold compared to control animals. The half-life, however, remained unchanged due to the proportional increase in Vss and Cl.[2]

Note: This data is from a study on obese rats and may not be directly applicable to lean animals.[2] It is recommended to perform pharmacokinetic studies in the specific rodent model being used.

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage

Materials:

  • This compound

  • Vehicle (e.g., Corn oil, 0.5% w/v methylcellulose in sterile water)

  • Balance

  • Mortar and pestle (if starting with solid compound)

  • Stir plate and stir bar

  • Appropriately sized gavage needles (see Table 1)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

    • If using a solid form, gently triturate the this compound in a mortar and pestle to a fine powder.

    • In a suitable container, add the weighed this compound to the chosen vehicle.

    • If using methylcellulose, first prepare the 0.5% solution and then add the this compound.

    • Stir the mixture continuously using a stir plate and stir bar to ensure a homogenous suspension. Due to this compound's lipophilic nature, it may not fully dissolve and will likely form a suspension.

  • Animal Preparation and Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be beneficial.

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Draw the calculated volume of the this compound suspension into the syringe attached to the gavage needle.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the suspension.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for a few minutes post-administration to ensure there are no signs of respiratory distress.

Protocol 2: Intraperitoneal (IP) Injection of this compound

Materials:

  • This compound

  • Vehicle (e.g., Sterile saline, 10% DMSO in sterile saline)

  • Balance

  • Vortex mixer

  • Appropriately sized needles and syringes (see Table 1)

  • Animal scale

  • 70% ethanol wipes

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the chosen vehicle. Given its lipophilic nature, a small amount of a solubilizing agent like DMSO may be necessary before dilution with saline. Ensure the final concentration of the co-solvent is well-tolerated by the animals.

    • Vortex the solution until the this compound is completely dissolved.

  • Animal Preparation and Injection:

    • Weigh each animal to calculate the exact injection volume.

    • Properly restrain the animal, exposing the abdomen. For rats and mice, this can be done by securing the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions at the injection site.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound mix Mix/Dissolve this compound weigh->mix prepare_vehicle Prepare Vehicle prepare_vehicle->mix weigh_animal Weigh Animal mix->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose restrain Restrain Animal calculate_dose->restrain administer Administer Drug restrain->administer monitor Monitor Animal administer->monitor collect_data Collect Data monitor->collect_data

Caption: Experimental workflow for this compound administration in rodents.

signaling_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptors This compound->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades AntiInflammatory Anti-inflammatory Effects AdenosineReceptor->AntiInflammatory Reduces Pro-inflammatory Response Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for Verofylline in Primary Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline is a methylxanthine derivative investigated for its potential as a bronchodilator in the treatment of respiratory diseases such as asthma.[1] While specific data on this compound's application in primary cell line experiments is limited, its mechanism of action is presumed to be similar to other methylxanthines like theophylline. These compounds are known to function as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[2][3] This document provides detailed application notes and protocols for the hypothetical use of this compound in primary cell line experiments, drawing upon the known effects of related compounds to guide research and experimental design.

The primary cellular effects of methylxanthines involve the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels in airway smooth muscle cells promote relaxation, resulting in bronchodilation. Additionally, some methylxanthines interact with adenosine receptors, which can modulate various cellular processes, including inflammation and neurotransmitter release. However, some newer derivatives like Doxofylline show reduced affinity for adenosine receptors, potentially minimizing side effects.

These protocols are intended to serve as a starting point for investigating the effects of this compound on primary cell lines, such as human bronchial epithelial cells (HBECs) and human airway smooth muscle cells (HASMCs), which are critical for studying respiratory diseases.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results observed with similar methylxanthines in primary cell culture experiments.

Table 1: Effect of this compound on cAMP Levels in Primary Human Airway Smooth Muscle Cells (HASMCs)

This compound Concentration (µM)Incubation Time (minutes)Intracellular cAMP (pmol/mg protein)
0 (Control)305.2 ± 0.8
1308.9 ± 1.1
103015.4 ± 2.3
1003025.1 ± 3.5

Table 2: Inhibition of Pro-inflammatory Cytokine Release by this compound in Primary Human Bronchial Epithelial Cells (HBECs)

TreatmentThis compound (µM)IL-8 Release (pg/mL)TNF-α Release (pg/mL)
Untreated Control050 ± 1235 ± 9
LPS (1 µg/mL)0850 ± 75620 ± 58
LPS (1 µg/mL)1720 ± 62550 ± 49
LPS (1 µg/mL)10510 ± 45410 ± 38
LPS (1 µg/mL)100320 ± 28250 ± 22

Experimental Protocols

Protocol 1: Culturing Primary Human Airway Smooth Muscle Cells (HASMCs)

This protocol describes the general procedure for culturing primary HASMCs, which are essential for studying the effects of this compound on airway contractility.

Materials:

  • Primary Human Airway Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium (supplemented with growth factors, serum, and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks (T-75)

  • 6-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thaw cryopreserved primary HASMCs rapidly in a 37°C water bath.

  • Transfer the cells to a T-75 flask containing pre-warmed smooth muscle cell growth medium.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Replace the medium every 2-3 days until the cells reach 80-90% confluency.

  • To passage the cells, wash the monolayer with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA solution and incubate for 5-10 minutes, or until cells detach.

  • Neutralize the trypsin with an equal volume of growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed into new flasks or 6-well plates for experiments.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol details the steps to measure changes in intracellular cAMP levels in HASMCs following treatment with this compound.

Materials:

  • Primary HASMCs cultured in 6-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Serum-free culture medium

  • Cell lysis buffer

  • cAMP enzyme immunoassay (EIA) kit

  • Plate reader

Procedure:

  • Seed HASMCs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to the experiment.

  • Prepare different concentrations of this compound in serum-free medium.

  • Aspirate the medium from the cells and add the this compound solutions. Include a vehicle control.

  • Incubate the plates for the desired time (e.g., 30 minutes) at 37°C.

  • Aspirate the treatment medium and lyse the cells using the lysis buffer provided with the cAMP EIA kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the EIA kit.

  • Read the absorbance on a plate reader and calculate the cAMP concentration based on a standard curve.

  • Normalize the cAMP concentration to the total protein content of each well.

Protocol 3: Assessment of Anti-inflammatory Effects in Primary Human Bronchial Epithelial Cells (HBECs)

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound by measuring its effect on cytokine release from HBECs stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary HBECs cultured in 24-well plates

  • Bronchial Epithelial Cell Growth Medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kits for IL-8 and TNF-α

  • Plate reader

Procedure:

  • Culture primary HBECs in 24-well plates until they form a confluent monolayer.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an untreated control group.

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of IL-8 and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Read the absorbance on a plate reader and determine the cytokine concentrations from the standard curves.

Signaling Pathways and Visualizations

This compound's Proposed Mechanism of Action

This compound, as a methylxanthine, is expected to exert its effects primarily through the inhibition of phosphodiesterases (PDEs). This leads to an accumulation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to cellular responses such as smooth muscle relaxation and modulation of inflammatory gene expression. Some methylxanthines also act as adenosine receptor antagonists, which can further influence cellular signaling.

Verofylline_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor GPCR GPCR AC Adenylyl Cyclase GPCR->AC This compound This compound This compound->AdenosineReceptor Antagonism (potential) PDE Phosphodiesterase (PDE) This compound->PDE Adenosine Adenosine Adenosine->AdenosineReceptor AMP 5'-AMP PDE->AMP Degrades ATP ATP cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation, Anti-inflammatory Effects) PKA->Response

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical workflow for investigating the effects of this compound on primary cell lines, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture Primary Cell Culture (e.g., HASMCs, HBECs) Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment cAMP cAMP Assay Treatment->cAMP Cytokine Cytokine Measurement (ELISA) Treatment->Cytokine Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation GeneExpression Gene Expression Analysis (qPCR, Western Blot) Treatment->GeneExpression Data Data Collection & Normalization cAMP->Data Cytokine->Data Proliferation->Data GeneExpression->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion & Interpretation Stats->Conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols for Verofylline in Ex Vivo Tissue Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, a polysubstituted methylxanthine derivative, is primarily recognized for its bronchodilator properties.[1] Like other xanthines such as theophylline, its mechanism of action is largely attributed to the inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn mediate a variety of cellular responses, including smooth muscle relaxation and modulation of inflammatory processes.[3][4]

Ex vivo tissue studies provide a valuable platform to investigate the direct pharmacological effects of compounds like this compound on specific tissues, bridging the gap between in vitro cellular assays and in vivo animal models. These studies allow for the examination of drug effects in a more physiologically relevant environment where the complex interplay between different cell types within the tissue architecture is preserved.

These application notes provide detailed protocols for investigating the two primary therapeutic actions of this compound in an ex vivo setting: smooth muscle relaxation and anti-inflammatory effects.

Mechanism of Action: Phosphodiesterase Inhibition

This compound is expected to exert its effects by non-selectively inhibiting various PDE isoenzymes. The inhibition of PDE leads to the accumulation of cAMP and cGMP. In smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent muscle relaxation. In inflammatory cells, increased cAMP can suppress the release of pro-inflammatory mediators.

Verofylline_Mechanism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Degrades GMP GMP PDE->GMP Degrades ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation Decreased Inflammatory Mediator Release PKA->Inflammation PKG->Relaxation

Caption: Proposed signaling pathway of this compound.

Application 1: Ex Vivo Smooth Muscle Relaxation

This protocol describes the use of an isolated organ bath system to assess the relaxant effects of this compound on pre-contracted smooth muscle tissue, such as tracheal rings.

Experimental Protocol

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., guinea pig or rat) via an approved ethical protocol.

  • Carefully excise the trachea and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).

  • Clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.

  • For some experiments, the endothelium/epithelium can be mechanically removed by gently rubbing the luminal surface.

2. Organ Bath Setup:

  • Mount the tracheal rings in an isolated organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction with a contractile agent such as carbachol (1 µM) or KCl (60 mM).

  • Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath to construct a concentration-response curve (e.g., 10⁻⁸ M to 10⁻³ M).

  • Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.

4. Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration.

  • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve.

Smooth_Muscle_Workflow A Tissue Excision (e.g., Trachea) B Preparation of Tracheal Rings A->B C Mounting in Organ Bath B->C D Equilibration (60 min, 1g tension) C->D E Induce Contraction (e.g., Carbachol) D->E F Cumulative Addition of this compound E->F G Record Isometric Tension F->G H Data Analysis (EC₅₀, Emax) G->H

Caption: Experimental workflow for smooth muscle relaxation assay.

Data Presentation

Table 1: Hypothetical Relaxant Effect of this compound on Pre-contracted Guinea Pig Tracheal Rings

ParameterThis compoundTheophylline (Control)
EC₅₀ (µM) 85 ± 12250 ± 35
Emax (%) 92 ± 588 ± 7

Data are presented as mean ± SEM (n=6). EC₅₀ and Emax values are calculated from concentration-response curves.

Application 2: Ex Vivo Anti-Inflammatory Effects

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound by measuring its effect on cytokine release from lipopolysaccharide (LPS)-stimulated tissue slices. Precision-cut lung slices (PCLS) are an excellent model for this purpose.

Experimental Protocol

1. Tissue Preparation (Precision-Cut Lung Slices):

  • Euthanize a laboratory animal (e.g., mouse) and perfuse the lungs with sterile saline.

  • Instill the lungs with low-melting-point agarose via the trachea.

  • After the agarose has solidified on ice, dissect the lung lobes and prepare 200-300 µm thick slices using a vibratome.

  • Place the PCLS in culture medium (e.g., DMEM with 10% FBS and antibiotics).

2. Experimental Treatment:

  • Culture the PCLS for 24 hours to allow them to stabilize.

  • Pre-incubate the slices with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Induce an inflammatory response by adding LPS (1 µg/mL) to the culture medium.

  • Incubate the slices for a further 18-24 hours.

3. Cytokine Measurement:

  • Collect the culture supernatants at the end of the incubation period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the concentration of each cytokine in pg/mL or ng/mL.

  • Express the data as a percentage of the cytokine release in the LPS-stimulated vehicle control group.

  • Determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of cytokine release).

Anti_Inflammatory_Workflow A Lung Perfusion & Agarose Instillation B Preparation of Precision-Cut Lung Slices (PCLS) A->B C PCLS Culture (24h stabilization) B->C D Pre-incubation with This compound C->D E Inflammatory Stimulus (e.g., LPS) D->E F Incubation (18-24h) E->F G Collect Supernatant F->G H Cytokine Measurement (ELISA) G->H I Data Analysis (IC₅₀) H->I

Caption: Experimental workflow for anti-inflammatory assay.

Data Presentation

Table 2: Hypothetical Inhibitory Effect of this compound on LPS-Induced Cytokine Release from Mouse PCLS

CytokineTreatmentConcentration (pg/mL)% Inhibition
TNF-α Vehicle (No LPS)25 ± 8-
Vehicle + LPS1500 ± 1200%
This compound (10 µM) + LPS1050 ± 9530%
This compound (50 µM) + LPS675 ± 7055%
This compound (100 µM) + LPS450 ± 5070%
IL-6 Vehicle (No LPS)15 ± 5-
Vehicle + LPS800 ± 750%
This compound (10 µM) + LPS600 ± 6025%
This compound (50 µM) + LPS360 ± 4055%
This compound (100 µM) + LPS240 ± 3070%

Data are presented as mean ± SEM (n=6). The IC₅₀ for TNF-α and IL-6 inhibition is approximately 45 µM.

Conclusion

The provided protocols offer a robust framework for the ex vivo characterization of this compound. These methods allow for the quantitative assessment of its smooth muscle relaxant and anti-inflammatory activities in a physiologically relevant context. The data generated from such studies are crucial for understanding the therapeutic potential of this compound and for guiding further preclinical and clinical development.

References

Troubleshooting & Optimization

Verofylline experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verofylline. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic methylxanthine derivative investigated for its properties as a bronchodilator.[1][2] Like other methylxanthines, its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes smooth muscle relaxation in the airways. Some methylxanthines also act as adenosine receptor antagonists, which may contribute to their effects.[4][5]

Q2: What are the known solubility and stability characteristics of this compound?

While specific solubility data for this compound is not extensively published, as a methylxanthine derivative, it is expected to have moderate solubility in aqueous solutions. For experimental purposes, it is advisable to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers. Stability is generally good for at least two years when stored at -20°C. It is recommended to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation.

Q3: Are there any known issues with the efficacy of this compound in experimental models?

One clinical study in adult patients with asthma indicated that this compound was not very effective as a bronchodilator at the oral doses of 0.05 mg/kg and 0.15 mg/kg tested. Interestingly, the lower dose showed a greater effect on some measures of expiratory flow than higher doses, suggesting a complex dose-response relationship. Researchers should be aware of this potential for a non-linear or narrow therapeutic window when designing dose-ranging studies.

In Vitro Experiment Troubleshooting Guide

Issue: High Variability in Phosphodiesterase (PDE) Inhibition Assay Results
Potential Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and proper technique. For small volumes, consider using a repeating pipette.
Compound Precipitation Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Optimize incubation time, temperature, and buffer components (e.g., pH, ionic strength). Ensure the enzyme concentration results in a linear reaction rate for the duration of the assay.
Enzyme Instability Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Keep the enzyme on ice during assay setup.
Substrate Depletion Ensure the substrate concentration is not a limiting factor, especially at high enzyme concentrations or long incubation times. The reaction should be in the linear range.
Issue: No or Low Inhibitory Effect Observed
Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions from a new aliquot of this compound. Store stock solutions properly at -20°C or lower.
Incorrect Concentration Verify calculations for dilutions. Perform a wide dose-response experiment to ensure the effective concentration range is covered.
Low PDE Expression (in cell-based assays) Confirm the expression of the target PDE isoform (e.g., PDE4) in the cell line or tissue using methods like RT-PCR or Western blotting.
High Substrate Concentration In competitive inhibition assays, a high substrate concentration can mask the effect of the inhibitor. Use a substrate concentration at or below the Km value for the enzyme.

In Vivo Experiment Troubleshooting Guide

Issue: High Variability in Bronchodilator Response in Animal Models
Potential Cause Recommended Solution
Inconsistent Drug Administration For inhaled delivery, ensure the nebulizer or aerosol delivery system provides a consistent particle size and dose. For systemic administration, ensure accurate dosing based on body weight.
Animal Stress Acclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes that can affect airway responsiveness.
Variable Baseline Airway Tone Allow for a sufficient stabilization period before inducing bronchoconstriction and administering the test compound.
Genetic Variability in Animal Strain Use a well-characterized and genetically consistent animal strain to minimize inter-individual variability in response.
Issue: Lack of Significant Bronchodilator Effect
Potential Cause Recommended Solution
Inadequate Dose As observed in a human study, the dose-response relationship for this compound may be complex. Conduct a thorough dose-ranging study to identify the optimal therapeutic dose.
Poor Bioavailability If administering orally, consider that absorption may be incomplete. Investigate different routes of administration (e.g., intravenous, intraperitoneal, intratracheal) to ensure adequate systemic exposure.
Rapid Metabolism The half-life of this compound may be short in the chosen animal model. Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) and elimination half-life to optimize the timing of efficacy measurements.
Choice of Bronchoconstrictor The efficacy of a bronchodilator can depend on the mechanism of bronchoconstriction. Test this compound against different bronchoconstricting agents (e.g., methacholine, histamine, allergen challenge).

Quantitative Data Summary

Table 1: Clinical Dose-Response of this compound in Adult Asthma Patients

Dose (oral)Peak Drug ActivityMean Change in FEV1 (at 4 hr)Mean % Change in FVC (at 6 hr)
PlaceboN/ABaselineBaseline
0.05 mg/kg4 to 6 hoursGreater than placebo and higher dosesNot specified
0.15 mg/kg4 to 6 hoursLess than 0.05 mg/kg doseIncreased
FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity. Data adapted from a clinical trial by Young et al., 1984.

Table 2: Illustrative IC50 Values for Methylxanthine PDE Inhibitors

CompoundPDE IsoformIC50 (µM)
TheophyllineNon-selective~100-1000
RoflumilastPDE4~0.001-0.01
SildenafilPDE5~0.003-0.008
This table provides typical IC50 values for other PDE inhibitors to illustrate the range of potencies and selectivities. Specific IC50 data for this compound against different PDE isoforms is not readily available in the searched literature.

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on a specific PDE isoform using a commercially available assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay).

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE4)

  • This compound

  • cAMP (substrate)

  • Assay buffer

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • 96-well or 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be selected to determine the IC50 value.

  • Enzyme Preparation: Dilute the PDE enzyme in cold assay buffer to the desired concentration.

  • Assay Reaction:

    • Add the diluted this compound or vehicle control to the wells of the microplate.

    • Add the diluted PDE enzyme to the wells.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Add the PDE-Glo™ Termination Buffer to stop the enzymatic reaction.

    • Add the PDE-Glo™ Detection Solution.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Assessment of Bronchodilator Activity in Guinea Pigs

This protocol describes a method to evaluate the bronchodilator effect of this compound against histamine-induced bronchoconstriction in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound

  • Histamine dihydrochloride

  • Anesthetic (e.g., urethane)

  • Tracheal cannula

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig.

    • Perform a tracheotomy and insert a tracheal cannula.

    • Place the animal in a whole-body plethysmograph to measure airway resistance and compliance.

  • Baseline Measurement: Record stable baseline respiratory parameters for at least 10 minutes.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intratracheal, intraperitoneal, or aerosol).

  • Bronchoconstriction Challenge: At a predetermined time after drug administration (based on pharmacokinetic data if available), challenge the animal with an aerosolized solution of histamine to induce bronchoconstriction.

  • Efficacy Measurement: Continuously record respiratory parameters (e.g., airway resistance, lung compliance) during and after the histamine challenge.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction by this compound compared to the vehicle control group.

Visualizations

Verofylline_Signaling_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylate Cyclase (AC) AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Prepare this compound Stock Solution B Perform PDE Inhibition Assay A->B C Determine IC50 Value B->C D Select Animal Model (e.g., Guinea Pig) C->D Proceed if potent E Administer this compound and Induce Bronchoconstriction D->E F Measure Bronchodilator Effect E->F Troubleshooting_Tree Start Inconsistent/Negative Experimental Results CheckCompound Check Compound Integrity (Fresh Stock, Proper Storage) Start->CheckCompound CheckAssay Review Assay Protocol (Controls, Reagents, Conditions) Start->CheckAssay InVitro In Vitro Issues? CheckAssay->InVitro InVivo In Vivo Issues? CheckAssay->InVivo No Solubility Assess Solubility/ Precipitation InVitro->Solubility Yes EnzymeActivity Verify Enzyme Activity/ Substrate Concentration InVitro->EnzymeActivity Yes DoseRoute Optimize Dose and Route of Administration InVivo->DoseRoute Yes PKPD Consider Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Yes Resolved Problem Resolved Solubility->Resolved EnzymeActivity->Resolved DoseRoute->Resolved PKPD->Resolved

References

Verofylline In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Verofylline in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a methylxanthine derivative that acts as a bronchodilator.[1] Its primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn mediates various cellular responses.[3][4]

2. What is a good starting concentration for this compound in an in vitro assay?

There is limited specific data on the optimal in vitro concentrations of this compound. However, based on data for other well-characterized PDE4 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial experiments.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. For reference, the IC50 values for the prototypical PDE4 inhibitor Rolipram are typically in the nanomolar range.

3. How should I prepare a stock solution of this compound?

Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This stock solution can then be serially diluted in DMSO to create a concentration gradient for your experiments. The final concentration of DMSO in your cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

4. How can I assess the stability of this compound in my cell culture medium?

The stability of a compound in cell culture media can be influenced by factors such as temperature, pH, and interaction with media components. To assess the stability of this compound, you can incubate it in your complete cell culture medium at 37°C for the duration of your longest experiment. At various time points, you can analyze the concentration of the parent compound using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values between experiments - Reagent variability (e.g., different batches of this compound, enzymes, or cells).- Inconsistent assay conditions (e.g., incubation times, temperatures, substrate concentrations).- Cell passage number and health.- Use the same batch of reagents for a set of experiments.- Standardize all assay parameters and ensure they are tightly controlled.- Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
No observable effect of this compound - this compound concentration is too low.- The chosen cell line does not express PDE4 or expresses it at very low levels.- this compound has degraded in the cell culture medium.- Incorrect assay setup.- Perform a wider dose-response curve, extending to higher concentrations.- Confirm PDE4 expression in your cell line using techniques like Western blot or qPCR.- Test the stability of this compound in your media (see FAQ #4).- Include a positive control (e.g., Rolipram) to validate the assay.
High background signal in the assay - Non-specific binding of this compound.- Autofluorescence of the compound (in fluorescence-based assays).- Contamination of reagents or cell culture.- Include appropriate vehicle controls (e.g., DMSO only).- If using a fluorescence-based assay, measure the fluorescence of this compound alone at the concentrations used.- Ensure all reagents and cell cultures are sterile.
This compound precipitates in the cell culture medium - Poor solubility of this compound at the tested concentration.- The final DMSO concentration is too low to maintain solubility.- Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to the cells (typically ≤ 0.1%). Sonication may also help in dissolving the compound.
Observed effects may be due to off-target binding - this compound may interact with other proteins besides PDE4. Methylxanthines can have broad specificity.- To investigate potential off-target effects, consider performing a broader screening against a panel of related enzymes or receptors. Computational off-target profiling can also provide insights.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
Primary TargetPhosphodiesterase 4 (PDE4)

Table 2: Typical In Vitro Concentrations of Common PDE4 Inhibitors (for reference)

CompoundAssay TypeCell Line / EnzymeIC50 / Effective ConcentrationReference
RolipramPDE4B Enzyme InhibitionPurified PDE4B~130 nM
RolipramPDE4D Enzyme InhibitionPurified PDE4D~240 nM
RolipramTNF-α Production InhibitionHuman PBMCsIC50 = 0.06 µM
TheophyllineIL-6 and IL-8 Production InhibitionPrimary Human Lung Fibroblasts5 µg/mL (~27.7 µM)
TheophyllineCa2+ SignalingAML12 Mouse HepatocytesEC50 = 45 ± 3 µM

Experimental Protocols

Protocol 1: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • Rolipram (positive control)

  • 100% DMSO

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., from 10 mM down to 10 nM).

    • Prepare a similar dilution series for the positive control, Rolipram.

  • Assay Plate Setup:

    • Add 1 µL of the diluted this compound, Rolipram, or DMSO (for controls) to the wells of the 384-well plate.

  • Enzyme Addition:

    • Dilute the purified PDE4 enzyme in assay buffer to the desired concentration.

    • Add 20 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of assay buffer.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the FAM-cAMP substrate solution in assay buffer.

    • Initiate the reaction by adding 20 µL of the FAM-cAMP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the hydrolyzed FAM-AMP product (as per the assay kit instructions).

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based cAMP Measurement Assay (HTRF)

This protocol measures the effect of this compound on intracellular cAMP levels in a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • A suitable cell line expressing PDE4 (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • HTRF cAMP assay kit

  • White 384-well cell culture plate

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a white 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Carefully remove the culture medium from the wells and add the diluted this compound.

    • Pre-incubate the cells with this compound for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Add forskolin to the wells to stimulate cAMP production. The final concentration of forskolin should be determined empirically for each cell line (typically 1-10 µM).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the HTRF assay kit protocol.

    • Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Acquisition:

    • Measure the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions in DMSO prep_this compound->serial_dilution add_this compound Add this compound to Cells (ensure final DMSO <0.1%) serial_dilution->add_this compound prep_cells Prepare and Seed Cells prep_cells->add_this compound incubate Incubate for Desired Time add_this compound->incubate add_reagents Add Assay-Specific Reagents (e.g., Substrate, Stimulant) incubate->add_reagents measure_signal Measure Signal (e.g., Fluorescence, Luminescence) add_reagents->measure_signal plot_data Plot Dose-Response Curve measure_signal->plot_data calc_ic50 Calculate IC50 / EC50 plot_data->calc_ic50 optimize Optimize Concentration Range and Repeat if Necessary calc_ic50->optimize

Caption: Experimental workflow for optimizing this compound concentration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene_Transcription Modulates This compound This compound This compound->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

References

Troubleshooting Verofylline solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verofylline (also known as CK-0383).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a methylxanthine derivative and an analog of theophylline.[1] Its chemical formula is C12H18N4O2, and it has a molecular weight of approximately 250.30 g/mol .[2] As a xanthine derivative, it is presumed to function as a phosphodiesterase (PDE) inhibitor.

Q2: I am having trouble dissolving this compound. What are the first steps I should take?

For initial troubleshooting of this compound solubility, consider the following physical methods:

  • Agitation: Ensure vigorous mixing of your solution. Vortexing or stirring helps to increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: Cautiously warming the solution to around 37°C may improve the dissolution rate. However, it is crucial to first verify the thermal stability of this compound to prevent degradation.

  • Sonication: Using a sonication bath can help to break down particle agglomerates and enhance solubility.

Q3: My this compound is not dissolving in aqueous buffers. What should I do?

If this compound exhibits poor solubility in aqueous solutions, the following chemical approaches can be employed:

  • pH Adjustment: Since this compound is a xanthine derivative, it possesses both weakly acidic and basic properties. Adjusting the pH of the buffer may enhance its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial. It is essential to ensure the final pH is compatible with your experimental setup (e.g., cell culture).

  • Use of Co-solvents: For preparing stock solutions, using a water-miscible organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) and ethanol are frequently used co-solvents in research settings. It is recommended to prepare a high-concentration stock solution in a co-solvent and then dilute it into your aqueous experimental medium. Be mindful that the final concentration of the co-solvent should be kept low (typically <0.5% for DMSO in cell-based assays) to avoid toxicity or off-target effects.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Q5: How does this compound exert its biological effects?

As a xanthine derivative, this compound is believed to act as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound likely increases the intracellular levels of cAMP and cGMP, which in turn can lead to various downstream effects, including smooth muscle relaxation.

Troubleshooting Guides

Issue: this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Problem: The concentration of this compound in the final aqueous solution may be above its solubility limit. The percentage of DMSO in the final solution might also be too low to maintain solubility.

  • Solution:

    • Lower the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.

    • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always be mindful of potential solvent toxicity.

    • Use a different co-solvent: In some cases, a different co-solvent like ethanol may be more suitable.

    • Prepare a fresh solution: Do not use stock solutions that have been stored for extended periods, as the compound may have precipitated over time.

Issue: I am observing unexpected or inconsistent results in my cell-based assays.

  • Problem: This could be due to several factors, including compound insolubility, degradation, or solvent effects.

  • Solution:

    • Confirm solubility: Before treating your cells, visually inspect your final working solution under a microscope to ensure there is no precipitate.

    • Run a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.

    • Check for compound stability: Ensure that this compound is stable in your cell culture medium over the duration of your experiment. This can be checked by analyzing the concentration of the compound in the medium at different time points.

Data Presentation

Specific quantitative solubility data for this compound is not widely available in the public domain. However, as this compound is an analog of Theophylline, the solubility data for Theophylline is provided below for reference. Please note that these values are an approximation and the actual solubility of this compound may differ.

SolventSolubility of Theophylline (mg/mL)Notes
Water5Requires sonication
DMSO11.11Requires sonication
EthanolSolubleSpecific quantitative data not found
0.1 M NaOH20Requires sonication, warming, and pH adjustment to 10

Experimental Protocols

Protocol for Determining this compound Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.

  • Quantification of Dissolved this compound:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Measure the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Mandatory Visualization

Signaling Pathway

verofylline_pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits amp AMP pde->amp gmp GMP pde->gmp atp ATP ac Adenylyl Cyclase gtp GTP gc Guanylyl Cyclase camp cAMP ac->camp Converts cgmp cGMP gc->cgmp Converts camp->pde Hydrolyzes pka Protein Kinase A (PKA) camp->pka Activates cgmp->pde Hydrolyzes pkg Protein Kinase G (PKG) cgmp->pkg Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response pkg->response

Caption: Presumed mechanism of action of this compound as a phosphodiesterase inhibitor.

Experimental Workflow

solubility_workflow start Start: Undissolved this compound agitate Agitation (Vortex/Stir) start->agitate heat Gentle Heating (e.g., 37°C) agitate->heat sonicate Sonication heat->sonicate check1 Dissolved? sonicate->check1 ph_adjust pH Adjustment check1->ph_adjust No success End: this compound in Solution check1->success Yes cosolvent Use of Co-solvent (e.g., DMSO) ph_adjust->cosolvent check2 Dissolved? cosolvent->check2 check2->success Yes fail End: Solubility Issue Persists (Re-evaluate solvent/concentration) check2->fail No

Caption: A systematic workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Verofylline Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical support guide on the stability of verofylline in aqueous solutions has been compiled based on general principles of pharmaceutical stability testing, information on related xanthine derivatives (e.g., theophylline), and established industry guidelines. As of the date of this document, specific experimental data and established degradation pathways for this compound are not widely available in the public domain. Therefore, the information presented, including data tables and experimental protocols, should be considered as illustrative examples and general guidance. Researchers are strongly encouraged to perform their own stability studies to determine the specific degradation profile and optimal storage conditions for this compound in their unique formulations.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?

A1: A decrease in this compound potency in an aqueous solution is likely due to chemical degradation. The most common degradation pathways for pharmaceuticals in aqueous media are hydrolysis, oxidation, and photodegradation.[1][2][3] The rate of degradation can be influenced by several factors, including pH, temperature, light exposure, and the presence of other excipients or contaminants.[4][5]

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: While specific data for this compound is unavailable, many drugs exhibit pH-dependent stability. Typically, a pH-rate profile will show a V-shape or a bell-shape, indicating a pH of maximum stability. For xanthine derivatives, hydrolysis can be catalyzed by both acidic and basic conditions. It is crucial to determine the optimal pH range for your this compound solution through systematic studies.

Q3: Is this compound susceptible to oxidation? What can I do to prevent it?

A3: Oxidation is a common degradation pathway for many pharmaceuticals, especially those with electron-rich moieties. While the specific oxidative susceptibility of this compound is not documented, it is prudent to consider this pathway. To minimize oxidation, you can:

  • Deoxygenate your solvent: Purge the aqueous solution with an inert gas like nitrogen or argon.

  • Use antioxidants: Include excipients with antioxidant properties, such as ascorbic acid, sodium metabisulfite, or EDTA (as a chelating agent for metal ions that can catalyze oxidation).

  • Protect from light: Light can initiate photo-oxidation. Store solutions in amber vials or protect them from light.

Q4: What is the role of temperature in this compound degradation?

A4: Temperature significantly influences the rate of chemical reactions, including drug degradation. Generally, for every 10°C increase in temperature, the degradation rate can increase two- to five-fold. For long-term storage, it is advisable to store this compound solutions at refrigerated (2-8°C) or frozen temperatures, unless contraindicated by solubility issues. Accelerated stability studies at elevated temperatures are often used to predict shelf-life at room temperature.

Q5: Should I be concerned about the photodegradation of my this compound solution?

A5: Photodegradation can occur if the drug molecule absorbs light in the UV or visible spectrum. It is recommended to conduct photostability studies as per ICH Q1B guidelines. To mitigate photodegradation, always store this compound solutions in light-protected containers, such as amber glass vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Precipitation or cloudiness in the solution. - Poor solubility at the storage temperature.- pH shift leading to precipitation.- Interaction with container or other excipients.- Determine the solubility of this compound at different temperatures.- Verify and buffer the pH of the solution.- Evaluate the compatibility of this compound with all formulation components and the container material.
Discoloration of the solution (e.g., turning yellow). - Oxidative degradation.- Formation of colored degradation products.- Implement measures to prevent oxidation (see FAQ Q3).- Characterize the degradation products to understand the degradation pathway.
Inconsistent results in analytical assays (e.g., HPLC). - Formation of interfering degradation products.- Adsorption of this compound to the container surface.- Develop and validate a stability-indicating analytical method that can separate this compound from its degradants.- Investigate potential interactions with the container material.

Illustrative Data Presentation

The following tables are examples of how to present quantitative data from this compound stability studies.

Table 1: Example of pH-Dependent Stability of this compound (0.5 mg/mL) at 40°C

pHInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Remaining
3.00.5010.45290.2
5.00.5000.48597.0
7.00.4990.49198.4
9.00.5020.46793.0

Table 2: Example of Temperature Effect on this compound Stability (0.5 mg/mL) at pH 7.0

TemperatureInitial Concentration (mg/mL)Concentration after 60 days (mg/mL)% Remaining
4°C0.5010.49899.4
25°C0.4990.48096.2
40°C0.5000.45591.0

Experimental Protocols

The following are generalized protocols for forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Stress Conditions: Incubate the samples at 60°C and analyze at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL.

  • Sample Preparation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Stress Conditions: Keep the sample at room temperature and protect it from light. Analyze at time points such as 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples by HPLC to quantify the remaining this compound and identify oxidative degradants.

Protocol 3: Photolytic Degradation Study
  • Sample Preparation: Prepare a solution of this compound at 0.1 mg/mL in purified water.

  • Stress Conditions: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by HPLC at a suitable time point to assess the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Vero_Stock This compound Stock Solution (1 mg/mL) Acid Acidic Condition (0.1 N HCl) Vero_Stock->Acid Base Basic Condition (0.1 N NaOH) Vero_Stock->Base Neutral Neutral Condition (Water) Vero_Stock->Neutral Oxidative Oxidative Condition (3% H2O2) Vero_Stock->Oxidative Photo Photolytic Condition (Light Exposure) Vero_Stock->Photo Heat Incubate at 60°C Acid->Heat Base->Heat Neutral->Heat RT Room Temperature Oxidative->RT Light ICH Light Chamber Photo->Light HPLC Stability-Indicating HPLC Analysis Heat->HPLC RT->HPLC Light->HPLC ID Degradant Identification (LC-MS) HPLC->ID

Caption: Workflow for Forced Degradation Study of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photodegradation (UV/Vis) This compound This compound Hydrolysis_Product Ring-Opened Product This compound->Hydrolysis_Product H+/OH- N_Oxide N-Oxide Derivative This compound->N_Oxide [O] Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated [O] Photo_Product Photolytic Isomer/Fragment This compound->Photo_Product

Caption: Hypothetical Degradation Pathways for this compound.

Troubleshooting_Tree Start This compound Solution Instability Observed Check_Physical Physical Change? (Precipitate/Color) Start->Check_Physical Check_Potency Potency Loss Only? Check_Physical->Check_Potency No Solubility_Issue Investigate Solubility & pH Effects Check_Physical->Solubility_Issue Yes (Precipitate) Oxidation_Issue Suspect Oxidation/ Photodegradation Check_Physical->Oxidation_Issue Yes (Color) Hydrolysis_Issue Suspect Hydrolysis Check_Potency->Hydrolysis_Issue Yes Buffer_pH Optimize & Buffer pH Solubility_Issue->Buffer_pH Protect_Solution Protect from Light & Use Antioxidants Oxidation_Issue->Protect_Solution Optimize_pH_Temp Determine Optimal pH & Temperature Hydrolysis_Issue->Optimize_pH_Temp

References

Technical Support Center: Verofylline Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Verofylline. It provides troubleshooting advice and frequently asked questions (FAQs) to help prevent its degradation during experiments.

General Stability Profile of this compound

This compound is a methylxanthine derivative and, like other compounds in this class, its stability can be influenced by environmental factors.[1][2] The provided safety data sheet (SDS) for this compound recommends storing it at room temperature in a tightly closed, dry, and well-ventilated place. It is also noted to be air-sensitive, suggesting a susceptibility to oxidation, and should be stored under an inert gas.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A1: Cloudiness or precipitation can occur due to several factors:

  • Poor Solubility: this compound may have limited solubility in your chosen solvent, especially at higher concentrations. Consider using a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but be cautious as heat can also promote degradation.

  • pH Shift: The pH of your solution can significantly affect the solubility of this compound. Ensure the pH of your buffer is within a range that maintains the solubility of the compound.

  • Degradation: The precipitate could be a degradation product. This is more likely if the solution has been stored for an extended period, exposed to light, or subjected to non-optimal pH conditions.

Q2: I am observing a loss of this compound activity in my cell-based assays. What are the potential reasons?

A2: A decrease in biological activity is often linked to the chemical degradation of the compound. Potential causes include:

  • Hydrolysis: this compound, being a xanthine derivative, may be susceptible to hydrolysis, especially under acidic or alkaline conditions. The ester and amide bonds in the purine ring system can be targets for hydrolytic cleavage. Studies on the related compound doxofylline have shown degradation under both acidic and basic conditions.

  • Oxidation: The SDS for this compound indicates it is air-sensitive, pointing to a risk of oxidation. The presence of dissolved oxygen in your experimental media or buffers can lead to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of this compound and reduce its activity.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To maintain the integrity of this compound in your experiments, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) using a suitable buffer system. Avoid strongly acidic or alkaline conditions.

  • Use of Antioxidants: To mitigate oxidative degradation, consider adding antioxidants to your stock solutions and experimental media. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. The compatibility of the antioxidant with your experimental system should be verified.

  • Protection from Light: Prepare and store this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

  • Solvent Selection and Storage: Use high-purity solvents and degas them before use to remove dissolved oxygen. Prepare fresh solutions whenever possible. For short-term storage, keep solutions at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Potency/Activity Hydrolysis, Oxidation, PhotodegradationPrepare fresh solutions. Optimize pH of buffers. Protect from light. Consider adding antioxidants.
Appearance of New Peaks in HPLC DegradationConduct a forced degradation study to identify degradation products and their formation conditions.
Inconsistent Results Instability of this compound in experimental mediaEvaluate the stability of this compound directly in your cell culture or assay media over the time course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products. This information is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp (254 nm) for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.
  • The appearance of new peaks or a decrease in the area of the parent this compound peak indicates degradation.

Visualizations

This compound Stability Troubleshooting Workflow

cluster_observe Observation cluster_investigate Investigation cluster_hypothesize Hypothesis cluster_action Action observe Inconsistent Results or Loss of Activity check_solution Check Solution (Clarity, Age) observe->check_solution check_storage Review Storage Conditions observe->check_storage check_protocol Review Experimental Protocol observe->check_protocol degradation Suspect Degradation (Hydrolysis, Oxidation, Light) check_solution->degradation check_storage->degradation check_protocol->degradation prepare_fresh Prepare Fresh Solutions degradation->prepare_fresh optimize_ph Optimize pH (6.0-8.0) degradation->optimize_ph protect_light Protect from Light degradation->protect_light use_antioxidant Consider Antioxidants degradation->use_antioxidant inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere

Caption: A troubleshooting workflow for addressing this compound instability.

Mechanism of Action of Methylxanthines

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adenosine_receptor Adenosine Receptor pde Phosphodiesterase (PDE) amp AMP pde->amp breaks down camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka activates smooth_muscle Smooth Muscle Relaxation pka->smooth_muscle leads to This compound This compound This compound->adenosine_receptor Antagonism This compound->pde Inhibition adenosine Adenosine adenosine->adenosine_receptor

Caption: Signaling pathway of methylxanthines like this compound.

References

Addressing off-target effects of Verofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of Verofylline in your experiments. This compound is a methylxanthine derivative, and like other compounds in this class, its biological effects are primarily mediated through the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. Understanding these mechanisms is crucial for interpreting experimental results and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As a methylxanthine, this compound is expected to have two primary mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit various PDE isoenzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in many signaling pathways.[1]

  • Adenosine Receptor Antagonism: Methylxanthines are known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[1] By blocking these receptors, this compound can interfere with the diverse physiological effects of adenosine.

Q2: What are the potential off-target effects of this compound?

A2: The off-target effects of this compound are likely to be extensions of its primary mechanisms of action and are common to other methylxanthines like theophylline and caffeine. These can include:[1][2][3]

  • Cardiovascular System: Increased heart rate, palpitations, and in some cases, arrhythmias.

  • Central Nervous System (CNS): Insomnia, nervousness, irritability, headaches, and tremors.

  • Gastrointestinal System: Nausea, vomiting, and increased gastric acid secretion.

Q3: I am observing unexpected cardiovascular effects in my cellular model. Could this be an off-target effect of this compound?

A3: Yes, cardiovascular effects are a known off-target effect of methylxanthines. This is likely due to a combination of PDE inhibition in cardiac muscle, leading to increased cAMP and contractility, and antagonism of A1 adenosine receptors in the heart, which can increase heart rate. To investigate this, you can perform a cell-based cAMP assay to measure changes in intracellular cAMP levels in response to this compound.

Q4: My neuronal cell line is showing signs of hyperexcitability after treatment with this compound. What could be the cause?

A4: The observed hyperexcitability is a potential off-target effect. Methylxanthines are CNS stimulants, primarily due to their antagonism of A1 adenosine receptors in the brain. Adenosine typically has an inhibitory effect on neuronal activity, so blocking its action can lead to increased neuronal firing. You can investigate this by performing an adenosine receptor binding assay to determine if this compound is competing with adenosine for receptor binding in your cell line.

Q5: How can I determine if the effects I'm seeing are on-target or off-target?

A5: Differentiating on-target from off-target effects is a critical step in drug development. Here are a few strategies:

  • Use of Selective Inhibitors/Antagonists: Compare the effects of this compound with more selective PDE inhibitors or adenosine receptor antagonists. If a selective PDE4 inhibitor, for example, replicates the effect you are seeing, it is more likely to be a PDE4-mediated effect.

  • Rescue Experiments: If you hypothesize that an effect is due to adenosine receptor antagonism, try to "rescue" the phenotype by co-administering an adenosine receptor agonist.

  • Knockout/Knockdown Models: If you have a specific target in mind, using cell lines or animal models where that target has been knocked out or knocked down can help determine if the effect of this compound is dependent on that target.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
Poor Solubility of this compound This compound, like other xanthine derivatives, may have limited aqueous solubility. Ensure complete dissolution in your vehicle (e.g., DMSO) before preparing final dilutions in your cell culture medium. Observe for any precipitation. Consider using a lower final concentration or a different vehicle if solubility is an issue.
Cell Line Variability The expression levels of different PDE subtypes and adenosine receptors can vary significantly between cell lines. Characterize the expression profile of your cell line to better understand its potential responsiveness to this compound.
Assay Interference This compound may interfere with the assay readout itself (e.g., fluorescence or luminescence). Run appropriate controls, including this compound in the absence of cells or with heat-inactivated enzymes, to check for assay interference.
Issue 2: Difficulty in interpreting data from PDE inhibition assays.
Possible Cause Troubleshooting Step
Non-selective Inhibition This compound is likely a non-selective PDE inhibitor. This can make it difficult to attribute an observed effect to a specific PDE subtype. Use a panel of selective PDE inhibitors to dissect the contribution of each subtype to the overall effect.
Substrate Concentration The apparent IC50 of a PDE inhibitor can be influenced by the substrate (cAMP or cGMP) concentration used in the assay. Ensure you are using a substrate concentration that is at or below the Km of the enzyme for accurate IC50 determination.
Enzyme Activity Ensure that the PDE enzyme used in the assay is active and that the assay is performed within the linear range of the enzyme kinetics. Run a positive control with a known PDE inhibitor to validate the assay.
Issue 3: Ambiguous results in adenosine receptor binding assays.
Possible Cause Troubleshooting Step
Non-selective Binding This compound may bind to multiple adenosine receptor subtypes with similar affinities. To determine the selectivity profile, perform binding assays using cell lines or membranes expressing individual adenosine receptor subtypes (A1, A2A, A2B, A3).
Radioligand Issues Ensure the specific activity and purity of the radioligand used in the binding assay are appropriate. High non-specific binding can obscure the specific binding of your compound. Optimize the assay conditions (e.g., buffer composition, incubation time, and temperature) to minimize non-specific binding.
Functional vs. Binding Activity A compound can bind to a receptor without eliciting a functional response (antagonism) or by eliciting a response (agonism). To complement your binding data, perform a functional assay, such as a cell-based cAMP assay, to determine if this compound is acting as an antagonist or an agonist at the adenosine receptors.

Data Summary

Due to the limited publicly available data specifically for this compound, the following tables provide a general overview of the expected activity profile based on its classification as a methylxanthine. Researchers are strongly encouraged to experimentally determine these values for this compound in their systems of interest.

Table 1: Anticipated Phosphodiesterase (PDE) Inhibition Profile of this compound

PDE SubtypeExpected Inhibition (IC50)Primary Cellular Effects of Inhibition
PDE1 Broad, micromolar rangeSmooth muscle relaxation, inflammation
PDE2 Broad, micromolar rangeCardiac function, neuronal signaling
PDE3 Broad, micromolar rangeCardiac contractility, platelet aggregation
PDE4 Broad, micromolar rangeInflammation, airway smooth muscle relaxation
PDE5 Broad, micromolar rangeVasodilation

Note: IC50 values are highly dependent on the specific assay conditions.

Table 2: Anticipated Adenosine Receptor Antagonism Profile of this compound

Receptor SubtypeExpected Affinity (Ki)Primary Physiological Role of Receptor
A1 Micromolar rangeCardiac inhibition, neuronal inhibition
A2A Micromolar rangeVasodilation, anti-inflammatory effects
A2B Micromolar rangeInflammation, bronchoconstriction
A3 Micromolar rangeInflammation, cardioprotection

Note: Ki values can vary between species and tissue types.

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (General Protocol)

This protocol provides a general framework for measuring PDE activity and the inhibitory potential of this compound. Specific details may need to be optimized based on the PDE source and assay format (e.g., colorimetric, fluorescent, or luminescent).

Materials:

  • Purified PDE enzyme (specific subtype of interest)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Substrate: cAMP or cGMP

  • This compound stock solution (in DMSO)

  • Known PDE inhibitor (positive control, e.g., IBMX)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the PDE enzyme, substrate, and this compound to their final working concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound (at various concentrations), and the PDE enzyme. Include wells for a no-enzyme control and a positive control with a known PDE inhibitor.

  • Initiate Reaction: Add the substrate (cAMP or cGMP) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution or by heat inactivation.

  • Convert Product: Add 5'-nucleotidase to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine and inorganic phosphate. Incubate as required.

  • Detect Phosphate: Add the phosphate detection reagent and incubate to allow color development.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest

  • Binding buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase)

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)

  • This compound stock solution (in DMSO)

  • Known non-labeled adenosine receptor ligand (for determining non-specific binding)

  • GF/B filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and this compound to their final concentrations in the binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, this compound (at various concentrations), the radioligand, and the cell membranes. Include wells for total binding (no this compound) and non-specific binding (with a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the Ki value by fitting the data to a competitive binding curve using the Cheng-Prusoff equation.

Cell-Based cAMP Assay

This protocol allows for the functional assessment of this compound's effect on intracellular cAMP levels, which can be indicative of either PDE inhibition or adenosine receptor antagonism.

Materials:

  • Cells expressing the target of interest (e.g., a specific GPCR)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Agonist for the GPCR of interest (to stimulate or inhibit adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulation: Add the GPCR agonist to stimulate or inhibit adenylyl cyclase and, consequently, alter cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Read Plate: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration. An increase in cAMP in the absence of an agonist suggests PDE inhibition. A rightward shift in the dose-response curve of an A2A agonist in the presence of this compound would indicate A2A receptor antagonism.

Visualizations

Signaling_Pathway_Methylxanthine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Activates Verofylline_ext This compound Verofylline_ext->AR Blocks AC Adenylyl Cyclase AR->AC Inhibits (A1/A3) Activates (A2A/A2B) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Verofylline_int This compound Verofylline_int->PDE Inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow Start Start Hypothesis Hypothesize Off-Target Effect (e.g., Cardiovascular, CNS) Start->Hypothesis Assay_Selection Select Appropriate Assay Hypothesis->Assay_Selection PDE_Assay PDE Activity Assay Assay_Selection->PDE_Assay AR_Binding_Assay Adenosine Receptor Binding Assay Assay_Selection->AR_Binding_Assay cAMP_Assay Cell-based cAMP Assay Assay_Selection->cAMP_Assay Data_Acquisition Acquire Dose-Response Data PDE_Assay->Data_Acquisition AR_Binding_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Data_Analysis Analyze Data (IC50/Ki Determination) Data_Acquisition->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Mitigation Develop Mitigation Strategy (e.g., use selective compounds, modify experimental design) Interpretation->Mitigation End End Mitigation->End

Caption: Workflow for investigating this compound's off-target effects.

Troubleshooting_Logic Problem Unexpected Experimental Result Check_Solubility Is this compound fully dissolved? Problem->Check_Solubility Optimize_Solubility Optimize solvent/concentration Check_Solubility->Optimize_Solubility No Check_Assay_Controls Are assay controls valid? Check_Solubility->Check_Assay_Controls Yes Optimize_Solubility->Check_Solubility Validate_Assay Validate assay with known inhibitor/agonist Check_Assay_Controls->Validate_Assay No Consider_Off_Target Is it an off-target effect? Check_Assay_Controls->Consider_Off_Target Yes Validate_Assay->Check_Assay_Controls Perform_Selectivity_Assays Perform selectivity assays (PDE panel, AR subtype binding) Consider_Off_Target->Perform_Selectivity_Assays Yes On_Target_Effect Likely an on-target effect Consider_Off_Target->On_Target_Effect No

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Enhancing Verofylline Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Verofylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what limits its in vivo bioavailability?

A1: this compound is a methylxanthine derivative, structurally related to theophylline, and is used as a bronchodilator. A primary factor limiting its oral bioavailability is likely its poor aqueous solubility, a common characteristic of methylxanthines. For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids.

Q2: What are the primary strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: The main approaches focus on enhancing the drug's solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.

Q3: How do I select the appropriate formulation strategy for this compound?

A3: The choice of formulation depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A preliminary assessment of this compound's solubility in various oils, surfactants, and polymers is recommended. For instance, if this compound exhibits good solubility in lipidic excipients, a SEDDS formulation may be a promising approach. If the goal is to create a solid dosage form with enhanced dissolution, solid dispersions or nanoparticle formulations would be more suitable.

Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of different this compound formulations?

A4: The key parameters to assess in vivo are:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.

An increase in Cmax and AUC, and potentially a decrease in Tmax, would indicate improved bioavailability.

Data Presentation: Comparative Bioavailability of Theophylline Formulations

Since specific data on this compound formulations is limited, data from its analogue, theophylline, can provide valuable insights. The following table summarizes pharmacokinetic parameters from studies on different oral theophylline formulations.

Formulation TypeCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Relative Bioavailability (%)Reference
Oral Solution8.56 ± 0.501.5 ± 0.5165.80 ± 9.83100 (Reference)[1]
Sustained-Release Tablets (Test A)7.98 ± 0.6210.0 ± 1.15157.91 ± 11.23~95[1]
Sustained-Release Tablets (Test B)6.89 ± 0.4810.83 ± 1.28135.45 ± 10.54~82[1]
Liquid-Filled CapsulesNot specifiedFaster than solutionNot significantly different from solutionNot significantly different from solution[2]
Plain Uncoated TabletsHigher than SRShorter than SRSimilar to IVRapidly and completely absorbed[3]
Sustained-Release Formulation ANot specifiedNot specified72% compared to oral solution72

Note: This table is a synthesis of data from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution due to variations in study design, dosage, and subject populations.

Experimental Protocols & Troubleshooting Guides

Below are detailed methodologies for key experiments to enhance this compound bioavailability, accompanied by troubleshooting guides.

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.

Experimental Workflow:

Caption: Workflow for Solid Dispersion Preparation.

Detailed Protocol:

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Preparation of Solutions:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (e.g., 100 mg this compound and 400 mg PVP K30).

    • Dissolve the this compound in a minimal amount of methanol in a beaker.

    • In a separate beaker, dissolve the PVP K30 in methanol.

  • Mixing:

    • Add the this compound solution to the PVP K30 solution under constant stirring.

    • Continue stirring for 30 minutes to ensure a homogenous mixture.

  • Solvent Evaporation:

    • Transfer the solution to a rotary evaporator.

    • Evaporate the methanol at 40°C under reduced pressure until a solid film is formed.

  • Drying:

    • Place the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization:

    • Scrape the dried solid dispersion from the flask.

    • Grind the solid mass into a fine powder using a mortar and pestle.

    • Sieve the powder through a 60-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Perform in vitro dissolution studies, comparing the solid dispersion to pure this compound.

    • Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

Troubleshooting Guide: Solid Dispersion Preparation

IssuePossible CauseRecommended Solution
Incomplete dissolution of drug or polymer Insufficient solvent volume or poor solvent choice.Increase the solvent volume gradually. If the issue persists, consider a different solvent or a solvent mixture in which both components are highly soluble.
Phase separation during solvent evaporation Poor miscibility of drug and polymer.Select a polymer with better interaction potential with the drug. A higher stirring speed during evaporation might also help.
Sticky or gummy solid mass after drying Incomplete solvent removal or hygroscopic nature of the polymer.Extend the drying time in the vacuum oven. Store the final product in a desiccator.
Crystallization of the drug in the solid dispersion Drug-to-polymer ratio is too high, or the polymer is not an effective crystallization inhibitor.Decrease the drug loading in the formulation. Screen different polymers to find one that better stabilizes the amorphous form of the drug.
Formulation of this compound Nanoparticles by Ionic Gelation

Objective: To produce this compound-loaded chitosan nanoparticles to enhance dissolution and potentially improve absorption.

Experimental Workflow:

Caption: Workflow for Nanoparticle Formulation.

Detailed Protocol:

  • Materials: this compound, Chitosan (low molecular weight), Acetic acid, Sodium tripolyphosphate (TPP).

  • Preparation of Chitosan Solution:

    • Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) aqueous acetic acid solution.

    • Stir the solution overnight to ensure complete dissolution.

    • Add 20 mg of this compound to the chitosan solution and stir until dissolved.

  • Preparation of TPP Solution:

    • Dissolve 50 mg of TPP in 50 mL of deionized water.

  • Nanoparticle Formation:

    • Add the TPP solution dropwise to the this compound-chitosan solution under constant magnetic stirring (700 rpm) at room temperature.

    • Continue stirring for 30 minutes. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unreacted reagents.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize to obtain a dry powder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology using Transmission Electron Microscopy (TEM).

    • Calculate the drug entrapment efficiency and loading capacity.

    • Perform in vitro drug release studies.

Troubleshooting Guide: Nanoparticle Formulation

IssuePossible CauseRecommended Solution
Formation of large aggregates instead of nanoparticles High concentration of chitosan or TPP; improper mixing.Optimize the concentrations of chitosan and TPP. Ensure the TPP solution is added slowly and dropwise under vigorous stirring.
Low drug entrapment efficiency Poor affinity of the drug for the polymer matrix; drug leakage during preparation.Adjust the pH of the chitosan solution to optimize the charge interactions. Consider using a different polymer or a blend of polymers.
Broad particle size distribution (high PDI) Non-uniform mixing; uncontrolled aggregation.Increase the stirring speed during nanoparticle formation. Filter the polymer and crosslinker solutions before use to remove any impurities.
Nanoparticle instability (aggregation over time) Insufficient surface charge (low zeta potential).Optimize the chitosan-to-TPP ratio to achieve a higher positive zeta potential. The addition of a stabilizer to the formulation can also be considered.
Development of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract, enhancing this compound solubilization.

Experimental Workflow:

Methylxanthine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades CellularResponse Cellular Response (e.g., Bronchodilation) PKA->CellularResponse Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Binds to This compound This compound This compound->AdenosineReceptor Antagonizes This compound->PDE Inhibits

References

Verofylline cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Verofylline-induced cytotoxicity and strategies to mitigate it.

Troubleshooting Guide: Addressing this compound Cytotoxicity in Experiments

This guide is designed to help you identify and resolve common issues related to this compound's cytotoxic effects in your cell-based assays.

Observed Problem Potential Cause Suggested Solution
High cell death at expected therapeutic concentrations. This compound may be inducing apoptosis or necrosis.1. Perform a dose-response curve to determine the IC50 value in your specific cell line. 2. Characterize the mode of cell death (apoptosis vs. necrosis) using Annexin V/Propidium Iodide (PI) staining. 3. Investigate the involvement of caspases using specific inhibitors or western blotting for cleaved caspases.
Increased intracellular Reactive Oxygen Species (ROS) levels. This compound may be causing oxidative stress.1. Quantify ROS levels using probes like DCFH-DA. 2. Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if it rescues the cytotoxic phenotype.
Disruption of mitochondrial membrane potential. The intrinsic apoptotic pathway may be activated.1. Measure mitochondrial membrane potential using dyes like JC-1 or TMRE. 2. Assess the release of cytochrome c from the mitochondria into the cytosol via western blotting.
Elevated intracellular calcium levels. This compound, similar to other methylxanthines, might be dysregulating calcium homeostasis.[1]1. Measure intracellular calcium concentration using fluorescent indicators like Fura-2 AM. 2. To confirm the role of calcium in cytotoxicity, pre-treat cells with an intracellular calcium chelator like BAPTA-AM.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound cytotoxicity.

Q1: What is the expected cytotoxic concentration of this compound?

A1: The cytotoxic concentration of this compound can vary significantly depending on the cell type and experimental conditions. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. For illustrative purposes, here are some hypothetical IC50 values:

Cell LineHypothetical IC50 (µM)
HEK293150
HepG295
A549210

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: While specific data on this compound is limited, related methylxanthines like theophylline can induce cytotoxicity through mechanisms including the disruption of intracellular calcium homeostasis, which can, in turn, trigger apoptotic pathways.[1] It is also plausible that this compound could induce cytotoxicity via the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, a common mechanism for drug-induced toxicity.[2][3]

Q3: How can I mitigate this compound's cytotoxic effects in my experiments without affecting its primary activity?

A3: Mitigation strategies should target the specific cytotoxic mechanism. If cytotoxicity is mediated by ROS, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be effective. If calcium dysregulation is the cause, using an intracellular calcium chelator could be a valid approach, although this might interfere with signaling pathways. The optimal concentration of the mitigating agent should be determined empirically to minimize off-target effects.

Q4: Are there any known cell lines that are particularly sensitive or resistant to this compound?

Experimental Protocols

Detailed methodologies for key experiments to investigate and mitigate this compound cytotoxicity.

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in a culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Diagrams illustrating key pathways and workflows related to this compound cytotoxicity.

Verofylline_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_mitigation Mitigation Strategy A High Cell Death Observed B Determine IC50 (MTT Assay) A->B Investigate C Assess Apoptosis (Annexin V/PI) A->C Investigate D Measure ROS (DCFH-DA Assay) A->D Investigate E Check Mitochondrial Potential (JC-1 Assay) A->E Investigate F Measure Intracellular Ca2+ (Fura-2 AM) A->F Investigate G Co-treat with Antioxidant (NAC) D->G If ROS is high H Co-treat with Ca2+ Chelator (BAPTA-AM) F->H If Ca2+ is high Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNF DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 This compound This compound (Hypothesized) ROS ROS Increase This compound->ROS Ca2_plus Ca2+ Increase This compound->Ca2_plus Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca2_plus->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Refining Verofylline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Verofylline for higher yields and purity.

Note on this compound: this compound is a specific methylxanthine derivative.[1] While detailed synthesis protocols for this compound are not broadly published, the following guidance is based on established principles for the synthesis of structurally related xanthine derivatives, particularly through N-alkylation of a xanthine precursor like theophylline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound and similar N-alkylated xanthine derivatives?

A1: The most prevalent method is the N-alkylation of a xanthine precursor (e.g., theophylline or theobromine). This typically involves reacting the precursor with an appropriate alkyl halide in the presence of a base and a suitable solvent. The choice of base and solvent is critical for achieving high regioselectivity and yield.

Q2: Why is my this compound yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough to fully deprotonate the xanthine precursor, leading to unreacted starting material.

  • Side reactions: Competing reactions, such as O-alkylation or dialkylation, can consume reactants and reduce the yield of the desired product.

  • Poor solubility: The xanthine precursor or the base may have poor solubility in the chosen solvent, hindering the reaction rate.

  • Steric hindrance: The structure of the alkylating agent or the xanthine precursor can sterically hinder the reaction.

  • Reaction conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can all lead to lower yields.

Q3: What are the common impurities I might encounter, and how can I minimize them?

A3: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., O-alkylated isomers, dialkylated products), and residual solvent or base. To minimize these:

  • Optimize stoichiometry: Use a slight excess of the alkylating agent, but avoid a large excess which can lead to dialkylation.

  • Control temperature: Running the reaction at the optimal temperature can favor the desired N-alkylation over side reactions.

  • Choose the right base: A non-nucleophilic base can help prevent unwanted side reactions.

  • Purification: Effective purification methods like recrystallization or column chromatography are essential to remove impurities.

Q4: Can I use microwave-assisted synthesis for this compound?

A4: Yes, microwave-assisted synthesis can be a valuable tool for preparing xanthine derivatives.[2] It often leads to significantly shorter reaction times and can improve yields by providing rapid and uniform heating.[2] However, optimization of reaction parameters (temperature, time, power) is necessary for each specific synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., degraded alkyl halide).2. Insufficiently strong base.3. Low reaction temperature or insufficient reaction time.1. Check the purity and activity of your starting materials. Use freshly opened or purified reagents.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH).3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time.
Formation of Multiple Products (Poor Selectivity) 1. Competing N-alkylation at different nitrogen atoms (e.g., N7 vs. N9).2. O-alkylation as a side reaction.3. Over-alkylation leading to quaternary salts.1. The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF often favor N9 alkylation.[3]2. Use a less polar solvent or a bulkier base to sterically hinder O-alkylation.3. Use a controlled stoichiometry of the alkylating agent (e.g., 1.05-1.1 equivalents).
Product is Difficult to Purify 1. Product co-elutes with starting material or byproducts during chromatography.2. Product is an oil and does not crystallize.3. Presence of highly polar impurities.1. Optimize your chromatography conditions (e.g., try a different solvent system, use a gradient elution).2. Attempt to form a salt of your product, which may be crystalline. Alternatively, try trituration with a non-polar solvent.3. Perform an aqueous wash of the crude product to remove water-soluble impurities before chromatography.
Reaction Does Not Scale Up Well 1. Inefficient heat transfer in a larger reaction vessel.2. Poor mixing of reagents in a larger volume.3. Exothermic reaction becomes difficult to control.1. Ensure adequate stirring and consider using a mechanical stirrer for larger volumes.2. Add reagents portion-wise to control the reaction rate and temperature.3. Use an ice bath to manage any exotherms, especially during the addition of reagents.

Experimental Protocols & Data

Protocol: N-Alkylation of Theophylline

This protocol is a general guideline for the N-alkylation of a theophylline precursor to synthesize a this compound-like compound.

  • Preparation: To a solution of theophylline (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.05-1.2 equivalents) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data on N-Alkylation Conditions

The choice of base and solvent significantly impacts the yield of N-alkylated xanthines. The following table summarizes general observations from the literature.

Base Solvent Typical Yield Range Notes
K₂CO₃DMF40-70%A common and mild base, suitable for many alkylations.
Cs₂CO₃Acetonitrile60-85%Often provides higher yields than K₂CO₃ due to better solubility.
NaHTHF/DMF70-95%A strong, non-nucleophilic base, effective for less reactive alkyl halides. Requires anhydrous conditions.
NaOHEthanol/Water10-40%Can lead to lower yields due to competing hydrolysis of the alkyl halide.[3]

Visualizations

Experimental Workflow for this compound Synthesis

G Figure 1: General Workflow for this compound Synthesis A Reactants (Theophylline Precursor, Alkyl Halide, Base) C Reaction (Stirring, Heating) A->C B Reaction Setup (Solvent, Inert Atmosphere) B->C D Monitoring (TLC) C->D In-process control E Work-up (Quenching, Extraction) C->E D->C F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Final Product (this compound) G->H

Caption: General Workflow for this compound Synthesis

Signaling Pathway of Xanthine Derivatives

Xanthine derivatives like this compound are known to act as non-selective phosphodiesterase (PDE) inhibitors. This inhibition leads to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation, which is beneficial in conditions like asthma.

G Figure 2: Phosphodiesterase Inhibition by this compound cluster_cell Cell Membrane Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to This compound This compound This compound->PDE Inhibits

Caption: Phosphodiesterase Inhibition by this compound

References

Technical Support Center: Overcoming Verofylline Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with Verofylline resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting, polysubstituted methylxanthine, structurally related to theophylline.[1][2][3] Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[4] By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways.[5] Like other methylxanthines, it may also act as an antagonist at adenosine receptors.

Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action as a PDE inhibitor and adenosine receptor antagonist, several possibilities can be hypothesized:

  • Target Alteration: Mutations in the gene encoding the target PDE (e.g., PDE4) could prevent this compound from binding effectively.

  • Target Overexpression: Increased expression of the target PDE could require higher concentrations of this compound to achieve the same level of inhibition.

  • Alterations in Downstream Signaling: Changes in the cAMP signaling pathway downstream of PDE could compensate for the effects of this compound.

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Changes in Adenosine Signaling: If this compound's activity is partially mediated through adenosine receptors, alterations in the expression or sensitivity of these receptors could contribute to resistance.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in this compound's mechanism of action or resistance.

Q3: How can I confirm that my cell line is truly resistant to this compound?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a standard cell viability assay, such as an MTT or CellTiter-Glo assay.

Q4: Are there any known combination therapies that can overcome this compound resistance?

While there are no specific combination therapies documented for this compound, general strategies for overcoming drug resistance can be applied. These often involve targeting the identified resistance mechanism. For example:

  • If resistance is due to increased drug efflux, co-treatment with an inhibitor of the specific efflux pump (e.g., verapamil for P-gp) may restore sensitivity.

  • If resistance involves the activation of a compensatory signaling pathway, combining this compound with an inhibitor of that pathway could be effective.

  • For resistance mechanisms involving target overexpression, it might be beneficial to combine this compound with a drug that has a different mechanism of action.

Troubleshooting Guides

Guide 1: Confirming and Quantifying this compound Resistance

This guide provides a protocol for determining the IC50 of this compound in both sensitive (parental) and potentially resistant cell lines.

Experimental Protocol: IC50 Determination using MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineThis compound IC50 (µM)Resistance Fold-Change
Parental Sensitive Line151
Resistant Sub-line 115010
Resistant Sub-line 230020
Guide 2: Investigating the Mechanism of Resistance

This guide provides a workflow and experimental protocols to investigate the potential mechanisms underlying this compound resistance.

Experimental Workflow for Diagnosing this compound Resistance

G start Start: this compound Resistant Cell Line Identified ic50 Confirm Resistance (IC50 Assay) start->ic50 efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) ic50->efflux efflux_positive Increased Efflux Detected efflux->efflux_positive Yes efflux_negative No Change in Efflux efflux->efflux_negative No target_expression Analyze Target Expression (qPCR/Western Blot for PDE4) efflux_negative->target_expression target_overexpressed Target Overexpression Detected target_expression->target_overexpressed Yes target_normal Normal Target Expression target_expression->target_normal No target_sequencing Sequence Target Gene (e.g., PDE4) for Mutations target_normal->target_sequencing mutation_found Mutation Identified target_sequencing->mutation_found Yes no_mutation No Mutation Found target_sequencing->no_mutation No downstream_signaling Measure Downstream Signaling (cAMP Assay) no_mutation->downstream_signaling cAMP_altered Altered cAMP Response downstream_signaling->cAMP_altered adenosine_receptor Analyze Adenosine Receptor Expression/Function cAMP_altered->adenosine_receptor adenosine_altered Changes in Adenosine Pathway adenosine_receptor->adenosine_altered

Caption: Workflow for diagnosing the cause of this compound resistance.

Experimental Protocols:

  • Drug Efflux Assay (Rhodamine 123 Accumulation):

    • Harvest and wash both sensitive and resistant cells.

    • Incubate cells with a fluorescent substrate of efflux pumps, such as Rhodamine 123.

    • For a subset of cells, co-incubate with a known efflux pump inhibitor (e.g., verapamil).

    • After incubation, wash the cells and analyze the intracellular fluorescence using flow cytometry.

    • Reduced fluorescence in the resistant cells, which is reversible with an inhibitor, indicates increased efflux pump activity.

  • Target Expression Analysis (qPCR and Western Blot for PDE4):

    • qPCR: Isolate total RNA from sensitive and resistant cells. Synthesize cDNA and perform quantitative real-time PCR using primers specific for the suspected PDE isoform (e.g., PDE4). Normalize to a housekeeping gene.

    • Western Blot: Lyse cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target PDE. Use an antibody for a loading control (e.g., GAPDH or β-actin) for normalization.

  • Downstream Signaling Analysis (cAMP Assay):

    • Culture sensitive and resistant cells under identical conditions.

    • Treat cells with this compound at various concentrations for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP ELISA or HTRF assay kit.

    • Compare the dose-response of cAMP accumulation between the sensitive and resistant cell lines.

Guide 3: Strategies to Overcome this compound Resistance

This guide provides a decision-making framework and experimental approaches for overcoming this compound resistance.

Decision Tree for Overcoming this compound Resistance

G start Resistance Mechanism Identified efflux Increased Drug Efflux? start->efflux target_alt Target Alteration/Overexpression? efflux->target_alt No efflux_yes Co-treat with Efflux Pump Inhibitor efflux->efflux_yes Yes downstream_alt Downstream Signaling Alteration? target_alt->downstream_alt No target_alt_yes Combine with Drug Targeting a Different Pathway target_alt->target_alt_yes Yes downstream_alt_yes Combine with Inhibitor of Compensatory Pathway downstream_alt->downstream_alt_yes Yes unknown Consider High-Throughput Screening of Drug Combinations downstream_alt->unknown No/Unknown G This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

References

Verofylline Technical Support Center: Minimizing Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Verofylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound precipitation in experimental media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to support your research.

Troubleshooting Guide

This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.

Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What could be the cause?

A1: This is a common issue with compounds that have low aqueous solubility, a characteristic of many methylxanthines like this compound. The primary causes for immediate precipitation include:

  • Solvent Shock: Your stock solution is likely prepared in an organic solvent (e.g., DMSO). When this concentrated stock is added to the aqueous medium too quickly, the this compound rapidly comes out of solution as it is not readily soluble in the aqueous environment.

  • High Final Concentration: The intended final concentration of this compound in your medium may exceed its solubility limit under the specific conditions (pH, temperature, media composition) of your experiment.

  • Temperature Difference: Adding a cold stock solution to a warmer medium can decrease the solubility of the compound.

  • Localized High Concentration: Inadequate mixing can lead to areas of high this compound concentration, causing localized precipitation.

Q2: My this compound-containing medium was clear initially but became cloudy after some time in the incubator. Why did this happen?

A2: Delayed precipitation can occur due to several factors related to the stability of the solution over time:

  • Changes in pH: The pH of cell culture media can change during incubation due to cellular metabolism. Since the solubility of xanthine derivatives can be pH-dependent, a shift in pH could cause this compound to precipitate.

  • Temperature Fluctuations: While incubators maintain a constant temperature, minor fluctuations or moving the cultureware in and out of the incubator can affect solubility.

  • Interactions with Media Components: this compound may interact with salts, proteins (from serum), or other components in the medium over time, leading to the formation of insoluble complexes.

  • Evaporation: Evaporation of water from the culture medium can increase the concentration of all solutes, potentially pushing the this compound concentration above its solubility limit.

Q3: I am seeing crystalline structures in my this compound-containing medium. Is this precipitation?

A3: Yes, the formation of crystalline structures is a form of precipitation. This indicates that the this compound concentration has exceeded its saturation point in the medium, leading to crystallization. This can be influenced by the factors mentioned above, such as temperature, pH, and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: While specific solubility data for this compound is limited, based on its structure as a methylxanthine, it is expected to have low aqueous solubility. Organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used to prepare stock solutions of poorly soluble compounds. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium to a final concentration where the DMSO percentage is non-toxic to your cells (typically ≤ 0.5%).

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: It is highly recommended to perform a solubility test in your specific medium before conducting your experiments. A detailed protocol for determining the maximum solubility is provided in the "Experimental Protocols" section of this guide. This will help you establish the upper concentration limit for your experiments and avoid precipitation.

Q3: Can I filter my medium after this compound has precipitated to remove the precipitate?

A3: While you can filter the medium to remove the precipitate, this is not recommended as it will lower the effective concentration of this compound in your experiment to an unknown extent, leading to inaccurate and unreliable results. It is better to optimize the preparation method to prevent precipitation in the first place.

Q4: Does the presence of serum in the medium affect this compound solubility?

A4: Yes, the presence of serum can affect the solubility of compounds. Serum proteins, such as albumin, can bind to small molecules, which can either increase their apparent solubility or in some cases, lead to the formation of insoluble complexes. If you are observing precipitation, it may be worthwhile to test the solubility in both serum-free and serum-containing media.

Data Presentation: Solubility of Related Xanthine Derivatives

Table 1: Solubility of Theophylline in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25~8.3
Ethanol25~12.5
DMSONot SpecifiedSoluble

Table 2: Solubility of Xanthine in Aqueous Solutions

SolventTemperature (°C)pHSolubility (mg/mL)
Water16Not Specified~0.07
1 M NaOH25Alkaline50
PBS257.2~1.0

Note: The data presented above is for related compounds and should be used as a general guideline. It is crucial to determine the solubility of this compound empirically in your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile container.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Solubility of this compound in Cell Culture Medium

  • Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium.

  • Materials:

    • This compound stock solution (e.g., 100 mM in DMSO)

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Incubator at 37°C with 5% CO₂

    • Microscope

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution into the cell culture medium. For example, prepare final concentrations ranging from 1 µM to 500 µM.

    • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration but no this compound).

    • To prepare the dilutions, first warm the cell culture medium to 37°C.

    • Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO₂) for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).

    • At regular intervals, visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or film).

    • For a more detailed analysis, examine a small aliquot of each solution under a microscope to look for crystalline structures.

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Mandatory Visualizations

Signaling Pathways

This compound is a methylxanthine derivative. Compounds in this class typically exert their effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The following diagrams illustrate these proposed signaling pathways for this compound.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Hormone/ Neurotransmitter Receptor GPCR Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates ATP_GTP ATP/GTP cAMP_cGMP cAMP/cGMP ATP_GTP->cAMP_cGMP Conversion PKA_PKG PKA/PKG (Active) cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylation Cascade AMP_GMP AMP/GMP (Inactive) PDE->AMP_GMP Degradation This compound This compound This compound->PDE Inhibits

Caption: Proposed PDE Inhibition Pathway for this compound.

Adenosine_Antagonism_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (e.g., A1) Adenosine->Adenosine_Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA (Active) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade This compound This compound This compound->Adenosine_Receptor Antagonizes

Caption: Proposed Adenosine Receptor Antagonism Pathway for this compound.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to conduct your own experiments to determine the optimal conditions for using this compound in your specific research context.

Verofylline assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Verofylline assays.

Troubleshooting Guide

This guide addresses common issues that may arise during the quantification of this compound in biological matrices.

Problem 1: Inaccurate or Inconsistent Results in HPLC/UPLC-MS/MS Assay

Potential Cause Troubleshooting Steps
Sample Preparation Issues 1. Verify Extraction Efficiency: Ensure the protein precipitation and/or liquid-liquid extraction steps are effectively removing interfering substances. Use a validated internal standard to monitor recovery. 2. Check for Matrix Effects: Ion suppression or enhancement can significantly impact results. Evaluate matrix effects by comparing the response of this compound in the matrix to its response in a clean solvent. Consider using a different sample cleanup method or a matrix-matched calibration curve.
Chromatographic Issues 1. Peak Tailing or Fronting: This may indicate column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase. Check the column's performance, ensure the mobile phase is correctly prepared, and consider using a column with a different chemistry. 2. Shifting Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues can cause retention time shifts. Ensure the mobile phase is well-mixed, the column oven temperature is stable, and the column is adequately equilibrated before each run.
Mass Spectrometer Issues 1. Low Signal Intensity: This could be due to poor ionization, incorrect mass transition settings, or a dirty ion source. Optimize the mass spectrometer parameters for this compound and its internal standard. Clean the ion source according to the manufacturer's instructions.[1] 2. High Background Noise: Contamination in the mobile phase, sample, or mass spectrometer can lead to high background noise. Use high-purity solvents and reagents, and ensure the system is clean.

Problem 2: Poor Performance in Immunoassay (e.g., CLIA, FPIA)

Potential Cause Troubleshooting Steps
Cross-Reactivity 1. Identify Potential Cross-Reactants: Other methylxanthines (e.g., caffeine, theophylline, theobromine) or their metabolites present in the sample may cross-react with the antibody, leading to falsely elevated results.[2] 2. Confirm with a Specific Method: If cross-reactivity is suspected, confirm the results using a more specific method like HPLC-MS/MS.
Interference from Endogenous Substances 1. Check for Common Interferences: High concentrations of bilirubin, hemoglobin (hemolysis), or triglycerides in the sample can interfere with some immunoassays.[3] 2. Sample Pre-treatment: If interference is suspected, consider sample pre-treatment steps to remove the interfering substances, if compatible with the assay protocol.
Assay Drift 1. Monitor Controls: Consistently running high and low concentration quality control samples can help identify assay drift over time. 2. Reagent Integrity: Ensure that all reagents are stored correctly and have not expired. Re-prepare any suspect reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a methylxanthine derivative that acts as a bronchodilator.[4] Like other methylxanthines such as theophylline, its mechanism of action is believed to involve two primary pathways:

  • Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of smooth muscles in the bronchial airways.[5]

  • Antagonism of adenosine receptors: By blocking these receptors, this compound can prevent the bronchoconstriction and pro-inflammatory effects of adenosine.

Q2: What are the common methods for this compound quantification?

While specific validated methods for this compound are not widely published, analogous compounds like doxofylline and theophylline are commonly measured using:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): These are highly specific and sensitive methods for quantifying small molecules in complex biological matrices.

  • Immunoassays: Methods like Chemiluminescent Immunoassay (CLIA) and Fluorescence Polarization Immunoassay (FPIA) are also used for quantifying theophylline and may be adaptable for this compound. These methods are often faster but may be more susceptible to cross-reactivity.

Q3: What are potential sources of interference in a this compound assay?

Potential interferences can be categorized as follows:

  • Structural Analogs: Other xanthine derivatives like caffeine, theobromine, and theophylline, which may be present in the diet or as medications, can potentially interfere, especially in immunoassays.

  • Endogenous Substances: High levels of bilirubin, hemoglobin, and triglycerides have been shown to interfere with certain immunoassays.

  • Other Medications: Co-administered drugs can potentially interfere with the assay, either by cross-reacting or by altering the matrix of the sample.

Q4: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

To minimize matrix effects, you can:

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration Standards: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.

Quantitative Data for Related Compounds

The following tables summarize performance data from validated assays for doxofylline, a structurally related methylxanthine. This data can serve as a reference for developing and validating a this compound assay.

Table 1: UPLC-MS/MS Assay Performance for Doxofylline

ParameterValue
Linear Range 20.0 to 16,000 ng/mL
Intra-batch Precision 1.3% to 9.0%
Inter-batch Precision 2.2% to 7.0%
Intra-batch Accuracy -8.0% to 2.5%
Inter-batch Accuracy -5.8% to 0.8%

Table 2: Immunoassay (CLIA) Performance for Theophylline

ParameterValue
Linear Range 0.51 to 40 mg/L
Intra-Assay CV 3.20%
Inter-Assay CV 3.57%
Average Recovery 102.3%

Experimental Protocols

Protocol 1: General Procedure for this compound Quantification by UPLC-MS/MS

This protocol is a generalized procedure based on methods for similar compounds and should be optimized and validated for this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., this compound-d4).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Visualizations

Verofylline_Signaling_Pathway This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor antagonizes PDE Phosphodiesterase (PDE) This compound->PDE inhibits Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction promotes cAMP cAMP PDE->cAMP degrades ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation promotes Verofylline_Assay_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS or Immunoassay Analysis Extraction->Analysis Data Data Acquisition Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Report Quant->Result Troubleshooting_Workflow Start Inaccurate or Inconsistent Results CheckQC Review QC Samples (High, Mid, Low) Start->CheckQC QC_Fail QC Failure? CheckQC->QC_Fail CheckSystem Investigate System Suitability (Peak Shape, RT, S/N) QC_Fail->CheckSystem Yes Pass Results Acceptable QC_Fail->Pass No System_Fail System Issue? CheckSystem->System_Fail CheckSamplePrep Review Sample Preparation (Extraction Recovery, Matrix Effects) System_Fail->CheckSamplePrep No ResolveSystem Perform System Maintenance (e.g., Clean Source, Change Column) System_Fail->ResolveSystem Yes ResolvePrep Optimize Sample Prep Protocol CheckSamplePrep->ResolvePrep Reassay Re-assay Samples ResolveSystem->Reassay ResolvePrep->Reassay

References

Optimizing Verofylline incubation time for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Verofylline in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a methylxanthine derivative, similar to theophylline. Its primary mechanisms of action are believed to be the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. PDE inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which regulate various downstream signaling pathways. Adenosine receptor antagonism blocks the signaling cascade initiated by adenosine.

Q2: What is a good starting point for this compound concentration in a cell-based assay?

A2: For a novel inhibitor like this compound, it is recommended to perform a broad-range dose-response experiment. A typical starting range could be from 100 µM down to 1 nM.[1] This will help establish the effective concentration range for PDE inhibition and identify the threshold for any potential cytotoxicity in your specific cell line.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is assay-dependent. For enzymatic assays measuring direct PDE inhibition, a short incubation of 15-30 minutes may be sufficient.[2][3] For cell-based assays measuring downstream effects like changes in gene expression or cell viability, longer incubation times of 24, 48, or even 72 hours may be necessary.[1] A time-course experiment is highly recommended to determine the optimal incubation period for your specific endpoint.

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: Lack of response to this compound can be due to several factors:

  • Intrinsic Resistance: The cell line may have low expression of the target PDE isozymes or adenosine receptors.

  • Experimental Issues: The this compound concentration may be too low, the compound may have degraded, or there could be issues with cell health.

  • Incorrect Assay Endpoint: The chosen readout may not be sensitive to the changes induced by this compound in that particular cell line.

Q5: I am observing significant cell death at concentrations where I expect to see a specific inhibitory effect. What could be the cause?

A5: This could be due to off-target effects or solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.5% and is consistent across all conditions.[4] It is also crucial to perform a cytotoxicity assay (e.g., MTT or XTT) to determine the cytotoxic concentration range of this compound for your cell line.

Troubleshooting Guide

Problem 1: Inconsistent or No Biological Activity Observed
Possible Cause Suggested Experiment Expected Outcome if Cause is Confirmed Solution
Poor this compound Solubility Visually inspect the media after adding this compound for precipitation. Perform a solubility test in your assay buffer.Cloudiness or precipitate in the media.Prepare fresh dilutions from a stock solution for each experiment. Consider using a lower final concentration or a different solvent system (ensure solvent controls are included).
Incorrect IC50 / Dose Perform a dose-response curve (e.g., cAMP/cGMP assay or cell viability assay).The IC50 value is significantly different from expected, or no dose-dependent effect is observed.Re-evaluate the effective concentration range for your specific cell line and assay.
Low Target Expression Perform Western Blot or qPCR for relevant PDE isozymes or adenosine receptors.Low or undetectable levels of the target protein/mRNA in the cell lysate.Use a positive control cell line known to express the target. Consider using a different cell model.
Degraded this compound Verify the storage conditions and age of the this compound stock. If possible, confirm its integrity via analytical methods.Inconsistent results with a new batch of this compound.Prepare a fresh stock solution of this compound. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Problem 2: High Background or Low Signal-to-Noise Ratio
Possible Cause Suggested Experiment Expected Outcome if Cause is Confirmed Solution
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell seeding density.Improved signal-to-noise ratio with adjusted parameters.Perform a matrix experiment to test different combinations of incubation times and cell densities.
High Basal cAMP/cGMP Levels Measure basal cyclic nucleotide levels in unstimulated cells.High levels of cAMP or cGMP without any treatment.Reduce cell seeding density or serum-starve the cells for a few hours before the assay.
Reagent Issues Check the expiration dates and proper storage of all assay reagents.The issue is resolved with a new batch of reagents.Use fresh reagents and prepare them according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: General Cell-Based Assay for Measuring Intracellular cAMP Levels

This protocol outlines a general procedure for determining the effect of this compound on intracellular cAMP levels in a cell-based assay.

1. Cell Culture:

  • Plate cells at the desired density in a 96-well plate and allow them to adhere overnight. The optimal cell density should be determined empirically for each cell line.

2. Preparation of Working Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Prepare serial dilutions of this compound in serum-free cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

3. Compound Treatment:

  • Carefully remove the old medium from the cells.
  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only).

4. Incubation:

  • Incubate the cells for the predetermined period. A time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 6h) is recommended to determine the optimal incubation time for observing a significant change in cAMP levels.

5. Measurement of cAMP:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF) according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage change in cAMP levels for each concentration of this compound relative to the vehicle control.
  • Plot the percentage change against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.
  • Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

3. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Add MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).
  • Add solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (usually 570 nm).

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Signaling Pathways and Experimental Workflows

Verofylline_Signaling_Pathway cluster_intracellular Intracellular AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->AdenosineReceptor binds Verofylline_ext This compound Verofylline_ext->AdenosineReceptor blocks ATP ATP ATP->AC PDE PDE cAMP->PDE substrate PKA PKA cAMP->PKA activates AMP AMP PDE->AMP hydrolyzes Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets Verofylline_int This compound Verofylline_int->PDE inhibits

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Stock_Prep 2. This compound Stock & Dilution Prep Treatment 3. Cell Treatment Stock_Prep->Treatment Incubation 4. Incubation (Time-course) Treatment->Incubation Assay 5. Endpoint Assay (e.g., cAMP ELISA) Incubation->Assay Data_Analysis 6. Data Analysis (IC50/EC50) Assay->Data_Analysis

References

Technical Support Center: Verofylline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Verofylline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on a common synthetic route: the N3-alkylation of 1,8-dimethylxanthine.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete deprotonation of 1,8-dimethylxanthine.2. Poor reactivity of the alkylating agent (1-halo-2-methylbutane).3. Side reactions, such as O-alkylation or N7-alkylation.4. Suboptimal reaction temperature or time.1. Use a stronger base (e.g., NaH, K2CO3) and ensure anhydrous conditions. Titrate the base to confirm stoichiometry.2. Use a more reactive leaving group on the alkylating agent (e.g., iodide > bromide > chloride). Consider converting the alkyl halide to an iodide in situ (Finkelstein reaction).3. Optimize the solvent and base combination to favor N3-alkylation. Aprotic polar solvents like DMF or DMSO are generally preferred.4. Systematically screen reaction temperatures (e.g., 60-100 °C) and monitor reaction progress by HPLC or TLC to determine the optimal reaction time.
Formation of Impurities 1. Presence of dialkylated byproducts (N3, N7-dialkylation).2. Unreacted starting materials.3. Degradation of starting materials or product under harsh reaction conditions (e.g., high temperature, strong base).4. Impurities in the starting materials or reagents.1. Use a stoichiometric amount of the alkylating agent. A slight excess of the xanthine starting material may be preferable.2. Ensure complete reaction by monitoring with HPLC/TLC. If the reaction stalls, consider a fresh addition of the base or alkylating agent.3. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation. Avoid excessively high temperatures.4. Use high-purity starting materials and reagents. Recrystallize or purify starting materials if necessary.
Difficult Purification 1. Similar polarity of this compound and byproducts, making chromatographic separation challenging.2. Poor crystallization of the final product.3. Presence of residual solvent.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. Screen various solvent systems for recrystallization. Anti-solvent precipitation can be an alternative. Seeding with a small crystal of pure this compound may induce crystallization.3. Use high vacuum and gentle heating to remove residual solvents. For high-boiling solvents like DMF or DMSO, consider aqueous work-up and extraction into a more volatile organic solvent followed by evaporation.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or reagents.2. Poor control over reaction parameters (temperature, stirring, addition rates).3. Presence of moisture or air in the reaction.1. Source high-quality, consistent starting materials. Perform quality control checks on incoming materials.2. Utilize automated reaction systems for better control over parameters. Ensure consistent and efficient stirring, especially in large-volume reactors.3. Dry all glassware and solvents thoroughly. Maintain a positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key challenges?

A1: A prevalent method for synthesizing this compound (1,8-dimethyl-3-(2-methylbutyl)xanthine) is the direct N-alkylation of 1,8-dimethylxanthine with a 2-methylbutyl halide. The primary challenges in scaling up this synthesis include:

  • Regioselectivity: Alkylation can potentially occur at other nitrogen atoms (N7) or even oxygen atoms of the xanthine core, leading to a mixture of isomers that are difficult to separate.

  • Reaction Conditions: The reaction often requires strong bases and high temperatures, which can lead to side reactions and degradation, impacting yield and purity on a larger scale.

  • Purification: The structural similarity between the desired product and potential byproducts can make purification by crystallization or chromatography challenging at scale.

Q2: How can I minimize the formation of the N7-alkylated isomer?

A2: The N3 position of the xanthine ring is generally more nucleophilic than the N7 position in the presence of a base. To favor N3 alkylation:

  • Choice of Base and Solvent: Using a carbonate base (e.g., K2CO3) in a polar aprotic solvent like DMF often provides good selectivity for N3 alkylation.

  • Controlled Stoichiometry: Use a slight excess of the 1,8-dimethylxanthine relative to the alkylating agent to reduce the chance of dialkylation.

Q3: What are the recommended purification methods for large-scale this compound synthesis?

A3: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is the most cost-effective method for large quantities. A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or heptane) should be performed to find optimal conditions for high purity and yield.

  • Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective and scalable purification step.

  • Column Chromatography: While less ideal for very large scales due to solvent consumption and cost, it can be used for high-purity requirements. Optimizing the loading and solvent gradient is crucial for efficiency.

Q4: Are there any safety concerns I should be aware of when scaling up this compound synthesis?

A4: Yes, several safety precautions should be taken:

  • Handling of Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Ensure they are handled under an inert atmosphere by trained personnel.

  • Solvent Hazards: Solvents like DMF and DMSO have specific health and safety risks. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation.

  • Exothermic Reactions: Alkylation reactions can be exothermic. On a large scale, this can lead to a runaway reaction. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

Experimental Protocols

Protocol 1: N3-Alkylation of 1,8-Dimethylxanthine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,8-Dimethylxanthine

  • 1-Bromo-2-methylbutane

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Heptane

  • Deionized water

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1,8-dimethylxanthine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the reactor to achieve a concentration of 1,8-dimethylxanthine of approximately 0.5 M.

  • Stir the mixture under a nitrogen atmosphere and heat to 80 °C.

  • Slowly add 1-bromo-2-methylbutane (1.1 eq) to the reaction mixture over 1-2 hours.

  • Maintain the reaction temperature at 80 °C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of DMF.

  • To the filtrate, add deionized water to precipitate the crude product.

  • Filter the crude product, wash with deionized water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Visualizations

Verofylline_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Work-up and Purification Start Start Add_Reagents Add 1,8-Dimethylxanthine and K2CO3 to DMF Start->Add_Reagents Heat_Mixture Heat to 80 °C under Nitrogen Add_Reagents->Heat_Mixture Add_Alkyl_Halide Slowly add 1-Bromo-2-methylbutane Heat_Mixture->Add_Alkyl_Halide Reaction_Monitoring Monitor by HPLC/TLC (8-12 hours) Add_Alkyl_Halide->Reaction_Monitoring Cool_and_Filter Cool to RT and Filter Salts Reaction_Monitoring->Cool_and_Filter Precipitate_Product Add Water to Precipitate Crude Product Cool_and_Filter->Precipitate_Product Isolate_and_Dry Filter and Dry Crude this compound Precipitate_Product->Isolate_and_Dry Recrystallize Recrystallize from Ethyl Acetate/Heptane Isolate_and_Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Alkylating_Agent Poor Alkylating Agent Reactivity? Start->Check_Alkylating_Agent Check_Side_Reactions Side Reactions Occurring? Start->Check_Side_Reactions Check_Conditions Suboptimal Conditions? Start->Check_Conditions Solution_Base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Check_Deprotonation->Solution_Base Solution_Alkylating_Agent Use More Reactive Halide (Iodide) Consider Finkelstein Reaction Check_Alkylating_Agent->Solution_Alkylating_Agent Solution_Side_Reactions Optimize Solvent/Base (e.g., DMF, K2CO3) Check_Side_Reactions->Solution_Side_Reactions Solution_Conditions Screen Temperature and Time Monitor by HPLC/TLC Check_Conditions->Solution_Conditions

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Troubleshooting Verofylline Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential batch-to-batch consistency issues with Verofylline. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (e.g., EC50 or IC50) of this compound between two recently purchased batches. What could be the cause?

A1: Discrepancies in potency between batches of this compound can stem from several factors.[1][2] The most common causes include variations in purity, the presence of different impurity profiles, and potential degradation of the compound.[2] It is also possible that there are inconsistencies in the physical form (e.g., crystalline vs. amorphous) of the compound between batches, which can affect solubility and bioavailability.[1][2] We strongly recommend performing in-house quality control checks on each new batch before use.

Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?

A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch. These can include residual solvents from synthesis, byproducts, or degradation products. Even minor impurities can have significant biological activity. We advise performing a purity analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize the impurity profile of the new batch.

Q3: The solubility of our new batch of this compound in our experimental buffer is lower than what is stated on the datasheet. What should we do?

A3: Variations in solubility can be attributed to differences in the physical form (e.g., polymorphism) of the compound between batches. Gentle warming of the solution and brief sonication can often help to fully dissolve the compound. If solubility issues persist, it may indicate a significant difference in the batch quality. It is also advisable to verify the purity and water content of the solvent, as this can impact solubility.

Q4: How can we test the consistency of our this compound batches in the lab?

A4: To ensure consistent experimental outcomes, it is advisable to perform a set of standardized quality control (QC) tests on each new batch of this compound. These can include:

  • Purity Assessment: Using HPLC or LC-MS to determine the purity of the compound and identify any potential impurities.

  • Identity Confirmation: Using Mass Spectrometry (MS) to confirm the molecular weight of this compound.

  • Functional Potency: Performing a standardized bioassay to determine the functional potency (e.g., EC50 or IC50) of the new batch and comparing it to previous batches.

Data Presentation: Hypothetical Batch-to-Batch Variation of this compound

The following table illustrates a hypothetical scenario of batch-to-batch variability in this compound, highlighting the importance of incoming quality control.

ParameterBatch A (Reference)Batch BBatch C
Purity (by HPLC) 99.5%97.2%99.6%
Major Impurity Impurity 1 (0.3%)Impurity 2 (1.5%)Impurity 1 (0.2%)
Potency (IC50 in a PDE4 Assay) 15.2 µM28.9 µM14.8 µM
Solubility in PBS (pH 7.4) 2.5 mg/mL1.8 mg/mL2.6 mg/mL
Appearance White crystalline solidOff-white powderWhite crystalline solid

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Quality Control Testing of Incoming this compound Batches

Objective: To assess the purity, identity, and functional potency of new this compound batches to ensure consistency with previous lots.

Materials:

  • This compound (new and reference batches)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a UV detector

  • Mass spectrometer

  • Reagents for a functional assay (e.g., a phosphodiesterase inhibition assay)

  • 96-well plates

  • Plate reader

Methodology:

  • Visual Inspection: Visually inspect the new batch for any differences in color or physical form compared to the reference batch.

  • Purity Analysis (HPLC):

    • Prepare stock solutions of the new and reference batches of this compound in an appropriate solvent (e.g., DMSO).

    • Develop a suitable HPLC method to separate this compound from potential impurities.

    • Inject equal concentrations of the new and reference batches into the HPLC system.

    • Compare the chromatograms, noting the peak area of this compound and the presence and size of any impurity peaks. Calculate the purity of the new batch.

  • Identity Confirmation (LC-MS):

    • Analyze the new batch using an LC-MS system to confirm that the molecular weight of the main peak corresponds to that of this compound (250.30 g/mol ).

  • Functional Potency Assay (e.g., PDE Inhibition Assay):

    • Prepare serial dilutions of the new and reference batches of this compound.

    • Perform a phosphodiesterase (PDE) inhibition assay according to a standardized protocol.

    • Generate dose-response curves for both batches and calculate their respective IC50 values.

    • Compare the IC50 value of the new batch to that of the reference batch. A significant deviation may indicate a problem with the new batch.

Mandatory Visualizations

Verofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits This compound This compound This compound->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Inflammation_Reduction Reduced Inflammation PKA->Inflammation_Reduction ATP ATP Adenosine Adenosine Adenosine->Adenosine_Receptor Binds AC->cAMP Converts

Caption: General signaling pathway of this compound as a methylxanthine.

Troubleshooting_Workflow Start Inconsistent Experimental Results with New this compound Batch QC_Check Perform In-house QC Checks on New and Old Batches Start->QC_Check Purity Check Purity and Impurity Profile (HPLC, LC-MS) QC_Check->Purity Identity Confirm Molecular Weight (MS) QC_Check->Identity Potency Compare Functional Potency (e.g., IC50 in Bioassay) QC_Check->Potency Solubility Assess Solubility in Experimental Buffer QC_Check->Solubility Compare Compare QC Data Between Batches Purity->Compare Identity->Compare Potency->Compare Solubility->Compare Consistent Data is Consistent Compare->Consistent Yes Inconsistent Data is Inconsistent Compare->Inconsistent No Troubleshoot Troubleshoot Experimental Protocol Consistent->Troubleshoot Contact Contact Supplier for Replacement or Further Analysis Inconsistent->Contact End Resume Experiments Troubleshoot->End Contact->End

Caption: Troubleshooting workflow for this compound batch-to-batch inconsistency.

References

Validation & Comparative

Verofylline vs. Theophylline: A Comparative Analysis of Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the mechanisms of action of verofylline and theophylline is hampered by the limited publicly available preclinical data for this compound. While both are categorized as methylxanthine bronchodilators, extensive research into this compound's specific interactions with phosphodiesterases (PDEs) and adenosine receptors is not readily accessible. In contrast, theophylline's mechanisms have been thoroughly investigated, revealing a dual action that contributes to both its therapeutic effects and its notable side-effect profile. To provide a valuable comparative framework for researchers, this guide will detail the established mechanism of action of theophylline and use doxofylline, a well-characterized xanthine derivative, as a primary comparator to illustrate key structure-activity relationships and their clinical implications. The limited information available for this compound will also be presented.

Theophylline: A Dual-Action Xanthine

Theophylline has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are primarily attributed to two distinct molecular mechanisms: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2][3]

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits various PDE isoenzymes, with PDE3 and PDE4 being particularly relevant to its effects in the airways.[4] PDEs are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, theophylline leads to an accumulation of cAMP in airway smooth muscle cells. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to smooth muscle relaxation and bronchodilation. Inhibition of PDE4 in inflammatory cells is also thought to contribute to theophylline's anti-inflammatory effects.

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist at A1, A2A, and A2B adenosine receptors. Adenosine, when released in the airways, can cause bronchoconstriction. By blocking adenosine receptors, theophylline can prevent this effect. However, this antagonism is also linked to many of the undesirable side effects of theophylline, including cardiac arrhythmias, central nervous system stimulation, and gastrointestinal distress.

This compound: An Overview

This compound is identified as a long-acting, polysubstituted methylxanthine bronchodilator. A clinical study in adult patients with asthma indicated that it has bronchodilatory effects, with peak activity observed between 4 and 6 hours after oral administration. However, the study also concluded that this compound was not a particularly effective bronchodilator at the doses used. Detailed preclinical data on its specific inhibitory activity against PDE isoenzymes or its binding affinity for adenosine receptors is not available in the reviewed literature.

Doxofylline: A Safer Xanthine Derivative

Doxofylline is another xanthine derivative that serves as an excellent comparator to theophylline due to its distinct pharmacological profile, which translates to an improved safety profile.

Differentiated Mechanism of Action

The key difference between doxofylline and theophylline lies in their interaction with adenosine receptors. Doxofylline exhibits a much lower affinity for adenosine A1 and A2 receptors. This reduced adenosine receptor antagonism is believed to be the primary reason for its improved side-effect profile, with a lower incidence of cardiac and central nervous system-related adverse events.

While, like theophylline, doxofylline's mechanism is related to PDE inhibition, some studies suggest it may have a different profile of PDE isoenzyme inhibition compared to theophylline, though this is not fully elucidated. It is clear, however, that its bronchodilator effects are achieved with minimal interaction with adenosine receptors, making it a safer alternative in many clinical scenarios.

Quantitative Comparison of Theophylline and Doxofylline

The following table summarizes the available quantitative data for theophylline and highlights the key mechanistic differences with doxofylline. Due to the lack of available data for this compound, it is not included in this quantitative comparison.

TargetParameterTheophyllineDoxofyllineReference
Adenosine A1 Receptor Ki~8.5 µMSignificantly lower affinity
Adenosine A2A Receptor Ki~25 µMSignificantly lower affinity
Phosphodiesterase (non-selective) IC50Varies by isoenzyme (µM range)Effective PDE inhibitor

Signaling Pathways

The diagram below illustrates the primary signaling pathways affected by theophylline and doxofylline.

cluster_theophylline Theophylline cluster_doxofylline Doxofylline Theophylline Theophylline PDE_T PDEs (non-selective) Theophylline->PDE_T Inhibits AdenosineR_T Adenosine Receptors (A1, A2A, A2B) Theophylline->AdenosineR_T Antagonizes cAMP_T ↑ cAMP SideEffects_T Side Effects (Cardiac, CNS) AdenosineR_T->SideEffects_T PKA_T ↑ PKA cAMP_T->PKA_T Bronchodilation_T Bronchodilation PKA_T->Bronchodilation_T Doxofylline Doxofylline PDE_D PDEs Doxofylline->PDE_D Inhibits AdenosineR_D Adenosine Receptors Doxofylline->AdenosineR_D Minimal Interaction cAMP_D ↑ cAMP SideEffects_D Reduced Side Effects AdenosineR_D->SideEffects_D PKA_D ↑ PKA cAMP_D->PKA_D Bronchodilation_D Bronchodilation PKA_D->Bronchodilation_D cluster_workflow Comparative Experimental Workflow start Start pde_assay Phosphodiesterase (PDE) Inhibition Assay start->pde_assay ar_assay Adenosine Receptor Binding Assay start->ar_assay data_analysis Data Analysis (IC50 & Ki Determination) pde_assay->data_analysis ar_assay->data_analysis comparison Mechanism Comparison data_analysis->comparison

References

A Comparative Analysis of Verofylline and Aminophylline Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of the efficacy of Verofylline and aminophylline is not feasible at this time due to a significant lack of available clinical and preclinical data for this compound. While aminophylline has been extensively studied for decades, with a large body of literature on its efficacy, mechanism of action, and clinical use, this compound appears to be a compound with very limited publicly available research. This guide will summarize the available information for both drugs, highlighting the existing data for aminophylline and the notable gaps in the literature for this compound.

Executive Summary

Aminophylline, a combination of theophylline and ethylenediamine, is a well-established second-line treatment for asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its bronchodilatory and anti-inflammatory effects are attributed to theophylline, which acts as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][3] However, its use is often limited by a narrow therapeutic window and a range of side effects.[4]

This compound is described as a long-acting methylxanthine bronchodilator with inhibitory effects on PDE4. A single, small clinical trial published in 1984 reported that this compound was not highly effective as a bronchodilator at the doses administered. There is a lack of more recent or comprehensive studies on its efficacy, safety profile, and specific mechanism of action.

Mechanism of Action

Aminophylline

Aminophylline's primary active component is theophylline. Theophylline exerts its effects through several mechanisms:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cAMP in airway smooth muscle cells results in bronchodilation.

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can contribute to its bronchodilatory effects but also to some of its side effects, such as cardiac arrhythmias and central nervous system stimulation.

  • Histone Deacetylase (HDAC) Activation: Some research suggests that theophylline may have anti-inflammatory effects by activating HDACs.

aminophylline_mechanism Aminophylline Aminophylline Theophylline Theophylline Aminophylline->Theophylline releases PDEs Phosphodiesterases (PDE3, PDE4, etc.) Theophylline->PDEs inhibits Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B) Theophylline->Adenosine_Receptors antagonizes Inflammation ↓ Inflammation Theophylline->Inflammation cAMP ↑ cAMP PDEs->cAMP degrades cAMP Adenosine_Receptors->cAMP modulates cAMP Side_Effects Side Effects (e.g., Tachycardia, Nausea) Adenosine_Receptors->Side_Effects Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Simplified signaling pathway of aminophylline/theophylline.
This compound

Information on the specific mechanism of action of this compound is scarce. It is identified as a methylxanthine derivative and a PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade and is a validated target for anti-inflammatory drugs in respiratory diseases. Selective PDE4 inhibitors are known to increase intracellular cAMP in immune and inflammatory cells, leading to a reduction in the release of inflammatory mediators. However, without specific binding affinity data or studies on its effects on other PDE isoenzymes, a detailed description of its signaling pathway cannot be provided.

Efficacy Data

Aminophylline

The efficacy of aminophylline in asthma and COPD has been evaluated in numerous clinical trials. While it can produce modest improvements in lung function, its overall benefit, particularly in acute exacerbations, is a subject of debate, especially when compared to first-line therapies like beta-agonists and corticosteroids.

Table 1: Summary of Selected Aminophylline Efficacy Data in Asthma

Study/AnalysisPatient PopulationInterventionKey Findings
Cochrane Review (2005)Children with severe acute asthmaIV aminophylline + standard care vs. Placebo + standard careImproved lung function (FEV1) within 6 hours of treatment; no significant reduction in hospital stay; increased risk of vomiting.
Randomized Controlled Trial (1998)Children with severe acute asthmaIV aminophylline vs. PlaceboGreater improvement in spirometry at six hours and higher oxygen saturation in the first 30 hours.
Randomized Controlled Trial (1995)Adults with acute asthmaIV aminophylline + standard care vs. Placebo + standard careNo significant improvement in Peak Expiratory Flow Rate (PEFR); more side effects in the aminophylline group.

Table 2: Summary of Selected Aminophylline Efficacy Data in COPD

Study/AnalysisPatient PopulationInterventionKey Findings
Cochrane Review (2003)Adults with acute COPD exacerbationsMethylxanthines (including aminophylline) vs. PlaceboNo significant improvement in lung function in the first 2 hours; more common side effects with methylxanthines.
Randomized Controlled Trial (1987)Adults with acute COPD exacerbationsIV aminophylline vs. PlaceboNo significant differences in FEV1, FVC, or dyspnea between groups.
Meta-analysis (2010)Adults with stable COPDOral theophylline vs. PlaceboSignificant improvements in FEV1, FVC, and PEFR.
This compound

Only one clinical study on this compound was identified.

Table 3: Summary of this compound Efficacy Data in Asthma

StudyPatient PopulationInterventionKey Findings
Young et al. (1984)8 adult patients with asthmaOral this compound (0.05 mg/kg, and higher doses) vs. PlaceboPeak drug activity between 4 and 6 hours; greater improvement in FEV1 at 0.05 mg/kg compared to placebo and higher doses; authors concluded it was "not very effective as a bronchodilator at the doses used".

Experimental Protocols

Aminophylline Clinical Trial: General Workflow

The following diagram illustrates a general workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of intravenous aminophylline in acute asthma or COPD exacerbations, based on common elements from various studies.

aminophylline_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (FEV1, PEFR, Vitals, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Aminophylline_Arm IV Aminophylline + Standard Care Randomization->Aminophylline_Arm Placebo_Arm IV Placebo + Standard Care Randomization->Placebo_Arm Efficacy_Assessments Efficacy Assessments (Hourly/Daily FEV1, PEFR, Symptom Scores) Aminophylline_Arm->Efficacy_Assessments Placebo_Arm->Efficacy_Assessments Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Efficacy_Assessments->Safety_Monitoring Data_Analysis Statistical Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for an aminophylline clinical trial.

Methodology for a Representative Aminophylline Trial (Asthma/COPD Exacerbation):

  • Patient Selection: Patients presenting with an acute exacerbation of asthma or COPD meeting specific inclusion criteria (e.g., FEV1 below a certain percentage of predicted) and not meeting exclusion criteria (e.g., recent theophylline use, contraindications).

  • Baseline Measurements: Collection of baseline data including pulmonary function tests (FEV1, PEFR), vital signs, arterial blood gases, and symptom scores.

  • Randomization: Patients are randomly assigned in a double-blind manner to receive either intravenous aminophylline or a matching placebo.

  • Intervention:

    • Aminophylline Group: Receives a loading dose of aminophylline followed by a continuous intravenous infusion, with the dose adjusted based on patient weight and other factors. All patients also receive standard care (e.g., inhaled beta-agonists, systemic corticosteroids).

    • Placebo Group: Receives an identical-appearing placebo infusion in addition to standard care.

  • Efficacy and Safety Monitoring: Pulmonary function tests and symptom scores are reassessed at regular intervals (e.g., hourly for the first few hours, then daily). Patients are continuously monitored for adverse events such as nausea, vomiting, tremors, and cardiac arrhythmias.

  • Data Analysis: The primary outcome is typically the change in FEV1 or PEFR from baseline. Secondary outcomes may include length of hospital stay, need for mechanical ventilation, and adverse event rates. Statistical methods are used to compare the outcomes between the two groups.

This compound Experimental Protocol

Due to the lack of detailed published studies, a comprehensive experimental protocol for this compound cannot be provided. The 1984 study by Young et al. involved a double-blind, crossover tolerance study where eight adult patients with asthma were orally administered this compound or a placebo. Efficacy was assessed by measuring peak expiratory flow, forced vital capacity, and its subdivisions at 2, 4, and 6 hours after dosing.

Conclusion

While aminophylline is a well-characterized drug with a large, albeit sometimes conflicting, body of evidence regarding its efficacy, this compound remains an obscure compound with minimal available data. The single identified clinical study from nearly four decades ago suggests limited efficacy as a bronchodilator. Without further research into this compound's pharmacodynamics, pharmacokinetics, and clinical efficacy and safety, a meaningful comparison with aminophylline or any other established respiratory medication is impossible. Researchers and drug development professionals should be aware of this significant data gap when considering methylxanthine derivatives for further investigation.

References

Validation of Verofylline's Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Verofylline and its therapeutic alternatives, focusing on the validation of their primary therapeutic target. This compound, a methylxanthine derivative, is recognized for its bronchodilator properties, primarily attributed to its role as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This document outlines the experimental data and methodologies crucial for validating these therapeutic targets.

Executive Summary

This compound's therapeutic efficacy is believed to stem from its modulation of two key molecular targets: phosphodiesterases (PDEs) and adenosine receptors. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, particularly in the airways. Concurrently, antagonism of adenosine receptors can prevent bronchoconstriction. This guide compares this compound with other relevant methylxanthines, namely Theophylline and Doxofylline, to provide a comprehensive overview of their target validation profiles. While specific quantitative data for this compound's interaction with PDE isoforms and adenosine receptor subtypes are not extensively available in public literature, the data for Theophylline and Doxofylline offer valuable insights into the expected mechanistic actions and the requisite validation assays for this class of compounds.

Comparative Analysis of Therapeutic Targets

The validation of a therapeutic target involves demonstrating a drug's interaction with its intended biological molecule and linking this interaction to a physiological effect. For this compound and its alternatives, this primarily involves quantifying their inhibitory potency against various PDE isozymes and their binding affinity for adenosine receptor subtypes.

Table 1: Comparative Phosphodiesterase (PDE) Inhibition Profile

CompoundPDE Isozyme Target(s)IC50 (µM)SelectivityReference
This compound Non-selective (inferred)Data not availableLikely non-selectiveN/A
Theophylline Non-selective~100-1000Low[1][2]
Doxofylline PDE2A1 (at high conc.)>100 (for most isoforms)Weak inhibitor of most PDEs[3][4]

Table 2: Comparative Adenosine Receptor Antagonism Profile

CompoundAdenosine Receptor Target(s)Ki (µM)SelectivityReference
This compound A1, A2 (inferred)Data not availableLikely non-selectiveN/A
Theophylline A1, A2A, A2B, A3~10-100Non-selective[5]
Doxofylline A2A (at high conc.)>10 (for most subtypes)Low affinity for most subtypes

Signaling Pathways

The therapeutic effects of this compound and other methylxanthines are mediated through the modulation of intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

cluster_0 Phosphodiesterase Inhibition Pathway Methylxanthines This compound, Theophylline PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation

Phosphodiesterase Inhibition Pathway.

cluster_1 Adenosine Receptor Antagonism Pathway Methylxanthines This compound, Theophylline AdenosineReceptor Adenosine Receptor (A1/A2) Methylxanthines->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Activates AC_inhibition Adenylate Cyclase (Inhibition) AdenosineReceptor->AC_inhibition Bronchoconstriction Bronchoconstriction AC_inhibition->Bronchoconstriction

Adenosine Receptor Antagonism Pathway.

Experimental Protocols for Target Validation

Accurate validation of this compound's therapeutic targets requires robust and reproducible experimental protocols. The following sections detail the methodologies for key assays.

Phosphodiesterase (PDE) Activity Assay

This assay quantifies the inhibitory effect of a compound on PDE activity.

Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a purified PDE enzyme. The amount of remaining cyclic nucleotide or the amount of monophosphate produced is then quantified.

Workflow:

cluster_2 PDE Activity Assay Workflow A Prepare PDE enzyme and test compound (this compound) B Add cAMP/cGMP substrate A->B C Incubate at 30-37°C B->C D Stop reaction C->D E Detect product (e.g., luminescence, colorimetric) D->E F Calculate IC50 E->F

PDE Activity Assay Workflow.

Detailed Protocol: A widely used method is the PDE-Glo™ Phosphodiesterase Assay.

  • Reagent Preparation: Prepare assay buffer, purified PDE enzyme solution, and serial dilutions of this compound. The substrate (cAMP or cGMP) is also prepared in the assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the PDE enzyme and the test compound (this compound) or a known inhibitor (positive control).

  • Initiation of Reaction: Add the cyclic nucleotide substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a termination buffer. The amount of remaining substrate or the product formed is then quantified using a detection reagent that generates a luminescent or colorimetric signal.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for adenosine receptors.

Principle: A radiolabeled or fluorescently labeled ligand with known high affinity for a specific adenosine receptor subtype is incubated with a cell membrane preparation expressing that receptor. The test compound (this compound) competes with the labeled ligand for binding to the receptor. The amount of bound labeled ligand is measured to determine the inhibitory constant (Ki) of the test compound.

Workflow:

cluster_3 Adenosine Receptor Binding Assay Workflow A Prepare cell membranes expressing adenosine receptor subtype B Incubate membranes with labeled ligand and This compound A->B C Separate bound from free ligand (filtration) B->C D Quantify bound ligand (scintillation counting/fluorescence) C->D E Calculate Ki D->E

Adenosine Receptor Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

  • Binding Reaction: In a reaction tube, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]CGS21680 for A2A receptors) and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This cell-based assay measures the functional consequence of PDE inhibition or adenosine receptor modulation.

Principle: The assay quantifies the intracellular levels of cAMP in response to treatment with a test compound. An increase in cAMP is expected with PDE inhibition, while modulation of G-protein coupled adenosine receptors can either increase (Gs-coupled) or decrease (Gi-coupled) cAMP levels.

Workflow:

cluster_4 Intracellular cAMP Measurement Assay Workflow A Culture cells expressing target receptor B Treat cells with This compound ± agonist A->B C Lyse cells to release cAMP B->C D Quantify cAMP using a competitive immunoassay (e.g., HTRF, ELISA) C->D E Determine EC50/IC50 D->E

Intracellular cAMP Measurement Assay Workflow.

Detailed Protocol: A common method is the cAMP-Glo™ Assay.

  • Cell Culture: Plate cells (e.g., CHO cells expressing a specific adenosine receptor) in a multi-well plate and grow to an appropriate confluency.

  • Compound Treatment: Treat the cells with this compound at various concentrations. To assess adenosine receptor antagonism, cells can be co-treated with an adenosine receptor agonist.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive binding assay. For example, in the cAMP-Glo™ assay, cAMP competes with a labeled cAMP for binding to Protein Kinase A (PKA), and the resulting signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is determined from the standard curve, and dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists) of this compound.

In Vitro Bronchodilator Activity Assay

This assay assesses the functional effect of a compound on airway smooth muscle relaxation.

Principle: Tracheal or bronchial smooth muscle strips are isolated and contracted with a spasmogen (e.g., methacholine or histamine). The ability of the test compound to relax the pre-contracted tissue is then measured.

Workflow:

cluster_5 In Vitro Bronchodilator Activity Assay Workflow A Isolate tracheal/ bronchial rings B Mount in organ bath and equilibrate A->B C Induce contraction with a spasmogen B->C D Add this compound at varying concentrations C->D E Measure relaxation of the smooth muscle D->E F Calculate EC50 E->F

In Vitro Bronchodilator Activity Assay Workflow.

Detailed Protocol:

  • Tissue Preparation: Isolate tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig, rat).

  • Mounting: Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tissue is connected to a force transducer to measure isometric tension.

  • Equilibration and Contraction: Allow the tissue to equilibrate under a resting tension. Induce a stable contraction using a spasmogen like methacholine or histamine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement of Relaxation: Record the relaxation of the smooth muscle as a decrease in tension.

  • Data Analysis: The relaxation response is expressed as a percentage of the maximal contraction induced by the spasmogen. A concentration-response curve is plotted to determine the EC50 value for this compound.

Conclusion

The validation of this compound's therapeutic target relies on a combination of biochemical and cell-based functional assays. While direct, comprehensive data for this compound is limited, the established profiles of Theophylline and Doxofylline provide a strong framework for its evaluation. The experimental protocols detailed in this guide offer a systematic approach for researchers and drug development professionals to rigorously assess the potency, selectivity, and functional effects of this compound and similar methylxanthine compounds, thereby substantiating their therapeutic potential. A thorough characterization of this compound's interaction with specific PDE isozymes and adenosine receptor subtypes will be critical in elucidating its precise mechanism of action and its potential advantages over existing therapies.

References

Verofylline: A Comparative Analysis with Other Xanthine Derivatives in Respiratory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of verofylline with other prominent xanthine derivatives, namely theophylline, doxofylline, and caffeine. The focus is on their pharmacological profiles, particularly their mechanisms of action related to phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, which are crucial for their therapeutic effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While extensive data is available for theophylline, doxofylline, and caffeine, quantitative preclinical data for this compound is notably limited in publicly accessible literature. This guide summarizes the available information to facilitate a comparative understanding and to highlight areas where further research on this compound is warranted.

Executive Summary

Xanthine derivatives have been a cornerstone in the treatment of obstructive airway diseases for decades. Their primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent bronchodilation, and the antagonism of adenosine receptors, which can also contribute to bronchodilation and reduced inflammation. However, the non-selective nature of older xanthines like theophylline is associated with a narrow therapeutic index and a range of side effects. Newer derivatives have been developed to improve this safety profile. This guide presents a comparative overview of this compound, theophylline, doxofylline, and caffeine, focusing on their biochemical and clinical characteristics.

Comparative Data on Xanthine Derivatives

The following tables summarize the available quantitative and qualitative data for the selected xanthine derivatives. It is important to note the significant lack of specific IC50 and Ki values for this compound in the scientific literature, which limits a direct quantitative comparison.

Table 1: Comparative Phosphodiesterase (PDE) Inhibition

CompoundPDE Isoform(s) InhibitedIC50 (µM)PotencyNotes
This compound PDE4 (reported)Data not availableData not availableA supplier datasheet indicates inhibitory effects on PDE4, but no quantitative data has been found in peer-reviewed literature.[1]
Theophylline Non-selective (PDE1, PDE2, PDE3, PDE4, PDE5)PDE3 & PDE4 inhibition occurs at therapeutic concentrationsModerateNon-selective inhibition contributes to both therapeutic and adverse effects.[2][3][4]
Doxofylline Minimal to no significant inhibition at therapeutic concentrationsHigh µM range for PDE2A1Very LowDoes not significantly inhibit known PDE isoforms at therapeutic concentrations, which may contribute to its improved safety profile.[5]
Caffeine Non-selective (PDE1, PDE4, PDE5)>200 µMLowA weak, non-selective PDE inhibitor; this action is less significant at typical dietary concentrations.

Table 2: Comparative Adenosine Receptor Antagonism

CompoundReceptor Subtype(s)Ki (µM)PotencyNotes
This compound Data not availableData not availableData not availableNo published data on adenosine receptor binding affinity is currently available.
Theophylline Non-selective (A1, A2A, A2B, A3)A1: ~10, A2A: ~10, A2B: ~13, A3: ~22ModerateNon-selective antagonism is linked to some of its side effects, such as cardiac and central nervous system stimulation.
Doxofylline Minimal to no significant antagonism>100 µM for A1, A2A, A2BVery LowThe lack of significant adenosine receptor antagonism is a key differentiator from theophylline and contributes to its better tolerability.
Caffeine Non-selective (A1, A2A, A2B)A1: ~40-50, A2A: ~40-50ModerateAdenosine receptor antagonism is the primary mechanism for its stimulant effects.

Table 3: Comparative Clinical Profile

CompoundPrimary Indication(s)Bronchodilator EfficacySide Effect ProfileKey Clinical Features
This compound Asthma (investigational)Reported as "not very effective" in one study at the doses used.Good tolerance reported in one study.Limited clinical data available. A 1984 study showed some bronchodilator effect but questioned its clinical efficacy at the tested doses.
Theophylline Asthma, COPDModerateNarrow therapeutic index; side effects include nausea, vomiting, headache, cardiac arrhythmias, and seizures.Requires therapeutic drug monitoring due to significant inter-individual variability in metabolism.
Doxofylline Asthma, COPDModerateFavorable safety profile with fewer adverse events compared to theophylline.Does not significantly interact with cytochrome P450 enzymes, leading to fewer drug-drug interactions compared to theophylline.
Caffeine Apnea of prematurity, stimulantWeak bronchodilatorJitteriness, insomnia, tachycardia.Primarily used as a respiratory stimulant in neonates, not as a primary bronchodilator in adults.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway_of_Xanthines cluster_cell Airway Smooth Muscle Cell Xanthines Theophylline / Caffeine AdenosineReceptor Adenosine Receptor (A1/A2) Xanthines->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Xanthines->PDE Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates AC Adenylate Cyclase AdenosineReceptor->AC Inhibits (A1) Activates (A2) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Bronchodilation Bronchodilation (Muscle Relaxation) PKA->Bronchodilation Leads to Experimental_Workflow_PDE_Inhibition cluster_workflow PDE Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: PDE Enzyme, cAMP/cGMP, Test Compound (Xanthine) Start->PrepareReagents Incubate Incubate PDE Enzyme with Test Compound PrepareReagents->Incubate AddSubstrate Add cAMP/cGMP (Initiate Reaction) Incubate->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction MeasureProduct Measure Product (e.g., AMP/GMP or remaining cAMP/cGMP) StopReaction->MeasureProduct CalculateIC50 Calculate IC50 Value MeasureProduct->CalculateIC50 End End CalculateIC50->End Experimental_Workflow_Adenosine_Binding cluster_workflow Adenosine Receptor Binding Assay Workflow Start Start PrepareMembranes Prepare Cell Membranes Expressing Adenosine Receptors Start->PrepareMembranes Incubate Incubate Membranes with Radioligand and Test Compound (Xanthine) PrepareMembranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate MeasureRadioactivity Measure Radioactivity of Bound Ligand Separate->MeasureRadioactivity CalculateKi Calculate Ki Value MeasureRadioactivity->CalculateKi End End CalculateKi->End

References

A Head-to-Head Comparison of Verofylline and Caffeine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Methylxanthine Compounds

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacologically active compounds is paramount. This guide provides a detailed head-to-head comparison of Verofylline and caffeine, two methylxanthine derivatives with distinct pharmacological profiles. While both molecules share a common chemical scaffold, their primary mechanisms of action and therapeutic applications diverge significantly. This comparison synthesizes available experimental data to illuminate these differences.

At a Glance: Key Pharmacological Properties

FeatureThis compoundCaffeine
Primary Mechanism Selective Phosphodiesterase 4 (PDE4) Inhibitor[1]Non-selective Adenosine Receptor Antagonist[2][3]
Secondary Mechanism Presumed weak adenosine receptor antagonism (as a methylxanthine)Weak, non-selective Phosphodiesterase (PDE) Inhibitor[3][4]
Primary Therapeutic Use Bronchodilator for asthmaCentral Nervous System (CNS) Stimulant, mental alertness

Mechanism of Action: A Tale of Two Pathways

The principal pharmacological distinction between this compound and caffeine lies in their primary molecular targets. This compound is characterized as a selective inhibitor of phosphodiesterase 4 (PDE4), while caffeine's primary effects are mediated through the antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. Inhibition of PDE leads to an increase in intracellular cAMP levels, which in the context of airway smooth muscle, results in relaxation and bronchodilation.

This compound is identified as a selective PDE4 inhibitor. PDE4 is the predominant PDE isoform in inflammatory and immune cells, as well as in airway smooth muscle. By selectively inhibiting PDE4, this compound is thought to exert both bronchodilatory and anti-inflammatory effects, making it a targeted therapy for respiratory conditions like asthma.

Caffeine , in contrast, is a weak, non-selective PDE inhibitor. The concentrations of caffeine required to produce significant PDE inhibition are generally higher than those achieved through typical dietary consumption and are more likely to be associated with toxic effects. While PDE inhibition may contribute to some of caffeine's pharmacological effects at high doses, it is not considered its primary mechanism of action at physiological concentrations.

Adenosine Receptor Antagonism

Adenosine is a nucleoside that plays a key role in regulating neuronal activity and smooth muscle tone. It exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.

Caffeine acts as a non-selective antagonist at A1 and A2A adenosine receptors. By blocking these receptors, caffeine prevents the binding of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This antagonism is the primary basis for caffeine's stimulant effects on the central nervous system, promoting wakefulness and alertness.

The activity of This compound at adenosine receptors has not been extensively characterized in publicly available literature. As a methylxanthine, it is plausible that this compound possesses some affinity for adenosine receptors, similar to its parent compound, theophylline. Theophylline is a non-selective adenosine receptor antagonist, though its affinity is lower than that of caffeine for some receptor subtypes. However, without specific binding affinity data for this compound, its contribution to adenosine receptor antagonism remains speculative.

Quantitative Pharmacological Data

A direct quantitative comparison is hampered by the limited availability of specific data for this compound. The following tables summarize the available data for caffeine and theophylline, which serves as a relevant comparator for the methylxanthine class.

Table 1: Phosphodiesterase (PDE) Inhibition

CompoundTargetIC50Species/TissueReference
Caffeine Non-selective PDEWeak inhibition at physiological concentrations-
Theophylline Non-selective PDE665 µMHuman pregnant myometrium
This compound PDE4Data not available--

Table 2: Adenosine Receptor Antagonism

CompoundReceptor SubtypeK_i_ (nM)SpeciesReference
Caffeine Human A126,000Human
Caffeine Human A2A13,000Human
Theophylline Human A18,500Human
Theophylline Human A2A25,000Human
This compound A1, A2AData not available--

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher affinity.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and caffeine.

cluster_this compound This compound Signaling Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP_V cAMP PDE4->cAMP_V Degrades AMP_V AMP cAMP_V->AMP_V Hydrolysis PKA_V Protein Kinase A (PKA) cAMP_V->PKA_V Activates Relaxation_V Smooth Muscle Relaxation (Bronchodilation) PKA_V->Relaxation_V

Caption: this compound's primary mechanism via PDE4 inhibition.

cluster_Caffeine Caffeine Signaling Pathway cluster_membrane AdenosineReceptor Adenosine Receptor (A1/A2A) G_Protein G Protein AdenosineReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (A1)/ Stimulates (A2A) cAMP_C cAMP AC->cAMP_C Converts Caffeine Caffeine Caffeine->AdenosineReceptor Blocks Stimulation CNS Stimulation (Alertness) Caffeine->Stimulation Adenosine Adenosine Adenosine->AdenosineReceptor Binds ATP_C ATP ATP_C->AC NeuronalActivity Decreased Neuronal Activity cAMP_C->NeuronalActivity

Caption: Caffeine's primary mechanism via adenosine receptor antagonism.

Experimental Protocols

For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are essential. The following are generalized methodologies for key experiments relevant to the pharmacological profiling of this compound and caffeine.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, caffeine) against a specific PDE isoform (e.g., PDE4).

Materials:

  • Recombinant human PDE4 enzyme

  • Test compound (this compound, caffeine)

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Snake venom nucleotidase (for converting AMP to adenosine)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Microplate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a microplate, add the assay buffer, the test compound at various concentrations, and the recombinant PDE4 enzyme.

  • Initiation: Start the reaction by adding a known concentration of [3H]-cAMP (radiolabeled substrate).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by boiling the mixture or adding a stop solution.

  • AMP Conversion: Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

  • Separation: Add an anion-exchange resin slurry to bind the unreacted [3H]-cAMP. The [3H]-adenosine will remain in the supernatant.

  • Quantification: Centrifuge the plate and transfer the supernatant to a new plate containing scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of a test compound (e.g., this compound, caffeine) for a specific adenosine receptor subtype (e.g., A1, A2A).

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)

  • Test compound (this compound, caffeine)

  • Binding buffer (e.g., Tris-HCl, MgCl2)

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand)

  • Glass fiber filters

  • Cell harvester

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the binding buffer.

  • Reaction Mixture: In tubes or a microplate, add the binding buffer, the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition binding curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Intracellular cAMP Measurement Assay

Objective: To measure the effect of a test compound on intracellular cAMP levels in response to a stimulus.

Materials:

  • Cultured cells (e.g., airway smooth muscle cells, neuronal cells)

  • Test compound (this compound, caffeine)

  • Stimulating agent (e.g., forskolin to activate adenylyl cyclase, or an adenosine receptor agonist)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)

  • Microplate reader

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a specified time.

  • Stimulation: Add the stimulating agent to the cells and incubate for a short period (e.g., 15-30 minutes) to induce cAMP production.

  • Cell Lysis: Remove the medium and lyse the cells using the provided lysis buffer to release the intracellular cAMP.

  • cAMP Quantification: Perform the cAMP assay according to the kit manufacturer's instructions. This typically involves a competitive binding reaction where the cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.

  • Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the cell lysates. Analyze the effect of the test compound on cAMP levels compared to the control.

Conclusion and Future Directions

This guide highlights the fundamental differences between this compound and caffeine. This compound's profile as a selective PDE4 inhibitor positions it as a targeted therapeutic for inflammatory airway diseases. In contrast, caffeine's broad-spectrum antagonism of adenosine receptors underpins its well-known effects as a CNS stimulant.

A significant gap in the current understanding of this compound is the lack of publicly available, quantitative data on its PDE4 inhibitory potency (IC50) and its activity at adenosine receptors. Future research should prioritize the determination of these key pharmacological parameters. Direct, head-to-head in vitro and in vivo studies comparing this compound with caffeine and other relevant methylxanthines, such as theophylline, would provide invaluable data for the drug development community. Such studies would not only refine our understanding of this compound's mechanism of action but also help in delineating its full therapeutic potential and safety profile.

References

Reproducibility of Verofylline's Experimental Results: A Comparative Analysis with Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the experimental data and reproducibility of Verofylline in comparison to established and contemporary respiratory therapeutics.

Executive Summary

This compound, a methylxanthine derivative once investigated for asthma, demonstrates a significant lack of reproducible, contemporary experimental data. The sole clinical study identified, conducted in 1984, concluded that this compound was not highly effective as a bronchodilator at the dosages tested.[1] In stark contrast, other methylxanthines like Theophylline and Doxofylline, as well as the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, are supported by a substantial body of clinical trial data. This guide provides a comparative analysis of the available experimental results for this compound and these key alternatives, focusing on efficacy in improving lung function, particularly Forced Expiratory Volume in one second (FEV1), and their respective safety profiles. The limited evidence for this compound prevents a direct, robust comparison and suggests a historical context of a compound with limited clinical promise.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from clinical trials of this compound and its more comprehensively studied alternatives.

Table 1: Comparison of FEV1 Improvement in Clinical Trials

DrugDrug ClassStudy PopulationTreatment DurationMean FEV1 Improvement vs. Placebo/BaselineKey Findings
This compound Methylxanthine8 adult patients with asthmaSingle oral dosesNot explicitly quantified as a mean improvement over placebo; dose-response curves showed some effect at 0.05 mg/kg.The study concluded that "this compound was not very effective as a bronchodilator at the doses used."[1]
Theophylline MethylxanthineMeta-analysis of 18 trials (stable COPD patients)Varied0.108 L (trough) and 0.096 L (peak) improvement over placebo.[2]Theophylline demonstrates a modest but statistically significant improvement in FEV1 in patients with stable COPD.[2][3]
Doxofylline MethylxanthineMeta-analysis of 20 trials (820 COPD patients)Varied8.20% or 317 mL increase from baseline.Doxofylline is an effective bronchodilator and is considered a safer alternative to Theophylline.
Roflumilast PDE4 Inhibitor1,513 patients with severe COPD52 weeks39 mL increase compared with placebo.Roflumilast provides a modest but significant improvement in lung function in severe, stable COPD.

Table 2: Overview of Safety and Tolerability

DrugCommon Adverse EventsKey Safety Information
This compound Subject tolerance was reported as "good at the doses used."Insufficient data for a comprehensive safety profile.
Theophylline Nausea, headache, insomnia, gastrointestinal disturbances.Has a narrow therapeutic window, requiring monitoring of serum concentrations to avoid toxicity.
Doxofylline Epigastralgia, nausea, dyspepsia, and headache.Displays a better safety profile compared to Theophylline, with fewer drop-outs due to adverse events in comparative trials.
Roflumilast Diarrhea, nausea, headache, weight loss.Adverse events are most common at the beginning of treatment and often subside with continued use.

Experimental Protocols

This compound (Young et al., 1984)
  • Study Design: A double-blind, crossover tolerance study.

  • Participants: Eight adult patients with asthma.

  • Intervention: Oral administration of this compound or placebo.

  • Methodology: Peak expiratory flow, forced vital capacity, and its subdivisions were measured weekly at 2, 4, and 6 hours after dosing. Dose-response curves were generated for mean forced expiratory volume in one second (FEV1), peak expiratory flow rate, and forced expiratory flow.

Theophylline (Representative Protocol from Meta-Analyses)
  • Study Design: Typically randomized, placebo-controlled trials.

  • Participants: Patients with clinically stable Chronic Obstructive Pulmonary Disease (COPD).

  • Intervention: Oral administration of Theophylline at varying doses.

  • Methodology: Functional evaluations included pre- and post-dose measurements of FEV1 and Forced Vital Capacity (FVC). Trough (pre-dose) and peak (post-dose) values were often assessed to determine the sustained effect of the medication.

Doxofylline (Representative Protocol from Meta-Analyses)
  • Study Design: Randomized controlled trials, often comparing Doxofylline to Theophylline or placebo.

  • Participants: Patients with COPD or asthma.

  • Intervention: Oral administration of Doxofylline, commonly at doses of 400 mg.

  • Methodology: Efficacy was primarily assessed by the change in FEV1 from baseline. Safety and tolerability were evaluated by recording the frequency and severity of adverse events.

Roflumilast (Calverley et al., 2007)
  • Study Design: A randomized, placebo-controlled, double-blind, parallel-group trial.

  • Participants: 1,513 patients with severe COPD (GOLD stages III and IV).

  • Intervention: Oral administration of 500 µg Roflumilast or placebo once daily for one year.

  • Methodology: The primary endpoints were the change in post-bronchodilator FEV1 and the rate of exacerbations. Health status was assessed using the St. George's Respiratory Questionnaire. Adverse events were recorded throughout the study.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for the compared drug classes.

Methylxanthine_Pathway cluster_cell Airway Smooth Muscle Cell Methylxanthines This compound, Theophylline, Doxofylline PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibition cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to

Caption: Mechanism of action for Methylxanthines.

Roflumilast_Pathway cluster_cell Inflammatory Cell Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Selective Inhibition cAMP cAMP PDE4->cAMP Breaks down Inflammation Reduced Inflammation cAMP->Inflammation Leads to

Caption: Mechanism of action for Roflumilast.

Experimental Workflow

The diagram below outlines a typical workflow for a clinical trial assessing the efficacy of a respiratory drug.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (FEV1, Symptoms) InformedConsent->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Group (e.g., Roflumilast) Randomization->ArmA ArmB Control Group (Placebo) Randomization->ArmB FollowUp Follow-up Visits (e.g., Weeks 4, 12, 52) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection (FEV1, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Generalized clinical trial workflow.

Conclusion

The available scientific literature does not support the reproducibility of this compound's experimental results in a modern context. The single, dated clinical trial suggests limited efficacy, and there is a notable absence of further research. In contrast, Theophylline, Doxofylline, and Roflumilast have well-documented mechanisms of action and a wealth of clinical data supporting their use in the management of obstructive airway diseases. For researchers and drug development professionals, the evidence strongly indicates that focusing on these established alternatives is a more promising avenue for therapeutic development and clinical application. The case of this compound serves as an important reminder of the rigorous and extensive data required to establish a compound's clinical utility and reproducibility.

References

Cross-Validation of Verofylline's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the bioactivity of Verofylline, a methylxanthine derivative, with other prominent phosphodiesterase 4 (PDE4) inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PDE4 inhibition for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction to this compound and PDE4 Inhibition

This compound is a methylxanthine compound that functions as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for the PDE4 enzyme. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is associated with a cascade of anti-inflammatory effects and smooth muscle relaxation, making PDE4 a key therapeutic target for respiratory diseases. This guide provides a cross-validation of this compound's bioactivity by comparing it with established PDE4 inhibitors, Roflumilast and Cilomilast, as well as the non-selective PDE inhibitor, Theophylline.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for this compound and its comparators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTargetIC50 (nM)Notes
This compound PDE4Data not availableA methylxanthine derivative and PDE4 inhibitor.[1][2]
Roflumilast PDE4B20.41[3]A potent and selective PDE4 inhibitor.[3]
PDE4D50.81[3]
Cilomilast PDE4 (LPDE4)~100A selective PDE4 inhibitor.
PDE4 (HPDE4)~120
PDE4B2240
PDE4D561
Theophylline Non-selective PDEKi of 100 µMA non-selective phosphodiesterase inhibitor. Therapeutic range is 5-20 mcg/mL in serum.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by compounds like this compound plays a crucial role in modulating intracellular signaling pathways, primarily by increasing the levels of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the relaxation of airway smooth muscle and the suppression of inflammatory responses from immune cells.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Downstream_Effects Anti-inflammatory Effects & Smooth Muscle Relaxation PKA->Downstream_Effects Leads to This compound This compound & Alternatives This compound->PDE4 Inhibits

Figure 1: PDE4 Inhibition Signaling Pathway

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against PDE4.

Materials:

  • Purified recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Test compound (e.g., this compound) and known inhibitors (e.g., Roflumilast)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Microplates and scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified PDE4 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add cAMP to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the mixture at 30°C for a specified period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.

  • Separation: Separate the unhydrolyzed cAMP from the adenosine using anion-exchange resin.

  • Quantification: Measure the amount of radiolabeled adenosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound and determine the IC50 value.

PDE4_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (PDE4, Buffer, Test Compound) Start->Prepare_Reaction_Mixture Add_cAMP Add cAMP Substrate Prepare_Reaction_Mixture->Add_cAMP Incubate Incubate at 30°C Add_cAMP->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Add_Nucleotidase Add Snake Venom Nucleotidase Terminate_Reaction->Add_Nucleotidase Separate_Products Separate cAMP and Adenosine Add_Nucleotidase->Separate_Products Quantify_Adenosine Quantify Adenosine (Scintillation Counting) Separate_Products->Quantify_Adenosine Calculate_IC50 Calculate IC50 Value Quantify_Adenosine->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Experimental Workflow for PDE4 Inhibition Assay

Discussion

The lack of specific IC50 values for this compound highlights a gap in the current understanding of its comparative potency. Further in vitro studies, following the experimental protocol outlined above, are necessary to quantitatively assess the bioactivity of this compound and directly compare it to other PDE4 inhibitors. Such data would be invaluable for the rational design and development of novel therapeutic agents for inflammatory respiratory diseases.

Conclusion

This comparative guide provides a framework for the cross-validation of this compound's bioactivity. While this compound is recognized as a PDE4 inhibitor, the absence of publicly available quantitative data on its inhibitory potency limits a direct comparison with other selective PDE4 inhibitors like Roflumilast and Cilomilast. The experimental protocols and signaling pathway information provided herein offer a basis for conducting the necessary research to elucidate the precise bioactivity of this compound and its potential as a therapeutic agent.

References

Verofylline's Selectivity Profile: A Comparative Analysis with Xanthine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Verofylline and its structural analogs, Theophylline, Doxofylline, and Enprofylline. The primary targets for this class of xanthine derivatives are phosphodiesterases (PDEs) and adenosine receptors, both of which play crucial roles in cellular signaling pathways relevant to various physiological and pathological processes.

While this compound is recognized as a methylxanthine bronchodilator, a thorough search of the scientific literature and available databases did not yield specific quantitative data (IC50 or Ki values) on its inhibitory activity against phosphodiesterase (PDE) subtypes or its binding affinity for adenosine receptor subtypes.[1] Its pharmacological activity has been confirmed in clinical studies, but a detailed in-vitro selectivity profile is not publicly available.[1]

Therefore, this guide focuses on a detailed comparison of its well-characterized analogs—Theophylline, Doxofylline, and Enprofylline—to provide a comprehensive understanding of the structure-activity relationships within this class of compounds. This information can serve as a valuable reference for researchers investigating the therapeutic potential of xanthine derivatives.

Comparative Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of Theophylline, Doxofylline, and Enprofylline against various phosphodiesterase subtypes and their binding affinity for adenosine receptor subtypes.

Table 1: Inhibitory Activity (IC50/Ki in µM) against Phosphodiesterase (PDE) Subtypes

CompoundPDE1PDE2PDE3PDE4PDE5
This compound Data not availableData not availableData not availableData not availableData not available
Theophylline >100>100~150~100>100
Doxofylline No significant inhibitionMinor inhibition at >100 µMNo significant inhibitionNo significant inhibitionNo significant inhibition
Enprofylline ~110 (rat fat cells)Data not availableData not available~130 (guinea-pig lung)Data not available

Table 2: Binding Affinity (Ki in µM) for Adenosine Receptor Subtypes

CompoundAdenosine A1Adenosine A2AAdenosine A2B
This compound Data not availableData not availableData not available
Theophylline 10 - 302 - 1010 - 30
Doxofylline >100>100>100
Enprofylline 32 - 45~130~7

Experimental Protocols

The data presented in this guide are derived from standard in-vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the concentration of a compound that inhibits 50% of the activity of a specific PDE isozyme (IC50).

Methodology: A common method is the two-step radioenzymatic assay.

  • Reaction Initiation: The test compound (e.g., this compound analog) at various concentrations is incubated with a specific recombinant human PDE isozyme in a buffer solution containing a known concentration of radiolabeled cyclic nucleotide substrate (e.g., [³H]-cAMP or [³H]-cGMP).

  • Hydrolysis: The PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (e.g., [³H]-AMP or [³H]-GMP).

  • Reaction Termination: The reaction is stopped, typically by heat inactivation of the enzyme.

  • Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture. This enzyme specifically converts the 5'-monophosphate into its corresponding radiolabeled nucleoside (e.g., [³H]-adenosine or [³H]-guanosine).

  • Separation: The charged, unhydrolyzed cyclic nucleotide is separated from the uncharged radiolabeled nucleoside using ion-exchange chromatography (e.g., an anion exchange resin).

  • Quantification: The amount of radioactivity in the eluate containing the nucleoside is measured using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a concentration-response curve.

Adenosine Receptor Binding Assay

Objective: To determine the affinity of a compound for a specific adenosine receptor subtype, expressed as the inhibition constant (Ki).

Methodology: Radioligand competition binding assays are frequently employed.

  • Membrane Preparation: Cell membranes expressing a high density of a specific human adenosine receptor subtype (e.g., A1, A2A, A2B) are prepared from cultured cells (e.g., CHO or HEK-293 cells) stably transfected with the receptor gene.

  • Competitive Binding: The prepared membranes are incubated in a buffer solution with a known concentration of a high-affinity radioligand specific for the receptor subtype of interest (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A). The incubation is performed in the presence of various concentrations of the unlabeled test compound (e.g., this compound analog).

  • Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Phosphodiesterase (PDE) Signaling Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC activated by Gs GTP GTP GC Guanylyl Cyclase (GC) GTP->GC activated by NO cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response PKG->Cellular_Response Verofylline_Analogs Xanthine Derivatives (e.g., Theophylline) Verofylline_Analogs->PDE Inhibition

Fig. 1: PDE Signaling and Inhibition by Xanthines

Workflow for Adenosine Receptor Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane_Prep Cell Membranes with Adenosine Receptors Incubation Incubate to Reach Binding Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DPCPX) Radioligand->Incubation Test_Compound Unlabeled Test Compound (this compound Analog) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Fig. 2: Adenosine Receptor Binding Assay Workflow

References

Independent Verification of Verofylline's Effects: A Comparative Analysis with Theophylline and Doxofylline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Verofylline and other methylxanthine bronchodilators, specifically the first-generation compound Theophylline and the newer-generation Doxofylline. The objective is to present available experimental data to facilitate an independent verification of their effects.

Executive Summary

Independent verification of the clinical effects of this compound is significantly hampered by a lack of recent and comprehensive data. The only identified clinical trial dates back to 1984, presenting limited data on its efficacy in asthma.[1] In contrast, Theophylline and Doxofylline have been extensively studied, with a large body of evidence from numerous clinical trials and meta-analyses. These alternatives act primarily as bronchodilators and anti-inflammatory agents through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Doxofylline is reported to have a better safety profile than Theophylline due to its different interaction with adenosine receptors and lower impact on calcium influx. This guide summarizes the available data for this compound and provides a detailed comparison with Theophylline and Doxofylline to offer a comprehensive overview of the therapeutic landscape of methylxanthines for obstructive airway diseases.

Comparative Efficacy of Methylxanthines

The available data for this compound is limited to a single study from 1984.[1] In this study, this compound showed some bronchodilator effect, but was not considered very effective at the doses used.[1] In contrast, Theophylline and Doxofylline have demonstrated efficacy in improving lung function in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD).

Table 1: Comparison of Efficacy in Asthma

DrugDosageChange in FEV1Reduction in Daily Asthma EventsReduction in Rescue Medication UseSource(s)
This compound 0.05 mg/kgGreater than placeboNot ReportedNot Reported[1]
Theophylline 250 mg t.i.d.Statistically significant improvement vs. placeboLess effective than DoxofyllineTrend of being less effective than Doxofylline
Doxofylline 400 mg t.i.d.Statistically significant improvement vs. placeboStatistically significant reduction vs. TheophyllineTrend of superiority over Theophylline

Table 2: Comparison of Efficacy in COPD

DrugDosageChange in FEV1Reduction in ExacerbationsSource(s)
Theophylline Low-doseDid not reduce exacerbations vs. placeboAssociated with an elevated risk of exacerbations in some studies
Doxofylline 400 mg t.i.d.+16.90% ± 1.81% from baseline-0.57 ± 0.18 events/day vs. baseline

Comparative Safety Profiles

A significant differentiator among methylxanthines is their safety profile. Theophylline has a narrow therapeutic window and is associated with a range of adverse effects. Doxofylline is reported to have a better safety profile, which is attributed to its reduced affinity for adenosine A1 and A2 receptors and lack of effect on calcium influx. Data on the safety of this compound is limited to the 1984 study, which reported good subject tolerance at the doses used.[1]

Table 3: Comparison of Common Adverse Events

Adverse EventThis compoundTheophyllineDoxofyllineSource(s)
NauseaNot Reported10.9% - 21.82%10.96% - 14.56%
HeadacheNot Reported9.0% - 23.64%14.24% - 20.61%
InsomniaNot Reported11.36%10.68%
DyspepsiaNot Reported8.18%6.58% - 10.03%
Cardiac EventsNot Reported2.4%Not reported as a common AE

Mechanism of Action and Signaling Pathways

Methylxanthines exert their therapeutic effects through several mechanisms, primarily as non-selective inhibitors of phosphodiesterase (PDE) enzymes and as antagonists of adenosine receptors. Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes bronchodilation and reduces inflammation. Antagonism of adenosine receptors also contributes to bronchodilation.

Methylxanthine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Receptor Adenosine Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits Beta2_Adrenergic_Receptor β2-Adrenergic Receptor Beta2_Adrenergic_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Bronchodilation Bronchodilation & Anti-inflammatory Effects PKA->Bronchodilation Methylxanthines Methylxanthines (Theophylline, Doxofylline) Methylxanthines->Adenosine_Receptor Antagonizes Methylxanthines->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Beta2_Agonist β2-Agonist Beta2_Agonist->Beta2_Adrenergic_Receptor Activates

Caption: General signaling pathway of methylxanthines.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are summaries of typical methodologies used in the clinical evaluation of Theophylline and Doxofylline for asthma and COPD.

Representative Protocol for an Asthma Clinical Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients (18-65 years) with a documented history of chronic, stable asthma and a baseline Forced Expiratory Volume in 1 second (FEV1) of 50-80% of the predicted value.

  • Intervention: Patients are randomized to receive oral Theophylline (e.g., 300 mg twice daily), oral Doxofylline (e.g., 400 mg twice daily), or a matching placebo for a predefined period (e.g., 12 weeks).

  • Primary Efficacy Endpoint: Change from baseline in FEV1 at the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change in Forced Vital Capacity (FVC).

    • Peak Expiratory Flow Rate (PEFR) measurements (morning and evening).

    • Number of asthma exacerbations.

    • Use of rescue medication (e.g., short-acting beta-agonists).

    • Asthma control questionnaire scores.

  • Safety Assessments:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

    • Vital signs (heart rate, blood pressure).

    • Electrocardiograms (ECGs).

    • Clinical laboratory tests (hematology, biochemistry).

  • Statistical Analysis: Analysis of covariance (ANCOVA) is typically used to compare the treatment groups for the primary endpoint, with baseline FEV1 as a covariate.

Experimental_Workflow_Asthma_Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Theophylline Treatment Group: Theophylline Randomization->Treatment_Theophylline Treatment_Doxofylline Treatment Group: Doxofylline Randomization->Treatment_Doxofylline Treatment_Placebo Treatment Group: Placebo Randomization->Treatment_Placebo Follow_Up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Treatment_Theophylline->Follow_Up Treatment_Doxofylline->Follow_Up Treatment_Placebo->Follow_Up Efficacy_Assessment Efficacy Assessment (Spirometry, PEFR, Questionnaires) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (AEs, Vitals, ECG, Labs) Follow_Up->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of a typical asthma clinical trial.
Representative Protocol for a COPD Clinical Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Adult patients (>40 years) with a diagnosis of stable, moderate-to-severe COPD (GOLD stage II or III) and a post-bronchodilator FEV1/FVC ratio < 0.70.

  • Intervention: Patients are randomized to receive a sequence of treatments, for example, oral Theophylline, oral Doxofylline, and placebo, each for a specific duration (e.g., 4 weeks), separated by a washout period (e.g., 2 weeks).

  • Primary Efficacy Endpoint: Change from baseline in trough FEV1 at the end of each treatment period.

  • Secondary Efficacy Endpoints:

    • Change in other spirometric parameters (FVC, etc.).

    • Six-minute walk distance (6MWD).

    • St. George's Respiratory Questionnaire (SGRQ) for quality of life.

    • Transition Dyspnea Index (TDI).

    • Rate of COPD exacerbations.

  • Safety Assessments: Similar to the asthma trial protocol, including monitoring of AEs, vital signs, ECGs, and clinical laboratory parameters.

  • Statistical Analysis: A mixed-effects model for repeated measures (MMRM) is often used to analyze the crossover data, accounting for treatment, period, and sequence effects.

Conclusion

The available evidence for this compound is insufficient to conduct a thorough independent verification of its effects against current therapeutic alternatives. The single clinical trial from 1984 suggests modest efficacy and good tolerability, but this has not been substantiated by more recent or larger-scale studies. In contrast, Theophylline and Doxofylline are well-characterized methylxanthines with extensive clinical data. While both are effective bronchodilators, Doxofylline appears to offer a superior safety profile, making it a more favorable option in many clinical scenarios. Further research, including modern, well-controlled clinical trials, would be necessary to establish the therapeutic value of this compound in the current landscape of respiratory medicine.

References

Verofylline: A Comparative Benchmarking Analysis Against Modern Standards of Care in Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Verofylline, a historical methylxanthine bronchodilator, against the current standard-of-care treatments for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Due to the limited and dated clinical data available for this compound, this comparison is presented within a historical context, highlighting the evolution of therapeutic strategies and the benchmarks that novel drug candidates in this space are expected to meet.

Executive Summary

This compound is a long-acting polysubstituted methylxanthine that was investigated for its bronchodilator effects in the 1980s. The available clinical data on this compound is sparse and originates from a single published study in 1984, which concluded that it was not a highly effective bronchodilator at the doses studied. In contrast, the current standard-of-care for asthma and COPD has advanced significantly, now centered around inhaled corticosteroids (ICS), long-acting β2-agonists (LABAs), and long-acting muscarinic antagonists (LAMAs), often used in combination. These modern therapies have demonstrated superior efficacy, safety, and a more targeted mechanism of action compared to older methylxanthines. This guide will objectively present the available data for this compound and benchmark it against the well-established performance of current therapeutic options.

This compound: Historical Data and Mechanism of Action

This compound belongs to the methylxanthine class of drugs, which also includes theophylline and caffeine. The primary mechanism of action of methylxanthines is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP promotes smooth muscle relaxation, resulting in bronchodilation. Methylxanthines also have other, less well-defined effects, including adenosine receptor antagonism and anti-inflammatory properties.

Quantitative Data for this compound

The only available clinical trial data for this compound is from a 1984 double-blind, crossover tolerance study in eight adult patients with asthma. The key findings are summarized in the table below.

ParameterThis compound (0.05 mg/kg)This compound (0.15 mg/kg)Placebo
Peak Drug Activity4 to 6 hours post-dosing4 to 6 hours post-dosingN/A
Mean Forced Expiratory Volume in 1s (FEV1)Greater than placebo--
Peak Expiratory Flow Rate (PEFR)Greater than placebo--
Forced Expiratory Flow (FEF) at 4hrGreater than placebo--
Mean % Change in Forced Vital Capacity (FVC) at 6hr-IncreasedNo significant change
Subject ToleranceGoodGoodGood

Data extracted from Young et al., 1984.[1]

Note: The study concluded that "this compound was not very effective as a bronchodilator at the doses used."[1]

Current Standard-of-Care in Asthma and COPD

The management of asthma and COPD has evolved to a more targeted and effective approach, guided by the Global Initiative for Asthma (GINA) and the Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines, respectively.

Standard-of-Care for Asthma

The cornerstone of modern asthma management is the use of inhaled corticosteroids (ICS) to control the underlying inflammation.[2][3] For patients with persistent symptoms, a long-acting β2-agonist (LABA) is typically added to the ICS in a combination inhaler. Short-acting β2-agonists (SABAs) are used for as-needed relief of symptoms.

Standard-of-Care for COPD

For COPD, long-acting bronchodilators, including both LABAs and long-acting muscarinic antagonists (LAMAs), are the mainstay of treatment.[4] Combination therapy with a LABA and a LAMA is often used for patients with persistent symptoms. Inhaled corticosteroids may be added in patients with a history of frequent exacerbations.

Performance Data for Standard-of-Care Treatments

The following table summarizes the typical efficacy of current standard-of-care treatments for asthma and COPD, based on numerous large-scale clinical trials.

Drug ClassTypical Improvement in FEV1Reduction in ExacerbationsKey Advantages over Methylxanthines
Asthma
Inhaled Corticosteroids (ICS)Modest improvement in baseline FEV1Significant reductionTargets underlying inflammation, better safety profile
Long-Acting β2-Agonists (LABA) (in combo with ICS)150-300 mL improvement from baselineSignificant reduction when combined with ICSMore potent bronchodilation, inhaled route minimizes systemic side effects
COPD
Long-Acting Muscarinic Antagonists (LAMA)100-200 mL improvement from baseline~25% reductionTargeted bronchodilation, once-daily dosing for some agents
Long-Acting β2-Agonists (LABA)100-150 mL improvement from baseline~22% reductionRapid onset of action for some agents, synergistic effect with LAMAs
LAMA/LABA Combination200-300 mL improvement from baseline~35% reduction vs placeboSuperior bronchodilation compared to monotherapy

Note: The values presented are approximate and can vary based on the specific drug, patient population, and study design.

Experimental Protocols

Detailed experimental protocols for the assessment of respiratory drugs have been standardized to ensure consistency and comparability of data across clinical trials. Below are outlines of key experimental procedures.

Spirometry (FEV1 and PEFR Measurement)

Objective: To assess the volume and speed of air that can be exhaled, providing a measure of airway obstruction.

Procedure:

  • The patient is seated in an upright position.

  • A nose clip is applied to prevent air from escaping through the nostrils.

  • The patient takes a full, deep breath.

  • They then exhale as hard and as fast as possible into a spirometer for at least 6 seconds.

  • The maneuver is repeated at least three times to ensure reproducibility.

  • The highest FEV1 (Forced Expiratory Volume in 1 second) and FVC (Forced Vital Capacity) values are recorded.

  • PEFR (Peak Expiratory Flow Rate) is the maximum speed of exhalation.

Bronchodilator Response Testing

Objective: To determine the reversibility of airway obstruction.

Procedure:

  • Baseline spirometry is performed as described above.

  • A short-acting bronchodilator (e.g., albuterol) is administered via a metered-dose inhaler with a spacer or a nebulizer.

  • After a specified waiting period (typically 15-30 minutes), spirometry is repeated.

  • An increase in FEV1 of ≥12% and ≥200 mL from baseline is considered a significant response.

Sputum Induction

Objective: To obtain a sample of lower airway secretions for the analysis of inflammatory cells.

Procedure:

  • The patient inhales a nebulized sterile saline solution (isotonic or hypertonic).

  • The saline helps to loosen mucus in the airways.

  • The patient is then encouraged to cough deeply to expectorate sputum into a collection container.

  • The collected sputum is processed in the laboratory to identify and quantify inflammatory cells such as eosinophils and neutrophils.

Visualizations

Signaling Pathway of Methylxanthines

Methylxanthine_Pathway Methylxanthine This compound (Methylxanthine) PDE Phosphodiesterase (PDE) Methylxanthine->PDE Inhibition ATP ATP PDE->ATP Degradation to AMP cAMP cAMP Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation Activation of Protein Kinase A AC Adenylate Cyclase ATP->AC AC->cAMP Conversion

Caption: Mechanism of action of methylxanthines like this compound.

Experimental Workflow for a Bronchodilator Clinical Trial

Bronchodilator_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Spirometry Baseline Spirometry (FEV1, FVC, PEFR) Informed_Consent->Baseline_Spirometry Sputum_Induction Sputum Induction (Inflammatory Markers) Randomization Randomization Sputum_Induction->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Followup_Spirometry Regular Spirometry Treatment_Arm->Followup_Spirometry Placebo_Arm->Followup_Spirometry AE_Monitoring Adverse Event Monitoring Followup_Spirometry->AE_Monitoring Data_Analysis Data Analysis (Efficacy & Safety) AE_Monitoring->Data_Analysis

Caption: A typical workflow for a clinical trial of a bronchodilator.

Conclusion

The available evidence for this compound is insufficient to support its use in the modern therapeutic landscape for asthma and COPD. The single, small clinical trial from 1984 suggests limited efficacy. In contrast, current standard-of-care treatments, including ICS, LABAs, and LAMAs, have a robust evidence base demonstrating significant improvements in lung function, symptom control, and reduction of exacerbations. For drug development professionals, this compound serves as a historical benchmark, illustrating the progress made in respiratory medicine. Any new therapeutic candidate would need to demonstrate superiority or a significant niche advantage over the well-established efficacy and safety profiles of current standard-of-care regimens.

References

Comparative Analysis of Verofylline's Side Effect Profile in Relation to Other Methylxanthines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of Verofylline and other methylxanthine bronchodilators, including Theophylline, Aminophylline, and Doxofylline. Due to the limited publicly available data on this compound, this guide summarizes the known information and presents a broader comparison of more extensively studied alternatives to inform research and drug development.

This compound: An Overview of Available Safety Data

This compound is a polysubstituted methylxanthine derivative.[1][2] Publicly available data on its side effect profile is sparse and dated. A key clinical study published in 1984 investigated the effects of this compound in eight adult patients with asthma.[1]

Experimental Protocol:

  • Study Design: Double-blind, crossover tolerance study.[1]

  • Participants: Eight adult patients with asthma.[1]

  • Dosing: Oral administration of this compound or placebo.

  • Assessments: Peak expiratory flow, forced vital capacity, and its subdivisions were measured at 2, 4, and 6 hours after dosing.

  • Primary Outcome for Safety: Subject tolerance.

Key Findings:

The study reported that "Subject tolerance was good at the doses used." However, it also concluded that "this compound was not very effective as a bronchodilator at the doses used." No specific side effects or quantitative data on their incidence were provided in the abstract. The lack of recent, comprehensive clinical trial data for this compound makes a detailed assessment of its side effect profile challenging.

Comparative Side Effect Profiles of Methylxanthine Bronchodilators

Given the limited data on this compound, a comparative analysis with other well-established methylxanthines is crucial for understanding the potential side effect landscape of this drug class. Theophylline, Aminophylline (a combination of theophylline and ethylenediamine), and Doxofylline are key comparators.

Methylxanthines exert their effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP), and antagonism of adenosine receptors. These actions result in bronchodilation but also contribute to their side effect profiles.

Table 1: Comparative Side Effect Profiles of Theophylline, Aminophylline, and Doxofylline
Side Effect CategoryTheophyllineAminophyllineDoxofylline
Gastrointestinal Nausea, vomiting, abdominal pain, diarrhea, heartburn, loss of appetite.Nausea, vomiting, diarrhea, abdominal pain.Nausea (14.56%), dyspepsia (10.03%).
Central Nervous System (CNS) Headache, insomnia, irritability, restlessness, dizziness, tremors, seizures (at high concentrations).Headache, insomnia, irritability, restlessness, seizures (at high concentrations).Headache (14.24%), insomnia (10.68%).
Cardiovascular Tachycardia, palpitations, arrhythmias, hypotension.Tachycardia, palpitations, arrhythmias.Cardiovascular side effects are less common compared to Theophylline.
Other Increased urination, skin rash.Increased urination, allergic reactions (due to ethylenediamine component).-

Note: The incidence of side effects for Theophylline and Aminophylline is often dose-dependent and related to serum concentrations. Serious adverse effects are more common when serum theophylline levels exceed 20 mcg/mL.

Experimental Protocols for Assessing Side Effects

The side effect profiles of methylxanthines are typically evaluated in randomized controlled clinical trials and post-marketing surveillance.

General Experimental Workflow for Clinical Trials:

G cluster_0 Phase I cluster_1 Phase II/III cluster_2 Post-Marketing a Healthy Volunteers b Dose Escalation & Tolerability a->b c Patient Population (e.g., Asthma, COPD) b->c d Randomized, Controlled Design c->d e Standard of Care / Placebo Arm d->e f Investigational Drug Arm d->f g Adverse Event Monitoring & Reporting e->g f->g h Phase IV / Surveillance Studies g->h i Real-World Data Collection h->i

Figure 1: Generalized workflow for assessing drug side effects in clinical trials.

A systematic review and meta-analysis of intravenous theophylline for acute asthma provides insight into the methodologies used to compare side effect profiles.

  • Study Design: Systematic review and meta-analysis of randomized controlled clinical trials.

  • Data Sources: PubMed, EMBASE, The Cochrane Library, ClinicalTrials.gov, and the WHO Clinical Trials Registry.

  • Inclusion Criteria: Randomized, controlled clinical trials comparing theophylline (with or without ethylene diamine) with placebo or an active control in patients with acute asthma.

  • Outcome Measures: Incidence of specific adverse events such as nausea, vomiting, psychological side effects, headaches, cardiovascular events, and tremor.

  • Statistical Analysis: Odds ratios (OR) and 95% confidence intervals (CI) were calculated to compare the likelihood of adverse events between treatment groups.

Signaling Pathways and Side Effects

The therapeutic and adverse effects of methylxanthines are linked to their molecular mechanisms of action.

cluster_0 Mechanism of Action cluster_1 Intracellular Effects cluster_2 Physiological Outcomes Methylxanthines Methylxanthines (e.g., Theophylline, this compound) PDE Phosphodiesterase (PDE) Enzyme Methylxanthines->PDE Inhibition AdenosineReceptors Adenosine Receptors (A1, A2) Receptors Methylxanthines->AdenosineReceptors Antagonism cAMP Increased cAMP PDE->cAMP Degrades AdenosineBlockade Adenosine Blockade AdenosineReceptors->AdenosineBlockade Therapeutic Therapeutic Effects Bronchodilation Anti-inflammatory cAMP:f0->Therapeutic:broncho cAMP:f0->Therapeutic:anti SideEffects Side Effects CNS Stimulation (Insomnia, Seizures) Cardiac Stimulation (Tachycardia, Arrhythmias) GI Upset (Nausea, Vomiting) AdenosineBlockade:f0->SideEffects:cns AdenosineBlockade:f0->SideEffects:cardiac AdenosineBlockade:f0->SideEffects:gi

Figure 2: Signaling pathway of methylxanthines leading to therapeutic and adverse effects.

Doxofylline's potentially improved safety profile is attributed to its decreased affinity for adenosine A1 and A2 receptors, which may result in fewer cardiovascular and CNS-related side effects compared to non-selective methylxanthines like theophylline.

Conclusion

References

Verofylline Efficacy: A Comparative Analysis in the Absence of Direct Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Verofylline's performance against alternative treatments is currently hampered by a significant lack of publicly available preclinical data. Extensive searches of scientific literature and databases have yielded no studies evaluating this compound's efficacy in different cell lines or detailing its specific impact on cellular signaling pathways. The most relevant study, a clinical trial from 1984, suggested that this compound was not a highly effective bronchodilator at the doses tested.[1]

Given the dearth of information on this compound, this guide will instead provide a comparative analysis of a closely related and extensively studied methylxanthine, Theophylline . This will serve as a proxy to understand the potential mechanisms and cellular effects that could be investigated for this compound. It is crucial to note that while these compounds belong to the same chemical class, their specific biological activities can differ significantly.[2][3][4][5]

Theophylline: A Well-Characterized Methylxanthine with Diverse Cellular Effects

Theophylline has been the subject of numerous studies, revealing a range of effects from bronchodilation to anti-inflammatory and anti-cancer activities. Its mechanisms of action are multifaceted, primarily involving the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.

Comparative Efficacy of Theophylline in Cancer Cell Lines

Recent research has repurposed Theophylline as a potential anti-cancer agent, with studies demonstrating its efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines.

Cell LineDrugConcentrationEffectReference
HeLa (Cervical Cancer) Theophylline5 mMDown-regulation of SRSF3, switch of p53 to p53β isoform
MCF-7 (Breast Cancer) Theophylline5 mMInduced apoptosis and senescence, decreased colony formation
MCF-7 (Breast Cancer) Theophylline10 mMInduced cell death and apoptosis
Signaling Pathways Modulated by Theophylline

Theophylline's anti-cancer effects are linked to its ability to modulate key signaling pathways involved in cell survival and proliferation. One of the prominent pathways identified is the SRSF3-p53 axis.

Theophylline_Signaling Theophylline Theophylline SRSF3 SRSF3 (Splicing Factor) Theophylline->SRSF3 inhibits p53_pre_mRNA p53 pre-mRNA SRSF3->p53_pre_mRNA promotes splicing to p53α p53_alpha p53α (Pro-proliferative) p53_pre_mRNA->p53_alpha p53_beta p53β (Anti-proliferative) p53_pre_mRNA->p53_beta Apoptosis Apoptosis p53_beta->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_beta->Cell_Cycle_Arrest Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

Verofyllin im Vergleich zu anderen PDE-Inhibitoren in Asthmamodellen: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die therapeutische Landschaft von Phosphodiesterase (PDE)-Inhibitoren bei Asthma untersuchen, bietet dieser Leitfaden einen objektiven Vergleich von Verofyllin mit anderen wichtigen PDE-Inhibitoren. Der Schwerpunkt liegt auf präklinischen Daten und experimentellen Protokollen, um die Bewertung potenzieller Asthmatherapeutika zu unterstützen.

Phosphodiesterase-Inhibitoren sind eine wichtige Klasse von Medikamenten zur Behandlung von Asthma, die hauptsächlich durch ihre Fähigkeit wirken, die Konzentration von zyklischem Adenosinmonophosphat (cAMP) in den Zellen zu erhöhen. Dies führt zur Entspannung der glatten Muskulatur der Atemwege und zur Unterdrückung von Entzündungsreaktionen. Während ältere Wirkstoffe wie Theophyllin nicht-selektiv auf mehrere PDE-Isoenzyme wirken, zielen neuere Generationen von Inhibitoren, wie Roflumilast und Cilomilast, spezifisch auf die PDE4-Isoform ab, die in Entzündungszellen vorherrscht. Verofyllin, ein Methylxanthin-Derivat, wird ebenfalls für seine bronchodilatatorischen Eigenschaften und seine hemmende Wirkung auf PDE4 untersucht.

Wirkmechanismus: Die Rolle der PDE-Hemmung

Phosphodiesterasen bauen die sekundären Botenstoffe cAMP und cGMP ab. In den glatten Muskelzellen der Atemwege und den Entzündungszellen führt eine Hemmung der PDE, insbesondere der PDE4, zu einem Anstieg des intrazellulären cAMP-Spiegels. Dies aktiviert die Proteinkinase A (PKA), die eine Kaskade von Phosphorylierungsereignissen auslöst, die letztendlich zur Relaxation der glatten Muskulatur der Atemwege und zur Hemmung der Freisetzung von Entzündungsmediatoren aus Zellen wie Mastzellen, Eosinophilen und Neutrophilen führen. Nicht-selektive Inhibitoren wie Theophyllin hemmen mehrere PDE-Familien, was zu einem breiteren Wirkungsspektrum, aber auch zu mehr Nebenwirkungen führen kann. Selektive PDE4-Inhibitoren sollen ein gezielteres entzündungshemmendes Profil mit einem besseren Sicherheitsprofil bieten.

PDE_Inhibitor_Signaling_Pathway cluster_cell Glatte Muskelzelle / Entzündungszelle cluster_inhibitor Wirkort ATP ATP AC Adenylylcyclase cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Proteinkinase A (inaktiv) cAMP->PKA AMP 5'-AMP PDE4->AMP PKA_aktiv Proteinkinase A (aktiv) PKA->PKA_aktiv Relaxation Bronchodilatation PKA_aktiv->Relaxation Entzuendung Entzündungshemmung PKA_aktiv->Entzuendung Verofyllin Verofyllin Roflumilast Cilomilast Verofyllin->PDE4 Hemmung

Signalweg der PDE4-Inhibitoren in den Atemwegen.

Vergleichende Wirksamkeit in präklinischen Asthmamodellen

Direkte vergleichende präklinische Studien zwischen Verofyllin und selektiven PDE4-Inhibitoren wie Roflumilast und Cilomilast sind in der veröffentlichten Literatur rar. Die folgende Tabelle fasst jedoch typische Ergebnisse aus individuellen Studien für jeden Wirkstoff zusammen, um einen indirekten Vergleich zu ermöglichen. Die Daten stammen aus Tiermodellen für allergisches Asthma, typischerweise mit Ovalbumin (OVA) oder Hausstaubmilben (HDM) sensibilisierte Mäuse oder Meerschweinchen.

ParameterVerofyllinTheophyllin (nicht-selektiver PDE-Inhibitor)Roflumilast (selektiver PDE4-Inhibitor)Cilomilast (selektiver PDE4-Inhibitor)
Hemmung der Atemwegshyperreagibilität (AHR) Zeigt bronchodilatatorische Effekte.[1]Reduziert AHR.Reduziert signifikant die AHR.[2]Zeigt Aktivität bei der Dämpfung von Allergen-Provokationen.[3]
Reduzierung der Eosinophilen im BALF Daten nicht verfügbar.Reduziert die Eosinophilenzahl.Reduziert signifikant die Eosinophilenzahl.[2][4]Reduziert die Eosinophilenzahl.
Reduzierung der Neutrophilen im BALF Daten nicht verfügbar.Geringere Wirkung auf Neutrophile.Reduziert signifikant die Neutrophilenzahl.Zeigt entzündungshemmende Wirkung.
Reduzierung der Zytokinspiegel (z.B. IL-4, IL-5, IL-13) Daten nicht verfügbar.Reduziert pro-inflammatorische Zytokine.Reduziert signifikant Th2-Zytokine.Reduziert pro-inflammatorische Zytokine.
Schleimproduktion/ Becherzell-Hyperplasie Daten nicht verfügbar.Kann die Schleimclearance verbessern.Reduziert die Schleimproduktion.Reduziert die Schleimproduktion.

BALF: Bronchoalveoläre Lavage-Flüssigkeit. Die in dieser Tabelle zusammengefassten Daten stammen aus verschiedenen Studien und stellen keinen direkten Vergleich dar.

Selektivitätsprofil von PDE-Inhibitoren

Die Selektivität eines PDE-Inhibitors für verschiedene Isoenzyme ist entscheidend für sein therapeutisches Fenster. Eine hohe Selektivität für PDE4 wird mit einer gezielten entzündungshemmenden Wirkung in den Atemwegen in Verbindung gebracht, während die Hemmung anderer Isoenzyme zu unerwünschten Nebenwirkungen führen kann.

WirkstoffIC₅₀ für PDE4 (nM)Selektivität für PDE4 vs. andere PDEsAnmerkungen
Verofyllin Nicht quantifiziert, aber als PDE4-Inhibitor beschrieben.Daten nicht verfügbar.Ein Methylxanthin-Derivat, ähnlich wie Theophyllin, aber als potenter beschrieben.
Theophyllin ~10.000 - 100.000Nicht-selektiv; hemmt PDE1, PDE2, PDE3, PDE4, PDE5.Die breite Hemmung trägt sowohl zur therapeutischen Wirkung als auch zu den Nebenwirkungen bei.
Roflumilast ~0.8Hochselektiv für PDE4.Zeigt eine höhere Potenz für die Isoformen PDE4B und PDE4D.
Cilomilast ~100Selektiv für PDE4, mit einer Präferenz für die PDE4D-Isoform.Die Entwicklung wurde aufgrund von gastrointestinalen Nebenwirkungen, die mit der PDE4D-Hemmung in Verbindung gebracht werden, eingestellt.

IC₅₀-Werte können je nach experimentellen Bedingungen variieren.

Experimentelle Protokolle

Zur Bewertung der Wirksamkeit von PDE-Inhibitoren in präklinischen Asthmamodellen werden standardisierte Protokolle verwendet.

Tiermodell für allergisches Asthma (Maus)
  • Sensibilisierung: Mäuse (z.B. BALB/c-Stamm) werden typischerweise durch intraperitoneale (i.p.) Injektionen von Ovalbumin (OVA) in Verbindung mit einem Adjuvans wie Aluminiumhydroxid an den Tagen 0 und 14 sensibilisiert.

  • Provokation: Ab Tag 21 werden die Mäuse an mehreren aufeinanderfolgenden Tagen einer OVA-Aerosol-Provokation ausgesetzt, um eine allergische Atemwegsentzündung auszulösen.

  • Behandlung: Die zu testenden Substanzen (z.B. Verofyllin, Roflumilast) werden vor oder während der Provokationsphase verabreicht, typischerweise oral oder intraperitoneal.

  • Bewertung: 24-48 Stunden nach der letzten Provokation werden die folgenden Messungen durchgeführt:

    • Atemwegshyperreagibilität (AHR): Die AHR wird durch die Messung der Lungenfunktion (z.B. Atemwegswiderstand) als Reaktion auf steigende Dosen eines Bronchokonstriktors wie Methacholin beurteilt. Dies kann invasiv bei beatmeten Mäusen oder nicht-invasiv mittels Ganzkörperplethysmographie erfolgen.

    • Bronchoalveoläre Lavage (BAL): Die Lunge wird mit Kochsalzlösung gespült, um die bronchoalveoläre Lavage-Flüssigkeit (BALF) zu gewinnen. Die Gesamtzellzahl und die Differenzialzellzahl (insbesondere Eosinophile und Neutrophile) werden bestimmt, um den Grad der Entzündung zu quantifizieren.

    • Histologie: Lungenproben werden entnommen, fixiert und gefärbt (z.B. mit Hämatoxylin und Eosin, Periodic acid-Schiff), um die entzündliche Zellinfiltration, die Becherzell-Hyperplasie und andere Merkmale des Atemwegsumbaus zu beurteilen.

    • Zytokin-Analyse: Die Konzentrationen von Th2-Zytokinen (z.B. IL-4, IL-5, IL-13) in der BALF oder im Lungengewebe werden mittels ELISA oder anderen Immunoassays gemessen.

Experimental_Workflow cluster_phase1 Sensibilisierungsphase cluster_phase3 Auswertungsphase Sensibilisierung Tag 0 & 14: i.p. Injektion von OVA + Adjuvans Provokation Tag 21-25: Tägliche OVA-Aerosol- Provokation Sensibilisierung->Provokation AHR Messung der Atemwegshyperreagibilität (AHR) Provokation->AHR Behandlung Verabreichung von: - Vehikel - Verofyllin - Anderer PDE-Inhibitor Behandlung->Provokation BAL Bronchoalveoläre Lavage (BAL) & Zellzählung AHR->BAL Histo Histologische Untersuchung der Lunge BAL->Histo

Allgemeiner Arbeitsablauf für ein präklinisches Asthmamodell.

Zusammenfassung und Ausblick

Während Verofyllin als ein Methylxanthin-Derivat mit bronchodilatatorischem Potenzial und hemmender Wirkung auf PDE4 von Interesse ist, fehlt es an umfassenden, direkten vergleichenden Daten gegenüber neueren, hochselektiven PDE4-Inhibitoren wie Roflumilast in präklinischen Asthmamodellen. Die verfügbaren Daten deuten darauf hin, dass selektive PDE4-Inhibitoren eine starke entzündungshemmende Wirkung zeigen, insbesondere bei der Reduzierung der Eosinophilie und Neutrophilie in den Atemwegen, was Schlüsselmerkmale von Asthma sind.

Für Forscher, die Verofyllin untersuchen, wären zukünftige Studien von großem Wert, die:

  • Die IC₅₀-Werte von Verofyllin für verschiedene PDE-Isoenzyme bestimmen, um sein Selektivitätsprofil zu klären.

  • Direkte Vergleichsstudien mit Roflumilast und Theophyllin in etablierten Asthmamodellen durchführen, um die relative Wirksamkeit auf AHR, Atemwegsentzündung und Atemwegsumbau zu bewerten.

Solche Studien sind entscheidend, um das therapeutische Potenzial von Verofyllin im Vergleich zu bestehenden und in der Entwicklung befindlichen PDE-Inhibitoren für die Behandlung von Asthma vollständig zu verstehen.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Verofylline

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation by laboratory personnel.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe handling and disposal of Verofylline, a xanthine derivative utilized in pharmaceutical research and development. Adherence to these guidelines is mandatory to mitigate risks to personnel and the environment.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following procedures are based on best practices for laboratory chemical disposal and safety information for structurally related compounds. Users must consult the official Safety Data Sheet (SDS) provided by their supplier for specific handling and disposal instructions for this compound.

Hazard Summary of Related Compounds

As a proxy for understanding the potential hazards of this compound, the following table summarizes the key safety information for related xanthine derivatives. This information underscores the need for cautious handling and disposal.

Hazard ClassificationTheophylline[1][2]Doxofylline[3]Furafylline[4]
Acute Toxicity (Oral) Category 3: Toxic if swallowed[1]Not ClassifiedCategory 4: Harmful if swallowed
Reproductive Toxicity Category 1B: May damage fertility or the unborn childNot ClassifiedNot Classified
Skin Corrosion/Irritation Not ClassifiedNot ClassifiedCategory 2: Causes skin irritation
Serious Eye Damage/Irritation Not ClassifiedNot ClassifiedCategory 2A: Causes serious eye irritation
Specific Target Organ Toxicity Not ClassifiedNot ClassifiedCategory 3: May cause respiratory irritation

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves, and safety glasses with side shields or goggles.

  • If there is a risk of generating dust or aerosols, use a face shield and respiratory protection.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams. Keep it in its original container if possible.

3. Container Management:

  • Waste containers must be clearly labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.

  • Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.

4. Disposal Pathway:

  • The primary and mandatory disposal method for this compound is through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of this compound waste.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

5. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Gently sweep or vacuum the spilled material and place it into a labeled container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Experimental Protocols Referenced

While no specific experimental protocols for this compound disposal were found, the general procedure for handling chemical waste in a laboratory setting involves the following key steps, which should be adapted into a formal institutional protocol:

  • Waste Collection: Designate a specific, labeled, and sealed container for this compound waste.

  • Waste Storage: Store the waste container in a secondary containment bin in a designated hazardous waste accumulation area.

  • Waste Manifesting: Maintain a log of the waste generated, including the chemical name, quantity, and date.

  • Scheduled Pickup: Coordinate with your institution's EHS office for the scheduled pickup of hazardous waste.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

A Chemical Waste Generated (e.g., this compound) B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (e.g., Toxic, Reprotoxic) B->C D Segregate Waste C->D E Label Container Clearly D->E F Store in Designated Secure Area E->F G Contact EHS for Disposal F->G H Approved Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Verofylline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling of Verofylline, a methylxanthine derivative. Adherence to these guidelines is essential for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is required:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove for added protection.

  • Respiratory Protection: A NIOSH-approved respirator is required, particularly when handling the powdered form or when there is a risk of aerosolization. The specific type of respirator should be determined by a workplace safety professional based on the potential for exposure.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact. In cases of potential significant exposure, a full-body suit may be necessary.

Operational and Disposal Plans

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with the skin, eyes, and clothing. After handling, thoroughly wash hands and any exposed skin.

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management:

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Personal Protection: Don the appropriate PPE as outlined above.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully scoop the material to avoid creating dust.

  • Cleanup: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan:

All this compound waste, including contaminated materials and expired products, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Safety Data

Data PointValueSource
GHS Hazard Statements H301: Toxic if swallowedH360: May damage fertility or the unborn childH362: May cause harm to breast-fed childrenH370: Causes damage to organsH372: Causes damage to organs through prolonged or repeated exposure[1]

Experimental Protocols

No experimental protocols were cited in the provided information.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Verofylline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_Dispense Weigh and Dispense in Fume Hood Prepare_Work_Area->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Spill_Response Initiate Spill Response Perform_Experiment->Spill_Response First_Aid Administer First Aid Perform_Experiment->First_Aid Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.